13,14-Dihydro-15-keto prostaglandin D2
Descripción
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Propiedades
Fórmula molecular |
C20H32O5 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1 |
Clave InChI |
VSRXYLYXIXYEST-KURKYZTESA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Biological Activity of 13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide for Researchers
An In-depth Examination of a Key Mediator in Allergic Inflammation and Beyond
Abstract
13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable and biologically active metabolite of prostaglandin D2 (PGD2). Initially considered an inactive breakdown product, DK-PGD2 has emerged as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), also known as the DP2 receptor. This interaction implicates DK-PGD2 as a critical mediator in the pathophysiology of type 2 inflammatory responses, particularly in allergic diseases such as asthma and atopic keratoconjunctivitis. This technical guide provides a comprehensive overview of the biological activity of DK-PGD2, its signaling pathways, and detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.
Introduction
Prostaglandin D2 (PGD2) is a major eicosanoid product of mast cells and other immune cells, playing a pivotal role in allergic inflammation.[1] PGD2 is rapidly metabolized in vivo to various products, including 13,14-dihydro-15-keto PGD2 (DK-PGD2).[2][3] While PGD2 interacts with both the DP1 and CRTH2 receptors, DK-PGD2 exhibits remarkable selectivity for the CRTH2 receptor.[1][4] This selectivity makes DK-PGD2 an invaluable tool for dissecting the specific roles of the CRTH2 pathway in various physiological and pathological processes. Activation of CRTH2 by DK-PGD2 on immune cells such as T helper type 2 (Th2) cells, eosinophils, and basophils triggers a cascade of pro-inflammatory events, including cell migration, degranulation, and cytokine production.[1][5] This guide will delve into the multifaceted biological activities of DK-PGD2, offering a detailed examination of its molecular interactions and cellular effects.
Biochemical Profile and Metabolism
DK-PGD2 is formed from PGD2 through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group to a ketone, followed by the reduction of the C13-C14 double bond.[2][3] This metabolic conversion results in a more stable molecule than its precursor, PGD2. In humans, DK-PGD2 is further metabolized before excretion and is not found intact in urine.[3]
Biological Activity and Cellular Effects
The primary biological functions of DK-PGD2 are mediated through its high-affinity binding to the CRTH2 receptor, a G-protein coupled receptor (GPCR).[1][4] Unlike the DP1 receptor which is coupled to Gs and increases intracellular cyclic AMP (cAMP), CRTH2 is coupled to Gi/o proteins, leading to a decrease in intracellular cAMP and an increase in intracellular calcium ([Ca2+]i).[4][6]
Chemoattraction of Immune Cells
A hallmark of DK-PGD2's activity is its potent chemoattractant effect on key cells involved in allergic inflammation:
-
Eosinophils: DK-PGD2 is a powerful chemoattractant for eosinophils, inducing their migration to sites of inflammation.[1][2] This effect is central to the pathogenesis of allergic asthma and other eosinophilic disorders.
-
Th2 Cells: DK-PGD2 selectively induces the chemotaxis of Th2 cells, which are critical drivers of type 2 immunity.[1]
-
Basophils: Similar to eosinophils and Th2 cells, basophils migrate in response to DK-PGD2.[1]
Activation of Immune Cells
Beyond chemoattraction, DK-PGD2 activates these immune cells, leading to:
-
Eosinophil Degranulation: DK-PGD2 can promote the release of pro-inflammatory mediators from eosinophils.[7]
-
Th2 Cytokine Production: It stimulates Th2 cells to produce key type 2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13, which further amplify the allergic inflammatory cascade.[5][8]
-
Anti-apoptotic Effects: DK-PGD2 has been shown to have an anti-apoptotic role in human Th2 cells, potentially prolonging their lifespan at inflammatory sites.[7]
Quantitative Data
The following table summarizes key quantitative data related to the biological activity of 13,14-Dihydro-15-keto PGD2.
| Parameter | Value | Receptor/Cell Type | Reference |
| Binding Affinity (Ki) | 2.91 ± 0.29 nM | Human CRTH2 (recombinant HEK293(EBNA) cells) | [4] |
| EC50 for IL-4 Production | ~150 nM | Human Th2 cells | [9] |
| EC50 for IL-5 Production | ~63 nM | Human Th2 cells | [9] |
| EC50 for IL-13 Production | ~54 nM | Human Th2 cells | [9] |
Signaling Pathways
The binding of DK-PGD2 to the CRTH2 receptor initiates a well-defined signaling cascade.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the biological activity of 13,14-Dihydro-15-keto PGD2.
Radioligand Binding Assay for CRTH2
This protocol describes a filtration binding assay to determine the binding affinity of DK-PGD2 to the CRTH2 receptor.[10][11]
Materials:
-
Membrane preparation from cells expressing CRTH2 (e.g., HEK293-CRTH2 stable cell line)
-
[³H]PGD₂ (radioligand)
-
Unlabeled 13,14-Dihydro-15-keto PGD2
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., GF/C)
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize CRTH2-expressing cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
Unlabeled DK-PGD2 at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of unlabeled PGD2 (for non-specific binding).
-
[³H]PGD₂ at a fixed concentration (typically near its Kd).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the concentration of unlabeled DK-PGD2. Calculate the IC₅₀ and then the Ki using the Cheng-Prusoff equation.
Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
This protocol outlines the measurement of eosinophil migration in response to a DK-PGD2 gradient.[1][4][12]
Materials:
-
Isolated human eosinophils
-
13,14-Dihydro-15-keto PGD2
-
Chemotaxis buffer (e.g., RPMI 1640 with 1% BSA)
-
Modified Boyden chamber apparatus
-
Polycarbonate filters with appropriate pore size (e.g., 5 µm)
-
Fixative (e.g., methanol)
-
Stain (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using density gradient centrifugation followed by immunomagnetic negative selection.
-
Chamber Assembly: Place the polycarbonate filter between the upper and lower wells of the Boyden chamber.
-
Loading: Add the DK-PGD2 solution (at various concentrations) to the lower wells. Add chemotaxis buffer alone to control wells.
-
Cell Seeding: Resuspend the isolated eosinophils in chemotaxis buffer and add the cell suspension to the upper wells.
-
Incubation: Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Staining: After incubation, remove the filter. Scrape off the non-migrated cells from the upper surface. Fix and stain the migrated cells on the lower surface of the filter.
-
Cell Counting: Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the buffer control).
Intracellular Calcium Mobilization Assay
This protocol describes the use of the fluorescent dye Fura-2 AM to measure changes in intracellular calcium in response to DK-PGD2.[13][14]
Materials:
-
CRTH2-expressing cells (e.g., Th2 cells, eosinophils, or a transfected cell line)
-
13,14-Dihydro-15-keto PGD2
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with HBS. Incubate the cells with Fura-2 AM and Pluronic F-127 in HBS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Stimulation: Add DK-PGD2 at the desired concentration and immediately begin recording the fluorescence ratio over time.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. The change in this ratio over time reflects the change in intracellular calcium concentration.
Intracellular cAMP Measurement Assay
This protocol provides a general outline for measuring the inhibition of cAMP production by DK-PGD2 using a competitive immunoassay such as HTRF.[15][16]
Materials:
-
CRTH2-expressing cells
-
13,14-Dihydro-15-keto PGD2
-
Forskolin (B1673556) (or another adenylate cyclase activator)
-
cAMP assay kit (e.g., HTRF cAMP kit)
-
Plate reader compatible with the assay technology
Procedure:
-
Cell Stimulation: Pre-incubate the cells with DK-PGD2 at various concentrations.
-
Adenylate Cyclase Activation: Stimulate the cells with forskolin to induce cAMP production.
-
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Add the detection reagents from the cAMP assay kit (e.g., anti-cAMP antibody and a labeled cAMP tracer).
-
Incubation: Incubate the plate as recommended by the manufacturer to allow for the competitive binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a compatible plate reader.
-
Data Analysis: The signal will be inversely proportional to the amount of cAMP produced by the cells. Calculate the concentration of cAMP based on a standard curve and determine the inhibitory effect of DK-PGD2.
Th2 Cytokine Production Assay (ELISA)
This protocol details the measurement of IL-4, IL-5, and IL-13 secretion from Th2 cells stimulated with DK-PGD2.[17][18]
Materials:
-
Human Th2 cells
-
13,14-Dihydro-15-keto PGD2
-
Cell culture medium
-
ELISA kits for human IL-4, IL-5, and IL-13
-
ELISA plate reader
Procedure:
-
Cell Culture and Stimulation: Culture human Th2 cells and stimulate them with various concentrations of DK-PGD2 for a specified period (e.g., 24-48 hours).
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.
-
ELISA: Perform ELISAs for IL-4, IL-5, and IL-13 on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding the supernatants to antibody-coated microplate wells.
-
Incubating to allow cytokine capture.
-
Washing the wells.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples based on a standard curve generated with recombinant cytokines.
Conclusion
13,14-Dihydro-15-keto PGD2 is a crucial metabolite of PGD2 that acts as a potent and selective agonist for the CRTH2 receptor. Its ability to induce the migration and activation of key pro-inflammatory cells, particularly eosinophils and Th2 lymphocytes, places it at the center of the pathophysiology of allergic diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted biological activities of DK-PGD2 and to explore the therapeutic potential of targeting the CRTH2 pathway in inflammatory and allergic conditions. Further research into the downstream signaling events and the in vivo relevance of DK-PGD2 will continue to enhance our understanding of this important lipid mediator.
References
- 1. benchchem.com [benchchem.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemotaxis Assay Using Microchemotaxis Chambers (Modified Boyd - 每日生物评论 [bio-review.com]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. EOSINOPHIL CHEMOTAXIS ASSAY USING NOVEL DEVICE EZ-TAXISCAN [jstage.jst.go.jp]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. rupress.org [rupress.org]
- 18. ELISA for quantification of IL-13 in human serum. [protocols.io]
13,14-Dihydro-15-keto Prostaglandin D2: A Key Metabolite in Inflammatory Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid, primarily released by activated mast cells, Th2 lymphocytes, and dendritic cells. It plays a crucial role in orchestrating inflammatory responses, particularly in the context of allergic diseases such as asthma. While PGD2 itself is a potent signaling molecule, its biological effects are often mediated and prolonged by its metabolites. Among these, 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2) has emerged as a stable and biologically active metabolite of significant interest. This technical guide provides a comprehensive overview of DK-PGD2, focusing on its biosynthesis, metabolism, interaction with the CRTH2 receptor, and its role in inflammatory signaling. The guide also details experimental protocols for its quantification and the assessment of its biological activity, alongside quantitative data and signaling pathway visualizations to support further research and drug development efforts in this area.
Biosynthesis and Metabolism of DK-PGD2
The metabolic fate of PGD2 is complex, involving multiple enzymatic and non-enzymatic pathways that lead to a variety of bioactive molecules. DK-PGD2 is a major product of the enzymatic degradation of PGD2.[1]
The biosynthesis of DK-PGD2 from PGD2 occurs via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. This enzymatic conversion involves two key steps:
-
Oxidation: The hydroxyl group at carbon 15 of PGD2 is oxidized to a keto group, forming 15-keto-PGD2. This reaction is catalyzed by 15-PGDH.
-
Reduction: The double bond between carbons 13 and 14 is reduced, yielding 13,14-dihydro-15-keto PGD2.
In humans, DK-PGD2 is further metabolized before excretion. It can be converted to 11β-hydroxy compounds that may also undergo β-oxidation of their side chains. Consequently, very little intact DK-PGD2 is found in the urine.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of DK-PGD2 with its primary receptor, CRTH2, and its biological effects on inflammatory cells.
Table 1: Receptor Binding Affinity of DK-PGD2
| Receptor | Species | Ligand | Assay Type | Ki (nM) | Reference |
| CRTH2 | Human | DK-PGD2 | Radioligand Binding | 2.91 ± 0.29 | [2] |
| CRTH2 | Mouse | DK-PGD2 | Competition Binding | > PGD2 | [3] |
| DP1 | Human | DK-PGD2 | Radioligand Binding | >30,000 | [2] |
Table 2: Functional Activity of DK-PGD2
| Assay | Cell Type | Parameter | EC50 (nM) | Reference |
| Eosinophil Shape Change | Human Eosinophils | Shape Change | 2.7 ± 2.3 | |
| ILC2 Migration | Human ILC2s | Migration | 17.4 - 91.7 |
Table 3: Concentrations of PGD2 and its Metabolites in Biological Fluids
| Analyte | Matrix | Condition | Concentration | Reference |
| PGD2 | Bronchoalveolar Lavage Fluid | Mild Asthma | 3.8 nM (corrected for dilution) | [4] |
| Major Urinary Metabolite of PGD2 | Plasma | Normal Volunteers | 3.5 ± 1.4 pg/mL | [5] |
| PGD2 | Urine | Normal | 18 - 268 ng/24hrs | [6] |
| 15-keto-13,14-dihydro-PGF2α | Plasma | Normal | 40 ± 16 pg/mL | [3] |
Signaling Pathways
DK-PGD2 exerts its biological effects primarily through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2] CRTH2 is a G-protein coupled receptor (GPCR) that is highly expressed on type 2 inflammatory cells, including Th2 lymphocytes, eosinophils, and basophils.
Upon binding of DK-PGD2, the CRTH2 receptor couples to inhibitory G-proteins of the Gi/o family.[3] This initiates a signaling cascade characterized by:
-
Inhibition of Adenylyl Cyclase: The activated Giα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
-
Calcium Mobilization: The Gβγ subunits can activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[4]
These signaling events ultimately result in the activation of downstream pathways, such as the phosphatidylinositol 3-kinase (PI3K) and p38 mitogen-activated kinase (MAPK) pathways, culminating in various cellular responses.[4]
Experimental Protocols
Quantification of DK-PGD2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantification of DK-PGD2 in biological matrices such as plasma or cell culture supernatants.
a. Sample Preparation (Solid Phase Extraction)
-
Acidification: Acidify the biological sample (e.g., 1 mL of plasma) to approximately pH 3.5 with a suitable acid (e.g., formic acid).
-
Internal Standard Spiking: Add an appropriate internal standard, such as deuterated DK-PGD2 (DK-PGD2-d4), to the sample to correct for extraction losses and matrix effects.
-
SPE Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by washing sequentially with methanol (B129727) and then water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove interfering substances.
-
Elution: Elute the prostaglandins (B1171923) with a high-organic solvent, such as methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A typical gradient might start at 20% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: Maintain a flow rate of 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Use negative electrospray ionization (ESI-).
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for DK-PGD2 and its internal standard. For example, a potential transition for DK-PGD2 could be m/z 351.2 -> 271.2.
-
Quantification: Generate a standard curve using known concentrations of DK-PGD2 and use the peak area ratio of the analyte to the internal standard to quantify the concentration in the unknown samples.
-
Eosinophil Chemotaxis Assay
This protocol describes a method to assess the chemotactic activity of DK-PGD2 on human eosinophils using a transwell migration assay.
a. Isolation of Human Eosinophils
-
Blood Collection: Collect peripheral blood from healthy or asthmatic donors in EDTA-containing tubes.
-
Granulocyte Enrichment: Isolate granulocytes from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Eosinophil Purification: Purify eosinophils from the granulocyte fraction using immunomagnetic negative selection to deplete other cell types (e.g., neutrophils, lymphocytes).
b. Chemotaxis Assay
-
Assay Setup: Use a transwell plate with inserts containing a porous membrane (e.g., 5 µm pore size).
-
Chemoattractant Addition: Add different concentrations of DK-PGD2 (e.g., 0.1 to 1000 nM) or a control medium to the lower wells of the transwell plate.
-
Cell Seeding: Resuspend the purified eosinophils in an appropriate assay buffer and add them to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell migration.
-
Quantification of Migrated Cells:
-
Remove the transwell inserts.
-
Collect the cells that have migrated to the lower wells.
-
Count the migrated cells using a hemocytometer, flow cytometry, or a cell viability assay (e.g., CellTiter-Glo).
-
-
Data Analysis: Plot the number of migrated cells against the concentration of DK-PGD2 to determine the chemotactic response.
Conclusion and Future Directions
This compound is a crucial metabolite in the PGD2 pathway, acting as a potent and selective agonist for the CRTH2 receptor. Its ability to activate key inflammatory cells like eosinophils and Th2 lymphocytes underscores its importance in the pathophysiology of allergic diseases, particularly asthma. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the role of DK-PGD2 in inflammatory processes.
Future research should focus on elucidating the precise physiological and pathological concentrations of DK-PGD2 in various biological compartments to better understand its contribution to disease. Moreover, the development of highly specific and potent antagonists targeting the DK-PGD2/CRTH2 interaction holds significant therapeutic promise for the treatment of asthma and other allergic disorders.[8][9] Continued exploration of this signaling pathway will undoubtedly pave the way for novel anti-inflammatory therapies.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for elevated levels of histamine, prostaglandin D2, and other bronchoconstricting prostaglandins in the airways of subjects with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of the major urinary metabolite of prostaglandin D2 in the circulation: demonstration of elevated levels in patients with disorders of systemic mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interscienceinstitute.com [interscienceinstitute.com]
- 7. Prostaglandin D2 (PG D2), Urine - Quest Diagnostics - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Increased plasma levels of 15-keto-13,14-dihydro-prostaglandin F2X after allergen-provoked asthma in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to DK-PGD2: A Selective CRTH2/DP2 Receptor Agonist
Introduction
13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable, enzymatic metabolite of prostaglandin (B15479496) D2 (PGD2).[1][2] PGD2 is a primary pro-inflammatory mediator released predominantly by activated mast cells, playing a crucial role in orchestrating allergic inflammation.[2][3] PGD2 exerts its effects through two distinct G-protein-coupled receptors: the DP1 receptor and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[3][4] While PGD2 binds to both receptors, its metabolite, DK-PGD2, demonstrates high selectivity for the CRTH2/DP2 receptor.[1][5] This selectivity makes DK-PGD2 an invaluable pharmacological tool for elucidating the specific roles of the CRTH2/DP2 signaling pathway in type 2 inflammatory responses, which are central to diseases like asthma and allergic rhinitis.[1][4] The CRTH2/DP2 receptor is expressed on key immune cells of the type 2 inflammatory cascade, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils.[3][4] Activation of this receptor by agonists like DK-PGD2 triggers a variety of pro-inflammatory effects, including cell migration, activation, and cytokine release.[4][6]
Data Presentation: Receptor Binding and Functional Potency
The selectivity of DK-PGD2 is best illustrated by comparing its binding affinity and functional potency at the CRTH2/DP2 receptor versus the DP1 receptor.
Table 1: Receptor Binding Affinity
This table summarizes the equilibrium dissociation constants (Ki) for DK-PGD2 and its parent molecule, PGD2, at both CRTH2/DP2 and DP1 receptors. The data highlights the significant selectivity of DK-PGD2 for the CRTH2/DP2 receptor.
| Compound | Receptor | Ki (nM) | Selectivity (DP1 Ki / CRTH2 Ki) | Reference |
| DK-PGD2 | CRTH2/DP2 | 160 | >187.5-fold | [5] |
| DP1 | >30,000 | [5] | ||
| PGD2 | CRTH2/DP2 | 2.4 | ~5.4-fold | [7] |
| DP1 | 13 |
Data derived from whole cell and membrane-based binding assays.[5]
Table 2: Functional Potency in Cellular Assays
This table presents the half-maximal effective concentration (EC50) values for DK-PGD2 in various CRTH2/DP2-mediated cellular responses. These assays confirm the potent agonist activity of DK-PGD2 on primary human immune cells.
| Assay | Cell Type | Parameter Measured | EC50 (nM) | Reference |
| Eosinophil Activation | Human Eosinophils | Shape Change | 2.7 ± 2.3 | [1] |
| ILC2 Activation | Human ILC2s | Cell Migration | ~1-10 (approx.) | [1] |
| ILC2 Activation | Human ILC2s | IL-5 & IL-13 Secretion | ~1-10 (approx.) | [1] |
| Calcium Mobilization | CRTH2-expressing cells | Intracellular Ca²⁺ Flux | pEC50 = 7.33 | [8] |
CRTH2/DP2 Signaling Pathway
Activation of the CRTH2/DP2 receptor by DK-PGD2 initiates a distinct intracellular signaling cascade. Unlike the DP1 receptor which couples to Gαs to increase cyclic AMP (cAMP), the CRTH2/DP2 receptor couples to a pertussis toxin-sensitive Gαi protein.[3][5] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3][6] Simultaneously, the dissociated Gβγ subunit of the G-protein activates phospholipase Cβ (PLCβ).[3] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) and leading to a rapid increase in intracellular calcium concentrations.[3] This calcium flux is a critical event that drives downstream pro-inflammatory cellular responses such as chemotaxis, degranulation, and changes in cell shape and adhesion.[3][6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CRTH2/DP2 receptor agonists.
Radioligand Binding Assay (for Ki Determination)
This protocol determines the binding affinity of DK-PGD2 by measuring its ability to compete with a radiolabeled ligand for binding to the CRTH2/DP2 receptor.
-
Materials:
-
Cell membranes from a stable cell line overexpressing human CRTH2/DP2 (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-PGD2.
-
Test compound: DK-PGD2 (serially diluted).
-
Non-specific binding control: High concentration of unlabeled PGD2.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Methodology:
-
Incubate a fixed amount of CRTH2/DP2-expressing cell membranes with a constant concentration of [³H]-PGD2 and varying concentrations of DK-PGD2.
-
For total binding, incubate membranes with [³H]-PGD2 only. For non-specific binding, incubate membranes with [³H]-PGD2 and an excess of unlabeled PGD2.
-
Incubate all samples (typically for 60-90 minutes at room temperature) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of DK-PGD2.
-
Determine the IC50 value (concentration of DK-PGD2 that inhibits 50% of specific [³H]-PGD2 binding) from the resulting competition curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Eosinophil Shape Change Assay (for EC50 Determination)
This functional assay quantifies the potency of DK-PGD2 by measuring a key physiological response in primary human eosinophils.[1]
-
Materials:
-
Freshly isolated human eosinophils from peripheral blood of healthy or asthmatic donors.
-
Test compound: DK-PGD2 (serially diluted).
-
Control: Buffer or vehicle.
-
Flow cytometer.
-
-
Methodology:
-
Isolate granulocytes from whole blood, often using a density gradient centrifugation method. Eosinophils are then further purified.
-
Resuspend the purified eosinophils in a suitable buffer.
-
Incubate eosinophil suspensions with increasing concentrations of DK-PGD2 (or vehicle control) for a short period (e.g., 10-15 minutes) at 37°C.
-
Immediately analyze the cells on a flow cytometer.
-
Activation of eosinophils via CRTH2/DP2 causes a change from a spherical to an amoeboid shape, which results in an increase in the forward scatter (FSC) signal.
-
Record the mean fluorescence intensity (MFI) or geometric mean of the FSC for each sample.
-
Plot the change in FSC against the log concentration of DK-PGD2.
-
Determine the EC50 value, which is the concentration of DK-PGD2 that produces 50% of the maximal shape change response.
-
Biological Effects and Selectivity
The selective action of DK-PGD2 on the CRTH2/DP2 receptor, and not the DP1 receptor, results in a specific profile of pro-inflammatory cellular activities.
-
On Eosinophils and Basophils: DK-PGD2 induces rapid shape change, chemotaxis, degranulation, and upregulation of adhesion molecules like CD11b.[1][3][6] These actions promote the recruitment and activation of these cells at sites of allergic inflammation.
-
On Th2 Lymphocytes: DK-PGD2 enhances the production of type 2 cytokines, including IL-4, IL-5, and IL-13, from Th2 cells and induces their migration.[4][6]
-
On ILC2s: Similar to its effects on Th2 cells, DK-PGD2 stimulates the migration of ILC2s and their secretion of IL-5 and IL-13, further amplifying the type 2 inflammatory response.[1]
The functional antagonism between the CRTH2/DP2 and DP1 pathways is critical. While DK-PGD2 robustly activates CRTH2/DP2, it does not engage the DP1 receptor. DP1 activation is generally associated with vasodilation, inhibition of cell migration, and promotion of eosinophil apoptosis—effects that can counteract inflammation.[3][4] The selective activation of only the pro-inflammatory CRTH2/DP2 pathway by DK-PGD2 makes it a powerful tool to study the specific contribution of this pathway to disease pathology.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Characterization of 13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a biologically active metabolite of prostaglandin D2 (PGD2).[1] It is formed through the enzymatic action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the 15-hydroxyl group of PGD2 to a ketone, followed by the reduction of the C13-C14 double bond.[1] Initially considered an inactive degradation product, DK-PGD2 has emerged as a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[2][3] This discovery has significant implications for understanding the pathophysiology of allergic inflammation and other immune responses, positioning DK-PGD2 and its signaling pathway as a key area of interest for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, biological functions, and experimental methodologies related to DK-PGD2.
Data Presentation
Table 1: Receptor Binding Affinity of 13,14-Dihydro-15-keto PGD2 and Related Prostaglandins (B1171923)
| Compound | Receptor | Ki (nM) | Species | Reference |
| 13,14-Dihydro-15-keto PGD2 (DK-PGD2) | CRTH2 (DP2) | 2.91 ± 0.29 | Human | [4] |
| Prostaglandin D2 (PGD2) | CRTH2 (DP2) | 2.4 ± 0.2 | Human | [4] |
| 15-deoxy-Δ12,14-PGJ2 | CRTH2 (DP2) | 3.15 ± 0.32 | Human | [4] |
| Prostaglandin J2 (PGJ2) | CRTH2 (DP2) | 18.0 ± 1.5 | Human | [4] |
| Δ12-Prostaglandin J2 (Δ12-PGJ2) | CRTH2 (DP2) | 34.0 ± 4.0 | Human | [4] |
| Prostaglandin F2α (PGF2α) | CRTH2 (DP2) | >1000 | Human | [4] |
| Prostaglandin E2 (PGE2) | CRTH2 (DP2) | >1000 | Human | [4] |
| 13,14-Dihydro-15-keto PGD2 (DK-PGD2) | DP1 | >1000 | Human | [2] |
| Prostaglandin D2 (PGD2) | DP1 | 1.6 | Human | [2] |
Table 2: Functional Activity of 13,14-Dihydro-15-keto PGD2
| Assay | Cell Type | Response | EC50 / Potency | Reference |
| Chemotaxis | Human Eosinophils | Migration | Potent chemoattractant | [2][5] |
| Chemotaxis | Human Th2 Cells | Migration | Potent chemoattractant | [2] |
| Chemotaxis | Human Basophils | Migration | Potent chemoattractant | [2] |
| Intracellular Calcium Mobilization | Human Th2 Cells | Increased [Ca2+]i | Comparable to PGD2 | [2] |
| Eosinophilia in vivo | Rat | Increased blood eosinophils | Dose-dependent increase | [6] |
| Airway Eosinophilia | Guinea-pig | Eosinophil accumulation in lungs | Significant increase | [7] |
Experimental Protocols
Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
This protocol is adapted from methodologies described in studies investigating the chemotactic effects of prostaglandins on eosinophils.[2][5][8]
a. Eosinophil Isolation:
-
Collect peripheral blood from healthy donors or patients into tubes containing an anticoagulant (e.g., EDTA).
-
Isolate peripheral blood mononuclear cells (PBMCs) and granulocytes by density gradient centrifugation using a suitable medium (e.g., Ficoll-Paque).
-
Remove erythrocytes from the granulocyte fraction by hypotonic lysis.
-
Isolate eosinophils from the granulocyte fraction using immunomagnetic negative selection with anti-CD16 microbeads to deplete neutrophils.
-
Assess the purity of the isolated eosinophils (typically >98%) by flow cytometry or cytospin with staining (e.g., Wright's stain).
b. Chemotaxis Assay:
-
Use a 96-well microchemotaxis chamber with a 5-µm pore size polycarbonate filter.
-
Prepare various concentrations of DK-PGD2 and a negative control (assay medium) in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS) and 10 mM HEPES, pH 7.3.
-
Add 29 µL of the test samples (DK-PGD2 dilutions or control medium) to the bottom wells of the chemotaxis chamber.
-
Resuspend the isolated eosinophils in the same medium at a concentration of 1–2 × 105 cells/50 µL.
-
Add 50 µL of the cell suspension to the top of the filter, corresponding to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1 hour.
-
After incubation, remove the filter and collect the cells that have migrated into the bottom wells.
-
Quantify the number of migrated cells by flow cytometry for a fixed time period or by manual counting using a hemocytometer.
-
Express the results as the number of migrated cells or as a chemotactic index (the fold increase in migration in response to the chemoattractant compared to the medium control).
Quantification of 13,14-Dihydro-15-keto PGD2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a generalized procedure based on several described methods for prostaglandin analysis in biological matrices.[9][10][11]
a. Sample Preparation (Solid Phase Extraction):
-
To 1 mL of plasma or other biological fluid, add an internal standard (e.g., deuterated DK-PGD2).
-
Acidify the sample to pH 3.5 with formic acid.
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with water and then with a low-concentration organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the prostaglandins from the cartridge with a higher concentration of organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Employ a gradient elution with a mobile phase consisting of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Set a flow rate of 0.25 mL/min.
-
The gradient can be optimized, for example, starting at 15% B, increasing to 95% B, and then re-equilibrating at 15% B.
-
-
Tandem Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode using an electrospray ionization (ESI) source.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
The MRM transition for DK-PGD2 would typically be from its deprotonated molecule [M-H]- to a specific product ion. The exact masses would need to be determined based on the instrument's calibration.
-
Optimize source parameters such as spray voltage, source temperature, and gas flows for maximum sensitivity.
-
Quantify the amount of DK-PGD2 in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Mandatory Visualization
Caption: Workflow for the discovery and characterization of DK-PGD2.
Caption: DK-PGD2 signaling through the CRTH2 receptor.
Conclusion
The identification of 13,14-Dihydro-15-keto prostaglandin D2 as a selective and potent endogenous agonist for the CRTH2 receptor has significantly advanced our understanding of the molecular mechanisms underlying allergic diseases and other inflammatory conditions. Its ability to induce the chemotaxis of key immune cells, such as eosinophils and Th2 lymphocytes, highlights its crucial role in the inflammatory cascade. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the DK-PGD2/CRTH2 axis will undoubtedly uncover new therapeutic opportunities for a range of inflammatory disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotactic responses of peripheral blood eosinophils to prostaglandin D2 in atopic keratoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoattractant receptor-homologous molecule expressed on Th2 cells activation in vivo increases blood leukocyte counts and its blockade abrogates 13,14-dihydro-15-keto-prostaglandin D2-induced eosinophilia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 8. Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Endogenous Role of Δ12-Prostaglandin D2 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Δ12-Prostaglandin D2 (DK-PGD2) is an endogenous lipid mediator derived from the enzymatic dehydration of Prostaglandin D2 (PGD2). It plays a significant, predominantly pro-inflammatory role in various physiological and pathological processes, particularly in allergic inflammation and asthma. DK-PGD2 exerts its effects primarily as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Activation of CRTH2 by DK-PGD2 triggers a cascade of downstream signaling events in key immune cells, including T helper 2 (Th2) lymphocytes, eosinophils, and type 2 innate lymphoid cells (ILC2s), leading to their activation, chemotaxis, and the release of pro-inflammatory cytokines. This guide provides an in-depth technical overview of the endogenous role of DK-PGD2 in inflammation, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its complex signaling pathways.
DK-PGD2 and its Pro-Inflammatory Signaling
DK-PGD2 is a metabolite of PGD2, a major prostanoid produced by mast cells, macrophages, and Th2 lymphocytes in response to inflammatory stimuli.[1][2] While PGD2 can signal through two distinct G protein-coupled receptors, the D prostanoid receptor (DP or DP1) and CRTH2 (or DP2), DK-PGD2 demonstrates high selectivity for CRTH2.[2][3]
The signaling pathways initiated by these two receptors are often opposing. DP receptor activation is generally associated with anti-inflammatory effects, including the inhibition of immune cell function and the promotion of endothelial barrier function.[1][4] In contrast, CRTH2 activation by agonists like DK-PGD2 is predominantly pro-inflammatory.[1] This signaling is mediated through a Gαi-dependent mechanism, leading to an increase in intracellular calcium levels and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1]
The downstream consequences of CRTH2 activation by DK-PGD2 include:
-
Activation and migration of eosinophils and Th2 lymphocytes: This contributes to the characteristic leukocyte infiltration observed at sites of allergic inflammation.[2]
-
Enhanced production of Th2 cytokines: CRTH2 signaling boosts the production of interleukin-2 (B1167480) (IL-2), IL-4, IL-5, and IL-13 by human Th2 cells.[1]
-
Activation of Type 2 Innate Lymphoid Cells (ILC2s): DK-PGD2 induces migration and the secretion of type 2 cytokines from ILC2s.[3]
The selective action of DK-PGD2 on CRTH2 highlights how the metabolism of PGD2 can fine-tune the inflammatory response, pushing it towards a pro-allergic phenotype.[2]
Quantitative Data on DK-PGD2 Activity
The following tables summarize quantitative data from various studies on the activity of DK-PGD2 and related compounds on immune cells.
Table 1: Potency of PGD2 Metabolites on Eosinophil Shape Change
| Compound | EC50 (nM) |
| PGD2 | 3.5 |
| DK-PGD2 | 4.2 |
| Δ12-PGD2 | 2.8 |
| 15-deoxy-Δ12,14-PGD2 | 3.1 |
| PGJ2 | 5.1 |
| 9α,11β-PGF2 | 11.5 |
| Δ12-PGJ2 | 4.5 |
| 15-deoxy-Δ12,14-PGJ2 | 6.2 |
Data extracted from studies on granulocytes isolated from asthmatic patients.[3]
Table 2: Potency of PGD2 Metabolites on ILC2 Migration
| Compound | EC50 (nM) |
| PGD2 | 1.8 |
| DK-PGD2 | 2.5 |
| Δ12-PGD2 | 2.1 |
| 15-deoxy-Δ12,14-PGD2 | 2.9 |
| Δ12-PGJ2 | 3.8 |
Data from in vitro migration assays with ILC2s from asthmatic patients.[3]
Table 3: Potency of PGD2 Metabolites on ILC2 Cytokine Secretion (IL-5 & IL-13)
| Compound | EC50 for IL-5 (nM) | EC50 for IL-13 (nM) |
| PGD2 | 1.5 | 1.2 |
| DK-PGD2 | 2.2 | 1.9 |
| Δ12-PGD2 | 1.8 | 1.6 |
| 15-deoxy-Δ12,14-PGD2 | 2.5 | 2.3 |
| Δ12-PGJ2 | 3.2 | 2.9 |
Cytokine concentrations were measured in supernatants of ILC2 cultures from asthmatic patients.[3]
Experimental Protocols
This section details the methodologies used in key experiments to elucidate the role of DK-PGD2 in inflammation.
Eosinophil Shape Change Assay
Objective: To assess the activation of eosinophils in response to DK-PGD2 and other PGD2 metabolites.
Methodology:
-
Isolation of Granulocytes: Whole blood from asthmatic patients is used for granulocyte isolation.
-
Incubation: Isolated granulocytes are incubated with increasing concentrations of PGD2 metabolites (e.g., DK-PGD2).
-
Flow Cytometry: The mean fluorescence values of the forward scatter are determined by flow cytometry to measure changes in cell shape, which is an indicator of activation.[3]
ILC2 Migration Assay
Objective: To quantify the chemotactic effect of DK-PGD2 on ILC2s.
Methodology:
-
ILC2 Isolation: ILC2s are isolated from the peripheral blood of atopic asthmatic volunteers.
-
Chemotaxis Assay: A chemotaxis assay is performed using multi-well plates with membranes. ILC2s are placed in the upper chamber, and different concentrations of DK-PGD2 are added to the lower chamber.
-
Cell Counting: After an incubation period, the number of ILC2s that have migrated through the membrane into the lower chamber is quantified.[3]
ILC2 Cytokine Measurement
Objective: To measure the effect of DK-PGD2 on the production of type 2 cytokines by ILC2s.
Methodology:
-
ILC2 Culture: Isolated ILC2s are cultured in 96-well plates.
-
Stimulation: The cells are incubated with various concentrations of DK-PGD2 for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of IL-5 and IL-13 in the supernatant are measured using an appropriate immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).[3]
Quantification of PGD2 and its Metabolites
Objective: To accurately measure the levels of PGD2 and DK-PGD2 in biological samples.
Methodology:
-
Sample Preparation: Biological fluids (e.g., cell culture supernatants, plasma) are collected and stored at -80°C. An internal standard (deuterated PGD2) is added.
-
Extraction: Prostaglandins (B1171923) are extracted using an organic solvent mixture (e.g., hexane/ethyl acetate).
-
LC-MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification.[5][6] It is crucial to note that PGD2 is unstable, and sample preparation time should be minimized to ensure accurate measurements.[6]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving DK-PGD2.
Caption: DK-PGD2 signaling through the CRTH2 receptor.
Caption: PGD2 metabolism and receptor selectivity.
Conclusion
DK-PGD2 is a critical endogenous mediator that drives pro-inflammatory responses, particularly in the context of type 2 immunity. Its selective agonism for the CRTH2 receptor on key immune effector cells positions it as a significant player in the pathogenesis of allergic diseases such as asthma. A thorough understanding of its signaling pathways and biological functions is paramount for the development of novel therapeutic strategies targeting the PGD2-CRTH2 axis for the treatment of inflammatory conditions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Signaling Cascade of 13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide for Researchers
An In-depth Exploration of the DK-PGD2 Pathway for Therapeutic Innovation
This technical guide provides a comprehensive overview of the signaling cascade initiated by 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a critical metabolite of prostaglandin D2 (PGD2). Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular interactions, quantitative data, and experimental methodologies essential for understanding and targeting this pathway in various physiological and pathological contexts, particularly in allergic inflammation and other immune responses.
Introduction to DK-PGD2 and its Significance
13,14-dihydro-15-keto PGD2 is a stable metabolite of PGD2, formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1][2] Unlike its parent molecule, PGD2, which signals through both the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2), DK-PGD2 demonstrates remarkable selectivity as an agonist for the CRTH2 receptor.[2][3][4][5] This selectivity makes DK-PGD2 a valuable tool for dissecting the specific roles of the CRTH2 signaling pathway in various biological processes. The PGD2/CRTH2 axis is a key player in the pathophysiology of type 2 inflammatory diseases such as asthma and allergic rhinitis, making it a prime target for therapeutic intervention.[6]
The Core Signaling Cascade
The signaling cascade of DK-PGD2 is initiated by its binding to the CRTH2 receptor, a G protein-coupled receptor (GPCR). The canonical pathway involves the following key steps:
-
Receptor Binding: DK-PGD2 binds to the CRTH2 receptor on the surface of target immune cells, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[6][7][8]
-
G-protein Activation: Upon agonist binding, the CRTH2 receptor couples to a heterotrimeric G-protein of the Gi/o family.[3][9] This coupling is sensitive to pertussis toxin, confirming the involvement of Gi/o proteins.[3][9]
-
Downstream Effector Modulation: The activation of the Gi/o protein leads to two primary downstream events:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5]
-
Activation of Phospholipase C: The Gβγ subunits activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[5][10] This results in a rapid and transient increase in intracellular calcium concentration.
-
Cellular Responses: The culmination of these signaling events is a cascade of cellular responses that contribute to the inflammatory phenotype. These include chemotaxis (cell migration), degranulation, cytokine production (e.g., IL-4, IL-5, IL-13), and changes in cell shape and adhesion.[5][6][11][12]
Quantitative Data on Ligand-Receptor Interactions
The affinity and potency of DK-PGD2 and related metabolites for the CRTH2 and DP1 receptors are crucial for understanding their biological activity. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinities (Ki) of PGD2 Metabolites for Human CRTH2 and DP1 Receptors
| Ligand | CRTH2 Ki (nM) | DP1 Ki (nM) | Selectivity (DP1 Ki / CRTH2 Ki) |
| PGD2 | 2.4 ± 0.2[3] | ~0.3 | ~0.125 |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | 2.91 ± 0.29 [3] | >30,000 [3] | >10,300 [3] |
| 15-deoxy-Δ12,14-PGJ2 | 3.15 ± 0.32[3] | 280 | ~89[3] |
| PGJ2 | 11.2 ± 1.1 | 15 | ~1.3 |
| Δ12-PGJ2 | 16.8 ± 1.7 | >10,000 | >595 |
| 9α,11β-PGF2 | 315.0[13] | - | - |
Data compiled from multiple sources.[3][13] Note the high selectivity of DK-PGD2 for the CRTH2 receptor.
Table 2: Functional Potency (EC50) of PGD2 Metabolites in Cellular Assays
| Ligand | Assay | Cell Type | EC50 (nM) |
| PGD2 | cAMP Inhibition | HEK-hCRTH2 | 1.8 ± 0.4[3] |
| PGD2 | Eosinophil Shape Change | Human Granulocytes | 0.7 ± 0.2[14] |
| DK-PGD2 | Eosinophil Shape Change | Human Granulocytes | 2.7 ± 2.3 [14] |
| Δ12-PGD2 | Eosinophil Shape Change | Human Granulocytes | 1.2 ± 1.8[14] |
| 15-deoxy-Δ12,14-PGD2 | Eosinophil Shape Change | Human Granulocytes | 1.5 ± 1.6[14] |
| PGJ2 | Eosinophil Shape Change | Human Granulocytes | 1.6 ± 3.8[14] |
| Δ12-PGJ2 | Eosinophil Shape Change | Human Granulocytes | 5.6 ± 1.0[14] |
| 15-deoxy-Δ12,14-PGJ2 | Eosinophil Shape Change | Human Granulocytes | 12.0 ± 0.7[14] |
Data from studies on human cells.[3][14] The EC50 values reflect the concentration of the ligand required to elicit a half-maximal response in the respective functional assays.
Experimental Protocols
Detailed methodologies are essential for the accurate study of the DK-PGD2 signaling cascade. Below are outlines of key experimental protocols.
Radioligand Binding Assay for CRTH2
This assay is used to determine the binding affinity (Ki) of compounds for the CRTH2 receptor.
Objective: To measure the displacement of a radiolabeled ligand ([3H]PGD2) from the CRTH2 receptor by a competitive, unlabeled ligand (e.g., DK-PGD2).
Materials:
-
HEK293 cells stably expressing the human CRTH2 receptor.
-
Cell membrane preparation buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, protease inhibitors).
-
Binding buffer (e.g., 25 mM HEPES, 1 mM EDTA, 5 mM MgCl2, 140 mM NaCl, 5 mM KCl, pH 7.4).[10]
-
[3H]PGD2 (radiolabeled ligand).
-
Unlabeled DK-PGD2 and other competing ligands.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest CRTH2-expressing HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Binding Reaction: In a 96-well plate, incubate a fixed concentration of cell membranes with a constant concentration of [3H]PGD2 (e.g., 3 nM) and varying concentrations of the unlabeled competitor ligand (e.g., DK-PGD2).[4]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.[10]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of competitor that inhibits 50% of specific [3H]PGD2 binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CRTH2 activation.
Objective: To quantify the mobilization of intracellular Ca2+ in response to DK-PGD2 stimulation.
Materials:
-
Cells expressing the CRTH2 receptor (e.g., HEK293-CRTH2, primary eosinophils).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM).[10][15][16]
-
Krebs buffer or other suitable physiological salt solution.[15]
-
DK-PGD2 and other agonists.
-
Fluorescence plate reader or flow cytometer with appropriate excitation and emission filters.[16]
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) for 30-45 minutes at 37°C in the dark.[10][17] The AM ester form allows the dye to cross the cell membrane.
-
Washing: Wash the cells with buffer to remove extracellular dye.
-
Baseline Measurement: Place the cells in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Agonist Addition: Add DK-PGD2 or other agonists at various concentrations to the cells.
-
Fluorescence Measurement: Immediately begin measuring the change in fluorescence over time. For ratiometric dyes like Fura-2, measure the emission at a specific wavelength (e.g., 510 nm) following excitation at two different wavelengths (e.g., 340 nm and 380 nm).[16]
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. The change in this ratio over time reflects the change in intracellular calcium concentration. Determine the EC50 value from the dose-response curve.
Eosinophil Shape Change Assay
This assay quantifies the morphological changes in eosinophils upon activation by CRTH2 agonists.
Objective: To measure the change in eosinophil shape, an indicator of cell activation, in response to DK-PGD2.
Materials:
-
Isolated human granulocytes (rich in eosinophils).
-
Assay buffer.
-
DK-PGD2 and other stimuli.
-
Fixation solution (e.g., BD Cell-Fix™ Solution).[14]
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate granulocytes from fresh human blood.
-
Incubation: Incubate the granulocytes in assay buffer at 37°C for a short pre-incubation period (e.g., 5 minutes).[14]
-
Stimulation: Add various concentrations of DK-PGD2 or other agonists to the cells and incubate for a further 5 minutes at 37°C.[14]
-
Fixation: Stop the reaction by adding a fixation solution and placing the samples on ice.[14]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Eosinophils can be identified based on their forward scatter (FSC) and side scatter (SSC) properties. Cell shape change is detected as an increase in the FSC signal.[14]
-
Data Analysis: Quantify the percentage of cells that have undergone a shape change or the mean FSC of the eosinophil population. Generate dose-response curves to determine the EC50 value.
Role in Disease and Therapeutic Implications
The DK-PGD2/CRTH2 signaling pathway is predominantly pro-inflammatory and plays a significant role in type 2 immunity. Its activation on eosinophils, Th2 cells, and ILC2s leads to their recruitment to inflammatory sites and the release of type 2 cytokines, thereby amplifying the allergic cascade.[6] Consequently, antagonism of the CRTH2 receptor is a promising therapeutic strategy for allergic diseases such as asthma and atopic dermatitis. Several CRTH2 antagonists have been developed and investigated in clinical trials.[6]
Conclusion
The 13,14-dihydro-15-keto prostaglandin D2 signaling cascade, mediated through the CRTH2 receptor, represents a pivotal pathway in the orchestration of allergic and type 2 inflammatory responses. A thorough understanding of its molecular mechanisms, supported by robust quantitative data and well-defined experimental protocols, is paramount for the development of novel and effective therapies targeting this pathway. This technical guide provides a foundational resource for researchers dedicated to advancing our knowledge and therapeutic targeting of the DK-PGD2/CRTH2 axis.
References
- 1. Measurement of prostaglandin D2 and identification of metabolites in human plasma during intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thorax.bmj.com [thorax.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bu.edu [bu.edu]
Cellular Origins of 13,14-Dihydro-15-keto Prostaglandin D2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), a key lipid mediator implicated in a variety of physiological and pathological processes, particularly in the context of allergic inflammation and immune responses. While the cellular sources of PGD2 are well-documented, the specific cellular origins of its metabolite, DK-PGD2, are critical for understanding its localized effects and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the cellular sources of DK-PGD2, detailing the enzymatic pathways, quantitative data where available, experimental protocols for its detection, and the signaling cascades it initiates.
Biosynthesis of DK-PGD2: From PGD2 to a Potent Agonist
The synthesis of DK-PGD2 is a two-step enzymatic process initiated from its precursor, PGD2.
-
PGD2 Production: PGD2 is primarily produced by mast cells upon activation, making them the most significant source of this prostanoid.[1][2] Other immune cells, including T helper 2 (Th2) cells , dendritic cells , and type 2 innate lymphoid cells (ILC2s) , also contribute to the PGD2 pool, albeit to a lesser extent.[1][3]
-
Conversion to DK-PGD2: The conversion of PGD2 to DK-PGD2 is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme oxidizes the 15-hydroxyl group of PGD2 to a keto group, forming an unstable intermediate, 15-keto-PGD2. This intermediate is then rapidly reduced at the C13-C14 double bond to form the more stable DK-PGD2.[4]
Therefore, the cellular sources of DK-PGD2 are defined by the co-expression or proximity of PGD2-producing cells and cells expressing 15-PGDH.
Primary Cellular Sources of DK-PGD2
Current research indicates that a variety of immune cells possess the necessary enzymatic machinery to produce DK-PGD2. These include:
-
Macrophages: These versatile immune cells are known to express 15-PGDH and can metabolize prostaglandins.[5] Given their presence in inflamed tissues where PGD2 is abundant, macrophages are likely significant contributors to local DK-PGD2 concentrations.
-
T Lymphocytes: Subsets of T cells, particularly type 2 cytotoxic T (Tc2) cells , have been shown to produce PGD2 and its metabolites. The expression of 15-PGDH in T cells allows for the intracellular or localized conversion of PGD2 to DK-PGD2.
-
Mast Cells: As the primary producers of PGD2, mast cells also express 15-PGDH, enabling them to both synthesize the precursor and its metabolite, DK-PGD2.[6]
-
Type 2 Innate Lymphoid Cells (ILC2s): Recent studies have demonstrated that ILC2s not only produce PGD2 but also degrade it into various metabolites, including DK-PGD2, within their culture supernatants.[7]
Quantitative Data on DK-PGD2 Production
While the cellular sources of DK-PGD2 are being identified, specific quantitative data on the production levels by different immune cell types remains limited in publicly available literature. Most studies focus on the biological effects of exogenously added DK-PGD2 rather than measuring its endogenous production. However, some semi-quantitative data and potency measurements are available.
| Cell Type/System | Analyte | Concentration/Potency | Experimental Context |
| Eosinophils (human) | DK-PGD2 | EC50: 2.7 ± 2.3 nM | Induction of cellular shape change[7] |
| ILC2s (human) | DK-PGD2 | Detected in culture supernatants | Metabolite of endogenously produced PGD2[7] |
This table will be updated as more quantitative data becomes available.
Experimental Protocols for DK-PGD2 Quantification
The accurate measurement of DK-PGD2 in biological samples is crucial for research and clinical applications. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Detailed Protocol for DK-PGD2 Measurement by ELISA
This protocol provides a general framework for a competitive ELISA. Specific details may vary based on the commercial kit used.
1. Principle: This is a competitive immunoassay. DK-PGD2 in the sample competes with a fixed amount of enzyme-labeled DK-PGD2 for binding sites on a polyclonal antibody coated onto the microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of DK-PGD2 in the sample.
2. Materials:
-
DK-PGD2 ELISA Kit (containing pre-coated microplate, DK-PGD2 standard, biotinylated detection antibody, HRP conjugate, substrate, wash buffer, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized water
-
Vortex mixer
-
Tubes for standard dilution
3. Sample Preparation:
-
Cell Culture Supernatants: Centrifuge for 20 minutes at 1000 x g at 2-8°C to remove particulates. The supernatant can be assayed directly or stored at -80°C.[8]
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. The plasma can be assayed immediately or stored at -80°C.
-
Tissue Homogenates: Homogenize tissue in a suitable buffer (e.g., PBS) on ice. Centrifuge to pellet debris and collect the supernatant.
4. Assay Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Standard Curve Preparation: Create a serial dilution of the DK-PGD2 standard to generate a standard curve.
-
Add Samples and Standards: Add 50 µL of standard or sample to the appropriate wells of the microplate.
-
Add Detection Antibody: Immediately add 50 µL of Biotinylated Detection Antibody working solution to each well. Cover the plate and incubate for 45 minutes at 37°C.[9]
-
Wash: Aspirate each well and wash three to five times with wash buffer.
-
Add HRP Conjugate: Add 100 µL of HRP Conjugate working solution to each well. Cover and incubate for 30 minutes at 37°C.[8]
-
Wash: Repeat the wash step.
-
Add Substrate: Add 90 µL of Substrate Reagent to each well. Incubate for approximately 15 minutes at 37°C in the dark.[8]
-
Add Stop Solution: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the optical density of each well at 450 nm within 10 minutes.
-
Calculation: Calculate the concentration of DK-PGD2 in the samples by interpolating from the standard curve.
Workflow for DK-PGD2 Quantification by LC-MS/MS
LC-MS/MS offers high specificity and sensitivity for the quantification of lipids like DK-PGD2.
Caption: A typical workflow for the quantification of DK-PGD2 using LC-MS/MS.
Signaling Pathway of DK-PGD2
DK-PGD2 is a selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) , also known as the DP2 receptor .[4] The DP2 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gαi.[1]
Caption: The signaling pathway initiated by DK-PGD2 binding to the DP2 receptor.
Pathway Description:
-
Binding and Activation: DK-PGD2 binds to the DP2 receptor on the surface of immune cells such as Th2 cells, eosinophils, and ILC2s.
-
G-protein Activation: This binding event activates the associated Gαi protein, leading to the dissociation of the Gαi and Gβγ subunits.
-
Downstream Effectors: The activated G-protein subunits trigger downstream signaling cascades, including the activation of Phospholipase C (PLC).
-
Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca²⁺) into the cytoplasm. This leads to a rapid increase in intracellular calcium concentration.[10]
-
MAP Kinase Activation: The increase in intracellular calcium and the generation of DAG activate various protein kinases, including members of the Mitogen-Activated Protein Kinase (MAPK) family, such as ERK.[11]
-
Gene Expression and Cellular Response: Activated MAP kinases translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression. These changes drive the characteristic pro-inflammatory responses, including:
Conclusion
13,14-Dihydro-15-keto prostaglandin D2 is a significant metabolite of PGD2, acting as a potent agonist at the DP2 receptor to promote pro-inflammatory responses. Its cellular sources are primarily immune cells that either produce PGD2 and express 15-PGDH, or are in close proximity to PGD2-producing cells and express 15-PGDH. While mast cells, macrophages, T cells, and ILC2s are identified as key players, further research is required to quantify the specific contribution of each cell type to the DK-PGD2 pool in various physiological and pathological contexts. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers investigating the role of DK-PGD2 in health and disease, and for the development of novel therapeutic strategies targeting this pathway.
References
- 1. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mastattack.org [mastattack.org]
- 3. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 15-keto-13,14-dihydro-prostaglandin E2 and prostaglandin D2 in human colonic tissue using a chemiluminescence enzyme immunoassay with catalase as labeling enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mast cell-derived prostaglandin D2 inhibits colitis and colitis-associated colon cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.elabscience.com [file.elabscience.com]
- 9. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]
- 10. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of MAP kinases by calcium-dependent and calcium-independent pathways. Stimulation by thapsigargin and epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
DK-PGD2 mechanism of action in immune cells
An In-depth Technical Guide on the Mechanism of Action of DK-PGD2 in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) and its metabolites are critical lipid mediators in the regulation of immune responses. Among these, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) represent key players with distinct and sometimes opposing effects on immune cells. This technical guide provides a comprehensive overview of the mechanisms of action of these PGD2 metabolites, with a focus on their signaling pathways, effects on various immune cells, and the experimental methodologies used to elucidate these functions.
Core Mechanisms of Action: A Tale of Two Receptors
The immunological effects of PGD2 metabolites are primarily mediated through two distinct receptor families: the G-protein coupled receptor DP2 (also known as CRTH2) and the nuclear receptor PPAR-γ.
-
DK-PGD2: The Pro-Inflammatory Arm via DP2/CRTH2 Activation
DK-PGD2 is a highly selective agonist for the DP2 receptor, which is predominantly expressed on type 2 immune cells.[1] Activation of DP2 is generally associated with pro-inflammatory responses characteristic of type 2 immunity and allergic inflammation.[2][3][4]
-
15d-PGJ2: The Anti-Inflammatory Arm via PPAR-γ Activation
In contrast, 15d-PGJ2, another metabolite of PGD2, is a potent endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[5][6] PPAR-γ is a nuclear receptor that, upon activation, modulates gene expression, typically leading to the suppression of inflammatory responses.[5] It has been shown to antagonize the activity of key pro-inflammatory transcription factors such as NF-κB, AP-1, and STAT1.[5]
Signaling Pathways
The divergent effects of DK-PGD2 and 15d-PGJ2 stem from their distinct signaling cascades.
DK-PGD2/DP2 Signaling Pathway
Activation of the G-protein coupled DP2 receptor by DK-PGD2 on immune cells like eosinophils, basophils, and Type 2 Innate Lymphoid Cells (ILC2s) triggers a pro-inflammatory cascade. This includes chemotaxis, cellular activation, and the release of type 2 cytokines.[1][3]
Caption: DK-PGD2 signaling through the DP2 receptor in immune cells.
15d-PGJ2/PPAR-γ Signaling Pathway
15d-PGJ2 can diffuse into the cell and bind to PPAR-γ in the cytoplasm or nucleus. This complex then translocates to the nucleus, heterodimerizes with the retinoid X receptor (RXR), and binds to peroxisome proliferator response elements (PPREs) on DNA. This interaction modulates the transcription of target genes, generally leading to anti-inflammatory effects. A key mechanism is the inhibition of the NF-κB signaling pathway.[6]
Caption: 15d-PGJ2 signaling via PPAR-γ and NF-κB inhibition.
Quantitative Data on Immune Cell Activation
The potency of PGD2 and its metabolites can vary. The following table summarizes the half-maximal effective concentrations (EC50) for inducing shape change in eosinophils isolated from asthmatic patients.
| Prostaglandin | EC50 for Eosinophil Shape Change (nM)[1] |
| PGD2 | 0.7 ± 0.2 |
| Δ12-PGD2 | 1.2 ± 1.8 |
| 15-deoxy-Δ12,14-PGD2 | 1.5 ± 1.6 |
| PGJ2 | 1.6 ± 3.8 |
| DK-PGD2 | 2.7 ± 2.3 |
| Δ12-PGJ2 | 5.6 ± 1.0 |
| 15-deoxy-Δ12,14-PGJ2 | 12.0 ± 0.7 |
| 9α,11β-PGF2 | > 1000 |
Effects on Key Immune Cells
| Immune Cell Type | Primary Receptor(s) | Key Effects of DK-PGD2 / PGD2 Metabolites | References |
| Eosinophils | DP2 (CRTH2) | Induces shape change, chemotaxis, degranulation, and enhanced responsiveness to other chemoattractants. | [1][3] |
| Type 2 Innate Lymphoid Cells (ILC2s) | DP2 (CRTH2) | Promotes migration and secretion of type 2 cytokines (IL-5, IL-13). | [1][2][7] |
| T-helper 2 (Th2) Cells | DP2 (CRTH2) | Involved in chemotaxis and activation, contributing to allergic inflammation. | [3][4] |
| Basophils | DP2 (CRTH2) | CRTH2 activation leads to immune cell activation. | [3] |
| Macrophages | PPAR-γ (for 15d-PGJ2) | 15d-PGJ2 : Inhibits the expression of pro-inflammatory genes (e.g., iNOS, gelatinase B), promotes M2 polarization, and inhibits NF-κB signaling. Can be generated from PGD2 by macrophages. | [5][8][9][10] |
| Dendritic Cells (DCs) | DP1, PPAR-γ | PGD2/DP1 : PGD2 signaling via DP1 on DCs is crucial for the development of pathogenic T cells in autoimmune models. | [11] |
| 15d-PGJ2/PPAR-γ : Activation of PPAR-γ can down-regulate DC function and maturation, potentially dampening immune responses. | [12] | ||
| B Cells | PPAR-γ (for 15d-PGJ2) | 15d-PGJ2 : Can have antiproliferative and cytotoxic effects at high concentrations. May enhance antibody production at lower concentrations. | [5][13] |
Experimental Protocols
Detailed methodologies are crucial for studying the effects of DK-PGD2. Below are representative protocols for key in vitro assays.
Protocol 1: Eosinophil Shape Change Assay by Flow Cytometry
This protocol is designed to quantify the morphological changes in eosinophils upon stimulation, which is an indicator of cellular activation.
-
Isolation of Eosinophils:
-
Isolate granulocytes from whole blood of donors (e.g., asthmatic patients) using density gradient centrifugation (e.g., Ficoll-Paque).
-
Further purify eosinophils using negative selection with magnetic beads (e.g., EasySep™ Human Eosinophil Enrichment Kit) to achieve >95% purity.
-
Resuspend purified eosinophils in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Stimulation:
-
Prepare serial dilutions of DK-PGD2 and other PGD2 metabolites (e.g., from 10^-12 M to 10^-6 M) in the assay buffer.
-
In a 96-well plate, add 50 µL of the cell suspension to 50 µL of the prostaglandin dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.
-
Acquire data on a flow cytometer. Cellular shape change is measured as an increase in the Forward Scatter (FSC) signal.
-
Gate on the eosinophil population based on FSC and Side Scatter (SSC) properties.
-
Record the mean fluorescence intensity (MFI) of the FSC for each condition.
-
-
Data Analysis:
-
Normalize the FSC MFI values to the vehicle control.
-
Plot the percentage of maximal shape change against the log concentration of the agonist.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic curve).
-
Protocol 2: ILC2 Chemotaxis Assay (Transwell Assay)
This protocol measures the migration of ILC2s towards a chemoattractant.
-
Isolation of ILC2s:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from donor blood.
-
Enrich for ILC2s using a multi-step magnetic sorting protocol, typically depleting lineage-positive cells (CD3, CD14, CD16, CD19, etc.) and then positively selecting for ILC2 markers (e.g., CRTH2/CD294).
-
Culture and expand ILC2s if necessary in the presence of cytokines like IL-2, IL-7, and IL-33.
-
-
Assay Setup:
-
Use a transwell plate with a small pore size membrane (e.g., 5 µm).
-
In the lower chamber, add 600 µL of media containing various concentrations of DK-PGD2 or a control chemoattractant (e.g., CCL25). Include a media-only control.
-
In the upper chamber (the insert), add 100 µL of the ILC2 suspension (e.g., 1 x 10^5 cells).
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migration:
-
Carefully remove the upper insert.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a cell counter or by flow cytometry (by adding a known number of counting beads).
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the media control.
-
Plot the number of migrated cells or the chemotactic index against the concentration of DK-PGD2.
-
Experimental Workflow Visualization
Caption: General workflow for in vitro immune cell function assays.
Conclusion
DK-PGD2 and its related metabolite 15d-PGJ2 are potent immunomodulators that act through distinct receptor systems to elicit pro- and anti-inflammatory effects, respectively. DK-PGD2, via the DP2 receptor, is a key driver of type 2 inflammation, activating cells like eosinophils and ILC2s. Conversely, 15d-PGJ2 primarily signals through the nuclear receptor PPAR-γ to suppress inflammatory gene expression in cells such as macrophages and dendritic cells. Understanding these divergent pathways is critical for the development of targeted therapies for allergic diseases, autoimmune disorders, and other inflammatory conditions. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the nuanced roles of these lipid mediators in the immune system.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 5. Prostaglandin and PPAR control of immune cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 8. 15-Deoxy-Δ-12,14-Prostaglandin J2 Represses Immune Escape of Lung Adenocarcinoma by Polarizing Macrophages Through Epidermal Growth Factor Receptor/Ras/Raf Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 15-deoxy-delta 12,14-prostaglandin J2. A prostaglandin D2 metabolite generated during inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of 15-deoxy-delta(12,14)-prostaglandin J2 and a peroxisome proliferator-activated receptor gamma agonist on macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of Peroxisome Proliferator-Activated Receptor-γ in Dendritic Cells Inhibits the Development of Eosinophilic Airway Inflammation in a Mouse Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARγ and the Innate Immune System Mediate the Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of DK-PGD2
An In-depth Technical Guide to 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2), a critical metabolite of Prostaglandin D2 (PGD2). This document details its role as a selective agonist for the DP2 receptor (also known as CRTH2), its associated signaling pathways, and relevant experimental methodologies.
Physical and Chemical Properties
DK-PGD2 is a key metabolite of PGD2, formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway.[1][2] Its physical and chemical characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C20H32O5 | [1][2][3] |
| Molecular Weight | 352.5 g/mol | [1][2][3] |
| IUPAC Name | (Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | [3] |
| CAS Number | 59894-07-4 | [1][2][3] |
| Synonyms | 13,14-dihydro-15-keto PGD2, 15-Oxo-13,14-dihydro-PGD2 | [3] |
| Appearance | Solid | Inferred from PGD2 |
| Storage Conditions | -80°C for long-term storage | [2] |
| Stability | Stable for ≥ 2 years at -80°C | [2] |
Solubility
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | 50 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [1][2] |
| Ethanol | 50 mg/mL | [1][2] |
| PBS (pH 7.2) | 2.5 mg/mL | [1][2] |
Spectral Data
Mass spectrometry is a key analytical technique for the identification and quantification of DK-PGD2. Below are the mass-to-charge ratios (m/z) for precursor and major fragment ions.
| Precursor Ion | Precursor m/z | Major Fragment Ions (m/z) | Source(s) |
| [M+H]+ | 353.2323 | 335.2, 317.2, 299.2 | [3] |
| [M-H]- | 351.2177 | 333.3, 315.5, 316.0 | [3] |
Biological Activity and Signaling Pathways
DK-PGD2 is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] It exhibits significantly lower affinity for the DP1 receptor. The DP2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit.
Activation of the DP2 receptor by DK-PGD2 initiates a signaling cascade that leads to:
-
Inhibition of adenylyl cyclase , resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Mobilization of intracellular calcium (Ca2+) , leading to a transient increase in cytosolic calcium concentrations.
This signaling pathway is pivotal in mediating pro-inflammatory responses in various immune cells, particularly those involved in type 2 immunity, such as T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[4] The downstream cellular effects include chemotaxis, cellular shape change, degranulation, and the production of type 2 cytokines like IL-4, IL-5, and IL-13.[4]
Quantitative Pharmacological Data
The following table summarizes key quantitative data for the interaction of DK-PGD2 with its target receptor and its potency in various functional assays.
| Parameter | Value | Assay System | Source(s) |
| Ki (DP2/CRTH2) | 2.91 ± 0.29 nM | Radioligand binding assay (HEK-hCRTH2 membranes) | |
| EC50 (Eosinophil Shape Change) | 2.7 ± 2.3 nM | Flow cytometry-based shape change assay in human eosinophils | [4] |
| EC50 (ILC2 Migration) | 14.2 ± 3.4 nM | Transwell migration assay with human ILC2s | [4] |
| EC50 (Osteoclast Apoptosis) | 12.34 ± 2.4 nM | Apoptosis assay in human osteoclasts |
Experimental Protocols
Enzymatic Synthesis and Purification
DK-PGD2 is an endogenous metabolite of PGD2. The synthesis is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group of 13,14-dihydro-PGD2. For experimental use, DK-PGD2 is typically obtained from commercial suppliers.
Purification and quantification from biological samples are generally performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A general workflow is as follows:
-
Sample Preparation: Biological fluids (e.g., cell culture supernatant, plasma) are spiked with a deuterated internal standard (e.g., DK-PGD2-d4) to account for extraction variability.
-
Extraction: Prostaglandins are extracted from the aqueous sample using a solid-phase extraction (SPE) or liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Analysis: The extracted and dried sample is reconstituted and injected into an LC-MS/MS system for separation and detection.
Eosinophil Shape Change Assay
This assay measures the morphological changes in eosinophils upon activation.
-
Cell Isolation: Isolate eosinophils from peripheral blood of donors.
-
Stimulation: Incubate the isolated eosinophils with varying concentrations of DK-PGD2.
-
Analysis: Analyze the cells using a flow cytometer. Cellular shape change is detected as an increase in the forward scatter (FSC) of the cells.
-
Data Interpretation: Plot the change in FSC against the concentration of DK-PGD2 to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium following receptor activation.
-
Cell Preparation: Use a cell line expressing the DP2 receptor (e.g., HEK293-DP2) or primary immune cells.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Stimulation: Add DK-PGD2 to the cells. For antagonist studies, pre-incubate with the antagonist before adding DK-PGD2.
-
Measurement: Measure the change in fluorescence over time using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
ILC2 Migration Assay
This assay assesses the chemotactic effect of DK-PGD2 on type 2 innate lymphoid cells.
-
Cell Isolation: Isolate ILC2s from relevant tissues (e.g., peripheral blood, lung).
-
Assay Setup: Use a transwell plate with a porous membrane. Place the ILC2 suspension in the upper chamber and a solution containing DK-PGD2 in the lower chamber.
-
Incubation: Incubate the plate to allow for cell migration towards the chemoattractant.
-
Quantification: Count the number of cells that have migrated to the lower chamber. This can be done by cell counting or using a cell viability assay.
-
Data Analysis: Determine the concentration-dependent effect of DK-PGD2 on ILC2 migration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Eosinophil Shape Change and Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13,14-Dihydro-15-keto-pgd2 | C20H32O5 | CID 5283036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide to its Role in Physiological Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), an important lipid mediator released predominantly by mast cells during allergic responses.[1] Formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway, DK-PGD2 has emerged as a key player in inflammatory and immune responses, primarily through its action as a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[2][3] This technical guide provides an in-depth overview of the synthesis, metabolism, signaling, and physiological functions of DK-PGD2, with a focus on quantitative data and detailed experimental methodologies to aid researchers in this field.
Synthesis and Metabolism of DK-PGD2
Prostaglandin D2 is enzymatically converted to DK-PGD2.[1] In humans, DK-PGD2 is further metabolized into 11β-hydroxy compounds, which may also undergo β-oxidation. Notably, very little intact DK-PGD2 is found in urine.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of DK-PGD2 with its receptor and its effects on various immune cells.
Table 1: Receptor Binding Affinity of DK-PGD2
| Ligand | Receptor | Ki (nM) | Cell Line | Reference |
| DK-PGD2 | hCRTH2 | 2.91 ± 0.29 | HEK293(EBNA) | [4] |
Table 2: Functional Activity of DK-PGD2 on Immune Cells
| Cell Type | Assay | EC50 (nM) | Reference |
| Eosinophils (asthmatic patients) | Shape Change | 2.7 ± 2.3 | [5] |
| ILC2s (asthmatic patients) | Migration | 14.2 ± 3.4 | [5] |
| ILC2s (asthmatic patients) | IL-5 Secretion | 108.1 - 526.9 (range) | [5] |
| ILC2s (asthmatic patients) | IL-13 Secretion | 125.2 - 788.3 (range) | [5] |
| Th2 cells | IL-4 Production | ~150 | [6] |
| Th2 cells | IL-5 Production | ~63 | [6] |
| Th2 cells | IL-13 Production | ~54 | [6] |
Table 3: Inhibitory Effects on DK-PGD2-induced Responses
| Cell Type | Response | Inhibitor | IC50 (nM) | Reference |
| ILC2s (asthmatic patients) | Migration | Fevipiprant | 1.9 - 10.9 (range) | [5] |
| ILC2s (asthmatic patients) | IL-5 Secretion | Fevipiprant | 2.3 - 6.5 (range) | [5] |
| ILC2s (asthmatic patients) | IL-13 Secretion | Fevipiprant | 2.6 - 8.5 (range) | [5] |
Signaling Pathways
DK-PGD2 exerts its effects primarily through the CRTH2 receptor, which is coupled to a Gαi-type G protein.[7] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Concurrently, the Gβγ subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This cascade of events ultimately mediates the various cellular responses to DK-PGD2, including chemotaxis and degranulation.[4]
DK-PGD2 signaling through the CRTH2 receptor.
Physiological Processes
DK-PGD2 is a potent chemoattractant and activator for a variety of immune cells, playing a significant role in type 2 inflammatory responses.
-
Eosinophils : DK-PGD2 induces a rapid change in eosinophil morphology, promotes chemokinesis and degranulation.[8] These effects are mediated through the CRTH2 receptor.[8]
-
Th2 Cells : It selectively induces chemotaxis in Th2 cells and enhances their ability to produce pro-inflammatory cytokines such as IL-2, IL-4, IL-5, and IL-13.[7][9]
-
Basophils : DK-PGD2 also induces the migration of basophils.[7]
-
Innate Lymphoid Cells (ILC2s) : DK-PGD2 stimulates the migration and secretion of IL-5 and IL-13 from ILC2s derived from asthmatic patients.[5]
These actions collectively contribute to the accumulation and activation of key effector cells at sites of allergic inflammation, thereby perpetuating the inflammatory cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of DK-PGD2.
Measurement of DK-PGD2 in Plasma
The quantification of DK-PGD2 in plasma is crucial for understanding its in vivo production and role in disease. A common method involves purification followed by mass spectrometry.
Protocol:
-
Sample Collection and Preparation : Collect peripheral blood in tubes containing an anticoagulant. Centrifuge to separate plasma.
-
Purification : Use high-performance liquid chromatography (HPLC) to purify the plasma sample and isolate the DK-PGD2 fraction.
-
Quantification : Employ combined gas chromatography-mass spectrometry (GC-MS) for accurate quantification. Use a tetradeuterated analog of DK-PGD2 as an internal standard for precise measurement.[10]
Eosinophil Shape Change Assay
This assay is used to assess the activation of eosinophils in response to DK-PGD2.
Protocol:
-
Eosinophil Isolation : Isolate eosinophils from human peripheral blood using standard techniques such as negative immunomagnetic bead selection.
-
Cell Stimulation : Incubate the isolated eosinophils with varying concentrations of DK-PGD2.
-
Analysis : Analyze the change in cell morphology using flow cytometry. An increase in the forward scatter (FSC) indicates a change in cell shape and size, which is a marker of activation.[5][11]
Chemotaxis Assay (Modified Boyden Chamber)
This assay measures the ability of DK-PGD2 to induce the migration of immune cells.
Protocol:
-
Chamber Setup : Use a modified Boyden chamber with a porous membrane (e.g., 5.0 µm pore size for eosinophils).
-
Cell Loading : Add the isolated immune cells (e.g., eosinophils, Th2 cells) to the upper compartment of the chamber.
-
Chemoattractant : Add DK-PGD2 at various concentrations to the lower compartment.
-
Incubation : Incubate the chamber for a specified time (e.g., 1 hour for eosinophils) to allow cell migration.
-
Quantification : Count the number of cells that have migrated to the lower compartment.[12]
Cytokine Production Assay
This protocol details the measurement of cytokine release from Th2 cells upon stimulation with DK-PGD2.
Protocol:
-
Cell Culture : Culture human Th2 cells at a density of 1.5 x 106 cells/ml.
-
Stimulation : Incubate the cells with DK-PGD2 (e.g., 100 nM) for various time points (e.g., 1, 2, 4, 8, 24, or 48 hours).
-
Sample Collection : Collect the cell supernatant at each time point.
-
Cytokine Measurement : Quantify the concentration of cytokines (e.g., IL-4, IL-5, IL-13) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of DK-PGD2 on immune cell function.
Workflow for studying DK-PGD2 effects.
Conclusion
13,14-dihydro-15-keto prostaglandin D2 is a critical metabolite of PGD2 that plays a pro-inflammatory role in the context of allergic and type 2 immune responses. Its selective agonism at the CRTH2 receptor on key immune cells such as eosinophils, Th2 cells, and basophils makes it a significant contributor to the pathogenesis of allergic diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in drug development aiming to further elucidate the physiological and pathological roles of DK-PGD2 and to explore the therapeutic potential of targeting its signaling pathway.
References
- 1. thomassci.com [thomassci.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective modulation of chemokinesis, degranulation, and apoptosis in eosinophils through the PGD2 receptors CRTH2 and DP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Note: Quantitative Measurement of Δ12-Prostaglandin J2 (DK-PGD2) by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Δ12-Prostaglandin J2 (DK-PGD2), also known as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is a dehydrated downstream metabolite of Prostaglandin D2 (PGD2).[1] PGD2 is a major product of the cyclooxygenase (COX) pathway, derived from arachidonic acid, and is involved in various physiological and pathological processes including allergic responses, inflammation, and sleep regulation.[2][3] 15d-PGJ2 has garnered significant interest due to its potent anti-inflammatory effects, which are mediated through the activation of peroxisome proliferator-activated receptor-γ (PPARγ) and other cellular pathways.[4][5] Accurate and sensitive quantification of DK-PGD2 in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the measurement of DK-PGD2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[1][6]
Principle of the Method
The quantification of DK-PGD2 by LC-MS/MS is based on the principle of stable isotope dilution. A known amount of a stable isotope-labeled internal standard (e.g., d4-15d-PGJ2) is added to the biological sample.[1] The analyte and the internal standard are then extracted from the sample matrix, chromatographically separated, and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the endogenous DK-PGD2. This method corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.
Signaling Pathway
Prostaglandin D2 (PGD2) is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and is then enzymatically converted to various metabolites, including the J-series prostaglandins (B1171923). DK-PGD2 is a terminal, dehydrated product in this cascade.
Caption: Biosynthetic pathway of DK-PGD2 (15d-PGJ2) from arachidonic acid.
Experimental Workflow
The following diagram outlines the major steps for the quantification of DK-PGD2 from biological samples.
Caption: General workflow for DK-PGD2 quantification by LC-MS/MS.
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
DK-PGD2 (15d-PGJ2) analytical standard
-
d4-DK-PGD2 (d4-15d-PGJ2) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (HPLC grade)
-
Formic acid or Acetic acid (LC-MS grade)
-
Ammonium (B1175870) hydroxide
-
Water (LC-MS grade)
-
Butylated hydroxytoluene (BHT)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Liquid-Liquid Extraction (for Plasma)[1][6]
-
To 500 µL of plasma, add an appropriate amount of d4-15d-PGJ2 internal standard.
-
Add 40 µL of 1 M citric acid and 5 µL of 10% BHT to prevent oxidation.[7]
-
Precipitate proteins by adding methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform liquid-liquid extraction by adding 2 mL of a hexane/ethyl acetate mixture (1:1, v/v).[7]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper organic layer. Repeat the extraction two more times.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis[1][4][6][7]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, Waters BEH C18) is commonly used.
-
Mobile Phase A: Water with 0.005% acetic acid, pH adjusted to 5.7 with ammonium hydroxide.[4]
-
Mobile Phase B: Acetonitrile/methanol (95:5) with 0.005% acetic acid.[4]
-
Gradient: A typical gradient runs from 20% to 60% B over 30 minutes.[4]
-
Flow Rate: 200 µL/min.[4]
-
Injection Volume: 10 µL.[7]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Source and compound-dependent parameters such as capillary voltage, desolvation temperature, and collision energy should be optimized for the specific instrument used.
-
Data Presentation
The following tables summarize key quantitative parameters from published methods for DK-PGD2 and related prostaglandins.
Table 1: LC-MS/MS Method Performance for 15d-PGJ2 Quantification
| Parameter | Value | Biological Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL | Human Plasma | [1][6] |
| Linearity Range | 2.5 - 500 pg/mL | Human Plasma | [1][6] |
| Intraday Precision (CV%) | < 11.8% | Human Plasma | [1][6] |
| Interday Precision (CV%) | < 14.7% | Human Plasma | [1][6] |
Table 2: Reported Concentrations of 15d-PGJ2 in Biological Samples
| Sample Type | Concentration Range | Condition | Reference |
| Human Plasma | 2.5 - 349.6 pg/mL | Healthy and Diabetic Patients | [1] |
| Human Urine | ~83 pg/mg creatinine (B1669602) (GC-MS) | Not Specified | [1] |
| Human Urine | ~6.3 pg/mg creatinine (LC-MS) | Not Specified | [1] |
Table 3: Example Mass Spectrometer Settings for Prostaglandin Analysis
| Parameter | 15d-PGJ2 | d4-15d-PGJ2 | Reference |
| MRM Transition | 315.2 → 271.0 | 319.2 → 275.0 | [4] |
| Collision Energy (eV) | 13 | 13 | [4] |
| Capillary Voltage (kV) | 3.0 | 3.0 | [4] |
| Source Temperature (°C) | 70 | 70 | [4] |
| Desolvation Temperature (°C) | 250 | 250 | [4] |
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of DK-PGD2 in various biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility. This application note serves as a comprehensive guide for researchers and scientists in drug development and related fields to implement this methodology for their specific research needs. Careful optimization of sample preparation and instrument parameters is essential for achieving the best performance.
References
- 1. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interscienceinstitute.com [interscienceinstitute.com]
- 3. Prostaglandin D2 (PG D2), Urine - Quest Diagnostics - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13,14-Dihydro-15-keto Prostaglandin D2 ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2). PGD2 is a key lipid mediator involved in a variety of physiological and pathological processes, including sleep regulation, allergic responses, and inflammation. Due to the short half-life of PGD2, the measurement of its more stable metabolite, DK-PGD2, can serve as a reliable indicator of PGD2 production in vivo. This document provides a detailed protocol for the quantitative determination of DK-PGD2 in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
The assay outlined here is based on the principle of competitive binding. In this format, DK-PGD2 present in a sample competes with a fixed amount of biotinylated DK-PGD2 for a limited number of binding sites on a specific antibody. The amount of biotinylated DK-PGD2 bound to the antibody is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a substrate that produces a colorimetric signal. The intensity of the color is inversely proportional to the concentration of DK-PGD2 in the sample.
Assay Performance Characteristics
Quantitative data from a typical 13,14-Dihydro-15-keto Prostaglandin D2 ELISA kit are summarized below. Note that these values are for reference only, and users should consult the specific kit's manual for exact performance characteristics.
| Parameter | Value |
| Assay Type | Competitive ELISA |
| Detection Range | 15.63 - 1000 pg/mL |
| Sensitivity | 9.38 pg/mL |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 10% |
| Incubation Time | Varies (typically 45-60 minutes at 37°C) |
| Wavelength for Reading | 450 nm |
Experimental Protocols
Principle of the Competitive ELISA
The competitive ELISA technique is employed in this kit. A microtiter plate has been pre-coated with an antibody specific to DK-PGD2. During the assay, DK-PGD2 in the standards or samples competes with a fixed concentration of biotin-labeled DK-PGD2 for the binding sites on the pre-coated antibody. After an incubation period, the unbound components are washed away. Subsequently, a streptavidin-HRP conjugate is added, which binds to the biotinylated DK-PGD2 captured by the antibody. Following another wash step, a substrate solution is added, and the HRP enzyme catalyzes a color change. The reaction is then stopped, and the optical density is measured. The concentration of DK-PGD2 in the samples is inversely proportional to the signal intensity and is determined by comparison with a standard curve.[1][2][3]
References
- 1. Determination of 15-keto-13,14-dihydro-prostaglandin E2 and prostaglandin D2 in human colonic tissue using a chemiluminescence enzyme immunoassay with catalase as labeling enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.exkitstore.com [assets.exkitstore.com]
- 3. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]
Application Notes and Protocols for the Analysis of 13,14-dihydro-15-keto-Prostaglandin D2 (DK-PGD2)
Audience: Researchers, scientists, and drug development professionals.
Introduction
13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of prostaglandin (B15479496) D2 (PGD2), a key lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation.[1][2] DK-PGD2 is a potent and selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][3] Activation of the DP2 receptor by DK-PGD2 can induce pro-inflammatory responses, such as the recruitment and activation of eosinophils, basophils, and T helper 2 (Th2) cells, making it a significant target in the study and treatment of allergic diseases like asthma.[1][3][4]
Accurate and reliable quantification of DK-PGD2 in biological matrices is crucial for understanding its role in disease pathogenesis and for the development of novel therapeutics targeting the PGD2/DP2 signaling pathway. This document provides detailed application notes and protocols for the sample preparation and analysis of DK-PGD2, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods, which offer high sensitivity and specificity.[5][6][7]
Signaling Pathway of PGD2 and its Metabolites
The biological effects of PGD2 and its metabolites, including DK-PGD2, are mediated through two distinct G-protein coupled receptors: the DP1 (D prostanoid) receptor and the DP2 (CRTH2) receptor.[2][4] These receptors often trigger opposing downstream signaling cascades, leading to a complex regulation of inflammatory responses.
Experimental Protocols
Sample Collection and Storage
Proper sample handling and storage are critical to prevent the degradation of prostaglandins (B1171923).
-
Sample Collection: Collect biological samples (e.g., cell culture supernatants, plasma, urine) and place them on ice immediately.[8]
-
Storage: For immediate analysis, samples can be stored at 4°C for a short period (up to 8 hours for PGD2).[5] For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[5][8] Avoid repeated freeze-thaw cycles as this can lead to analyte degradation.[8]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods described for the extraction of prostaglandins from cell culture supernatants.[5]
Materials:
-
Ethyl acetate (B1210297)
-
1 M Citric acid
-
10% Butylated hydroxytoluene (BHT) in ethanol (B145695)
-
Deuterated internal standards (e.g., d4-PGD2, d4-PGE2)
-
Nitrogen gas evaporator
-
Reconstitution solution (e.g., Methanol/10 mM ammonium (B1175870) acetate buffer, pH 8.5, 1:3, v/v)[5]
Procedure:
-
Thaw frozen samples on ice.
-
To a 500 µL aliquot of the sample, add 20 µL of the deuterated internal standard mix (e.g., 100 ng/mL each of d4-PGD2 and d4-PGE2).[5] The use of deuterated standards is crucial to control for differential loss and degradation of the analytes.[5]
-
Add 40 µL of 1 M citric acid to acidify the sample and 5 µL of 10% BHT to prevent free radical-catalyzed peroxidation.[5]
-
Add 2 mL of hexane/ethyl acetate (1:1, v/v) to the sample.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-7) two more times and combine all organic phases.[5]
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 200 µL of the reconstitution solution prior to LC-MS/MS analysis.[5]
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a more refined technique that can provide cleaner extracts.[8][9]
Materials:
-
C18 reverse-phase SPE cartridges
-
Methanol
-
Ethanol
-
Deionized water
-
Hexane
-
Ethyl acetate
-
2 N HCl
-
Nitrogen gas evaporator
-
Reconstitution solution
Procedure:
-
Sample Acidification: Acidify the sample by adding 50 µL of 2 N HCl per 1.0 mL of sample. Let it stand at 2-8°C for 15 minutes. Centrifuge to remove any precipitate.[10]
-
Column Conditioning: Prepare the C18 SPE column by washing with 10 mL of ethanol followed by 10 mL of deionized water.[10]
-
Sample Loading: Apply the acidified sample to the conditioned column at a flow rate of approximately 0.5 mL/minute.[10]
-
Column Washing: Wash the column sequentially with 10 mL of cold deionized water, 10 mL of 15% ethanol, and 10 mL of hexane to remove interfering substances.[10]
-
Analyte Elution: Elute the prostaglandins from the column with 10 mL of ethyl acetate.[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the reconstitution solution for LC-MS/MS analysis.[10]
LC-MS/MS Analysis
The analysis of DK-PGD2 is typically performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation: A C18 reverse-phase column is commonly used for the separation of prostaglandins.[6] Isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed. Complete chromatographic separation of isomers like PGD2 and PGE2 is critical for accurate quantification.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used. Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for DK-PGD2 and its deuterated internal standard should be optimized.
Data Presentation
The following tables summarize key quantitative data from published methods for prostaglandin analysis.
Table 1: Performance Characteristics of LC-MS/MS Methods for Prostaglandin Analysis
| Parameter | PGD2 | PGE2 | Reference |
| Limit of Detection (LOD) | 20 pg/mL | 20 pg/mL | [5] |
| 0.4 ng/mL | 0.4 ng/mL | [6] | |
| Limit of Quantitation (LOQ) | 100 pg/mL | 100 pg/mL | |
| Recovery | 77.0 ± 3.0% | 92.0 ± 4.9% | [5] |
| Intra-day Precision (%CV) | < 5% | < 5% | [5] |
| < 14.5% | < 14.5% | [6] | |
| Inter-day Precision (%CV) | < 5% | < 5% | |
| < 14.5% | < 14.5% | [6] | |
| Accuracy | - | - | |
| 94.2–102.9% | 94.2–102.9% | [6][11] |
Note: Data for DK-PGD2 specifically was not always available in the initial search results; however, the methods for PGD2 are directly applicable due to their structural similarity.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for DK-PGD2 analysis from sample collection to data acquisition.
Conclusion
The accurate quantification of DK-PGD2 is essential for elucidating its role in inflammatory diseases and for the development of targeted therapies. The protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to proper sample handling and the use of robust analytical methods, such as LC-MS/MS with stable isotope-labeled internal standards, are paramount for obtaining reliable and reproducible results.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell-Based Assays of DK-PGD2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable and potent metabolite of prostaglandin (B15479496) D2 (PGD2). It functions as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] The interaction between DK-PGD2 and the DP2 receptor is implicated in various physiological and pathological processes, particularly in the context of allergic inflammation and asthma.[1][3][4] Activation of the DP2 receptor, a G-protein coupled receptor, initiates downstream signaling cascades that result in cellular responses such as chemotaxis, degranulation, and cytokine release in immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils.[3][4]
These application notes provide an overview of the signaling pathways activated by DK-PGD2 and detailed protocols for key in vitro cell-based assays to characterize the activity of DK-PGD2 and screen for potential modulators of the DP2 receptor.
DK-PGD2 Signaling Pathway
DK-PGD2 selectively binds to and activates the DP2 receptor, which is coupled to a pertussis toxin-sensitive Gαi/o subunit.[2] This activation leads to two primary downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2]
-
Calcium Mobilization: The Gβγ subunits can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration.[5][6]
These signaling events culminate in various cellular responses, including cell migration, shape change, and the release of inflammatory mediators.
Experimental Protocols
The following section details protocols for several key in vitro cell-based assays to measure the activity of DK-PGD2.
Radioligand Binding Assay
This assay is used to determine the binding affinity of DK-PGD2 and other compounds to the DP2 receptor. It involves competing for the binding of a radiolabeled ligand (e.g., [3H]PGD2) to cell membranes expressing the DP2 receptor.
Experimental Workflow:
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human DP2 receptor.
-
Harvest cells and resuspend in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, protease inhibitors).[7]
-
Homogenize the cell suspension and centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris.[7]
-
Centrifuge the supernatant at 150,000 x g for 1 hour to pellet the cell membranes.[7]
-
Resuspend the membrane pellet in a binding buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM EDTA, 5 mM MgCl2, 5 mM MnCl2, 0.1% BSA) and determine the protein concentration.[7]
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (approximately 20 µg of protein).[7]
-
[3H]PGD2 at a final concentration of ~2 nM.[7]
-
Varying concentrations of the competing ligand (e.g., DK-PGD2 or other test compounds) ranging from 0.01 nM to 10 µM.[7]
-
For total binding, add binding buffer instead of a competing ligand.
-
For non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled PGD2.[7]
-
-
Incubate the plate for 2 hours at room temperature with gentle agitation.[7]
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.[8]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation:
| Compound | Receptor | Ki (nM) |
| PGD2 | DP2 (CRTH2) | 2.4 - 2.5 |
| DK-PGD2 | DP2 (CRTH2) | ~2.4 - 160 |
| 15-deoxy-Δ12,14-PGJ2 | DP2 (CRTH2) | High Affinity |
| BW245C (DP1 agonist) | DP2 (CRTH2) | >30,000 |
Note: Ki values can vary depending on the assay conditions and cell system used.[2]
Calcium Mobilization Assay
This assay measures the ability of DK-PGD2 to induce an increase in intracellular calcium concentration, a key downstream event of DP2 receptor activation.
Protocol:
-
Cell Preparation:
-
Seed cells endogenously expressing the DP2 receptor (e.g., human eosinophils, Th2 cells) or a cell line stably expressing the receptor (e.g., K562/CRTH2) into a 96-well black-walled, clear-bottom plate.[6]
-
Allow cells to adhere and grow to a suitable confluency.
-
-
Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject varying concentrations of DK-PGD2 or other test compounds into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Data Presentation:
| Agonist | Cell Type | EC50 for Calcium Mobilization (nM) |
| DK-PGD2 | K562/CRTH2 | Potent agonist activity observed |
| PGD2 | K562/CRTH2 | Potent agonist activity observed |
| BW245C | K562/CRTH2 | No significant activity |
Note: EC50 values are dependent on the cell line and assay conditions.[6]
cAMP Inhibition Assay
This assay determines the ability of DK-PGD2 to inhibit the production of intracellular cAMP following the stimulation of adenylyl cyclase.
Protocol:
-
Cell Preparation:
-
Use cells expressing the DP2 receptor, such as HEK293-DP2 cells.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
-
Adenylyl Cyclase Stimulation and DK-PGD2 Treatment:
-
Stimulate adenylyl cyclase with an agent such as forskolin (B1673556) to increase basal cAMP levels.
-
Simultaneously or shortly after, treat the cells with varying concentrations of DK-PGD2 or test compounds.
-
-
cAMP Measurement:
-
After a defined incubation period, lyse the cells.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of DK-PGD2.
-
Plot the percentage of inhibition against the logarithm of the DK-PGD2 concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation:
| Compound | Cell Type | IC50 for cAMP Inhibition (nM) |
| DK-PGD2 | HEK293-DP2 | Potent inhibitory activity observed |
| PGD2 | HEK293-DP2 | Potent inhibitory activity observed |
Note: The potency of inhibition can be influenced by the level of adenylyl cyclase stimulation.
Eosinophil Shape Change Assay
This functional assay measures a physiological response of primary human eosinophils to DK-PGD2 stimulation, which is a change in their shape from round to an elongated, polarized morphology.
Protocol:
-
Eosinophil Isolation:
-
Isolate granulocytes from the whole blood of healthy or asthmatic donors using standard density gradient centrifugation methods.[1]
-
-
Assay Procedure:
-
Incubate the isolated granulocytes in an assay buffer in a water bath at 37°C for a short period (e.g., 5 minutes).[1]
-
Add varying concentrations of DK-PGD2 or test compounds and continue the incubation for another 5 minutes at 37°C.[1]
-
Stop the reaction by adding a fixing solution (e.g., 0.25% BD Cell-Fix™ Solution) and placing the samples on ice.[1]
-
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Calculate the percentage increase in the mean FSC for each condition compared to the vehicle control.
-
Plot the percentage of shape change against the logarithm of the agonist concentration to determine the EC50 value.
-
Data Presentation:
| Agonist | Response | Potency (EC50, nM) |
| DK-PGD2 | Eosinophil Shape Change | Nanomolar range |
| PGD2 | Eosinophil Shape Change | Nanomolar range |
Note: Data from asthmatic patient-derived eosinophils may show enhanced responses.[1]
Conclusion
The in vitro cell-based assays described provide a robust framework for investigating the biological activity of DK-PGD2 and for the discovery and characterization of novel modulators of the DP2 receptor. The choice of assay will depend on the specific research question, with binding assays providing information on direct receptor interaction, while functional assays such as calcium mobilization, cAMP inhibition, and eosinophil shape change confirm the cellular consequences of receptor activation. These tools are invaluable for advancing our understanding of the role of the DK-PGD2/DP2 pathway in health and disease and for the development of new therapeutic agents.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-stimulated short-circuit currents in the canine proximal colonic epithelium: effects of DK-PGD2, a metabolite of prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for DK-PGD2 in Neutrophil Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of Prostaglandin D2 (PGD2) and a potent, selective agonist for the DP2 receptor, also known as the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2). The DP2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, basophils, and macrophages.[1][2] While initial research focused on the role of the PGD2/DP2 axis in allergic inflammation, emerging evidence highlights its involvement in orchestrating broader inflammatory responses, including the recruitment of neutrophils.
These application notes provide a comprehensive overview and detailed protocols for utilizing DK-PGD2 in the study of neutrophil chemotaxis. Notably, the primary mechanism by which DK-PGD2 influences neutrophil migration is indirect, occurring through the activation of macrophages.[3][4]
Mechanism of Action: Indirect Neutrophil Chemotaxis via Macrophage Activation
DK-PGD2 does not typically act as a direct chemoattractant for isolated neutrophils. Instead, its pro-inflammatory effects leading to neutrophil recruitment are mediated through the activation of DP2 receptors on macrophages.[3][5] Upon binding to DP2 on macrophages, DK-PGD2 initiates a signaling cascade that results in the release of neutrophil-specific chemoattractants, such as CXCL8 (IL-8).[3] This indirect mechanism is a critical consideration in the design of relevant in vitro chemotaxis assays.
Signaling Pathway in Macrophages
The activation of the DP2 receptor on macrophages by DK-PGD2 triggers a signaling pathway mediated by the Gαi subunit of the heterotrimeric G-protein.[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Concurrently, the dissociation of the Gβγ subunits activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[6] This signaling cascade culminates in the activation of downstream effectors that promote the synthesis and secretion of pro-inflammatory mediators, including neutrophil chemoattractants.[3]
Caption: DK-PGD2 signaling in macrophages via the DP2 receptor.
Data Presentation
In Vitro Efficacy of DK-PGD2 on Immune Cell Migration
The following table summarizes the effective concentration range of DK-PGD2 in inducing chemotaxis of various immune cell types. Note the nanomolar potency for eosinophils and ILC2s, which may serve as a reference for macrophage activation studies.
| Cell Type | Assay | Parameter | DK-PGD2 Concentration | Reference |
| Eosinophils (human) | Shape Change | EC50 | 2.7 ± 2.3 nM | [7] |
| ILC2s (human) | Chemotaxis | EC50 | 14.2 ± 3.4 nM | [7] |
| Mast Cells (human) | Ca2+ Flux | Effective Range | 100 nM - 10 µM | [6] |
In Vivo Effect of DK-PGD2 on Neutrophil Recruitment
This table presents quantitative data from an in vivo murine model of LPS-induced pulmonary inflammation, demonstrating the indirect effect of DK-PGD2 on neutrophil influx.
| Treatment | Dose | Outcome | Fold Increase vs. LPS alone | Reference |
| LPS + DK-PGD2 | 5 mg/kg | Neutrophil influx into bronchoalveolar space | 2.5-fold | [3] |
Experimental Protocols
Neutrophil Isolation from Human Peripheral Blood
A standard method for isolating neutrophils is required for the subsequent chemotaxis assays.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Dextran (B179266) solution (3% in 0.9% NaCl)
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layers, leaving the granulocyte and erythrocyte layers.
-
Transfer the granulocyte/erythrocyte pellet to a new tube and resuspend in PBS.
-
Add dextran solution to sediment the erythrocytes for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
Lyse contaminating erythrocytes by resuspending the pellet in RBC Lysis Buffer for 5-10 minutes on ice.
-
Stop the lysis by adding an excess of PBS and centrifuge at 250 x g for 5 minutes.
-
Wash the neutrophil pellet twice with PBS.
-
Resuspend the purified neutrophils in HBSS with Ca2+/Mg2+ and count the cells. Purity should be >95% as assessed by flow cytometry (CD15+/CD16+) or cytospin.
Protocol 1: Direct Neutrophil Chemotaxis Assay (Negative Control)
This protocol is designed to demonstrate the anticipated lack of a direct chemotactic effect of DK-PGD2 on isolated neutrophils.
Materials:
-
Isolated human neutrophils
-
DK-PGD2
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Positive control: CXCL8 (IL-8) or fMLP
-
Boyden chamber or Transwell® inserts (3-5 µm pore size) for a 24-well or 96-well plate
Protocol:
-
Prepare serial dilutions of DK-PGD2 in chemotaxis medium (e.g., 1 nM to 1 µM).
-
Add 600 µL (for 24-well plate) of the DK-PGD2 dilutions, positive control (e.g., 10 nM CXCL8), or medium alone (negative control) to the lower wells of the plate.
-
Resuspend isolated neutrophils in chemotaxis medium to a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the neutrophil suspension to the upper chamber of the Transwell® inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the inserts and quantify the number of migrated neutrophils in the lower chamber using a preferred method (e.g., cell counting with a hemocytometer, or a fluorescent dye-based assay like Calcein-AM).
-
Calculate the chemotactic index (number of cells migrating towards the test substance divided by the number of cells migrating towards the medium alone).
Protocol 2: Indirect Neutrophil Chemotaxis via Macrophage Co-culture
This protocol is designed to assess the indirect effect of DK-PGD2 on neutrophil migration through the activation of macrophages.[3]
Caption: Workflow for the indirect neutrophil chemotaxis assay.
Materials:
-
Human Monocyte-Derived Macrophages (MDMs) or a macrophage-like cell line (e.g., THP-1 differentiated into macrophages)
-
Isolated human neutrophils
-
DK-PGD2
-
Appropriate culture medium for macrophages and neutrophils
-
Boyden chamber or Transwell® inserts (3-5 µm pore size)
Protocol:
-
Plate MDMs in the lower wells of a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of DK-PGD2 (e.g., 10 nM, 100 nM, 1 µM) or vehicle control.
-
Incubate the macrophages with DK-PGD2 for a period sufficient to induce chemokine production (e.g., 4-6 hours) at 37°C in a 5% CO2 incubator.
-
Resuspend isolated neutrophils in chemotaxis medium to a concentration of 1 x 10^6 cells/mL.
-
Place the Transwell® inserts into the wells containing the stimulated macrophages.
-
Add 100 µL of the neutrophil suspension to the upper chamber of the inserts.
-
Incubate the co-culture at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Remove the inserts and quantify the number of migrated neutrophils in the lower chamber.
-
Analyze the data by comparing the number of migrated neutrophils in the presence of DK-PGD2-stimulated macrophages to those in the presence of unstimulated macrophages.
Conclusion
DK-PGD2 serves as a valuable tool for investigating the intricate cellular cross-talk in inflammatory responses. Its ability to potently activate macrophages to release neutrophil chemoattractants underscores the importance of indirect mechanisms in leukocyte recruitment. The provided protocols offer a framework for studying these interactions in a controlled in vitro setting, which is essential for dissecting the underlying signaling pathways and for the development of novel anti-inflammatory therapeutics targeting the PGD2/DP2 axis.
References
- 1. pnas.org [pnas.org]
- 2. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 3. Activated prostaglandin D2 receptors on macrophages enhance neutrophil recruitment into the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated prostaglandin D2 receptors on macrophages enhance neutrophil recruitment into the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2) and a potent, selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] In the realm of in vivo research, DK-PGD2 serves as a critical tool to investigate the roles of the CRTH2 signaling pathway in various physiological and pathological processes, particularly in the context of allergic inflammation and immune responses.[3][4] Activation of CRTH2 by DK-PGD2 has been shown to induce chemotaxis and activation of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils, making it an invaluable compound for studying diseases such as asthma and atopic dermatitis.[3][5]
These application notes provide a comprehensive overview of the in vivo applications of DK-PGD2, detailed experimental protocols, and a summary of relevant quantitative data to guide researchers in designing and executing their studies.
In Vivo Applications
-
Induction of Allergic Airway Inflammation: Intratracheal administration of DK-PGD2 can be used to model features of allergic asthma in rodents, including the recruitment of eosinophils to the airways.[6] This model is instrumental for screening potential therapeutic agents that target the CRTH2 pathway.
-
Investigation of Atopic Dermatitis: DK-PGD2 can be utilized in skin inflammation models to study the role of CRTH2 in the pathogenesis of atopic dermatitis and to evaluate the efficacy of novel anti-inflammatory compounds.[3]
-
Elucidation of Immune Cell Trafficking: As a potent chemoattractant, DK-PGD2 is employed to study the molecular mechanisms governing the migration of eosinophils, Th2 cells, and other immune cells to sites of inflammation.[4][7]
-
Evaluation of CRTH2 Antagonists: DK-PGD2 serves as a specific agonist to challenge the in vivo efficacy of CRTH2 antagonists in preclinical drug development.[8]
Data Presentation
The following tables summarize key quantitative data for DK-PGD2 from various in vitro and in vivo studies.
Table 1: In Vitro Activity of DK-PGD2
| Parameter | Cell Type | Value | Reference |
| EC50 (Eosinophil Shape Change) | Human Eosinophils | 2.7 ± 2.3 nM | [9] |
| EC50 (ILC2 Migration) | Human ILC2s | 14.2 ± 3.4 nM | [9] |
| Ki (CRTH2 Binding) | hCRTH2 transfected HEK293 cells | 2.91 ± 0.29 nM | [9] |
| Ki (DP1 Binding) | hDP1 transfected HEK293 cells | >30,000 nM | [9] |
Table 2: In Vivo Effects of DK-PGD2 (Rodent Models)
| Animal Model | Administration Route | Observed Effect | Reference |
| Rat | Intratracheal | Marked airway eosinophilia | [6] |
| Mouse | Not specified | Increased eosinophil recruitment in atopic dermatitis and allergic asthma models | [3] |
Experimental Protocols
Protocol 1: Induction of Allergic Airway Inflammation in Mice via Intratracheal Instillation of DK-PGD2
This protocol describes a method to induce an acute eosinophilic inflammatory response in the airways of mice. Note: The optimal dose of DK-PGD2 for mice has not been definitively established in the literature and may require optimization. The following protocol is a representative procedure.
Materials:
-
13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2)
-
Sterile, pyrogen-free saline or Phosphate-Buffered Saline (PBS)
-
Anesthetic (e.g., Ketamine/Xylazine (B1663881) cocktail)
-
Insulin syringe with a fine-gauge needle
-
Animal intubation platform or equivalent setup
-
Micro-catheter or gavage needle suitable for murine trachea
Procedure:
-
Preparation of DK-PGD2 Solution:
-
On the day of the experiment, prepare a stock solution of DK-PGD2 in a suitable solvent (e.g., ethanol (B145695) or DMSO) as per the manufacturer's instructions.
-
Further dilute the stock solution in sterile saline or PBS to the desired final concentration. The final concentration of the organic solvent should be minimal (typically <1%) to avoid solvent-induced inflammation.
-
-
Animal Anesthesia:
-
Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine at 80-100 mg/kg and xylazine at 5-10 mg/kg).
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
-
Intratracheal Instillation:
-
Position the anesthetized mouse on an intubation platform.
-
Visualize the trachea and carefully insert a micro-catheter or a gavage needle into the tracheal opening.
-
Administer a 25-50 µL volume of the DK-PGD2 solution directly into the lungs.
-
A control group of mice should receive the vehicle (saline or PBS with the same low concentration of solvent) following the same procedure.
-
-
Post-Procedure Monitoring and Analysis:
-
Allow the mouse to recover on a warming pad.
-
At a predetermined time point (e.g., 6, 24, or 48 hours) post-instillation, euthanize the mouse.
-
Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Process lung tissue for histological analysis (e.g., H&E staining for cellular infiltration, PAS staining for mucus production).
-
Analyze BAL fluid for total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) and for cytokine and chemokine levels (e.g., IL-4, IL-5, IL-13, eotaxin).
-
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway of DK-PGD2 and a typical experimental workflow for in vivo studies.
Caption: DK-PGD2 signaling through the CRTH2 receptor.
Caption: Experimental workflow for DK-PGD2 in vivo studies.
References
- 1. Anti-inflammatory role of PGD2 in acute lung inflammation and therapeutic application of its signal enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the prostaglandin D2 receptor DP2/CRTH2 increases allergic inflammation in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 Reinforces Th2 Type Inflammatory Responses of Airways to Low-dose Antigen through Bronchial Expression of Macrophage-derived Chemokine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin D2-induced eosinophilic airway inflammation is mediated by CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
- 8. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DK-PGD2 Administration in Mouse Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) in murine models of allergic asthma. DK-PGD2 is a stable metabolite of prostaglandin (B15479496) D2 (PGD2) and a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Understanding the in vivo effects of DK-PGD2 is crucial for elucidating the role of the PGD2/CRTH2 pathway in asthma pathogenesis and for the development of novel therapeutics.
Introduction to DK-PGD2 and its Role in Asthma
Prostaglandin D2 is a key lipid mediator primarily released from activated mast cells during an allergic response. It exerts its biological effects through two main receptors: the DP1 receptor, which is generally associated with anti-inflammatory effects, and the CRTH2 (DP2) receptor, which mediates pro-inflammatory responses. DK-PGD2, as a selective CRTH2 agonist, mimics the pro-inflammatory actions of PGD2.
Activation of the CRTH2 receptor by DK-PGD2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s), triggers a cascade of events that contribute to the pathophysiology of asthma. These events include:
-
Recruitment and activation of inflammatory cells: DK-PGD2 promotes the chemotaxis of eosinophils and Th2 cells to the airways.
-
Th2 cytokine production: Activation of CRTH2 enhances the production of key Th2 cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.
-
Airway Hyperresponsiveness (AHR): The influx of inflammatory cells and the release of pro-inflammatory mediators contribute to the development of AHR, a hallmark of asthma.
These application notes will detail a standard ovalbumin (OVA)-induced mouse model of allergic asthma and provide a specific protocol for the administration of DK-PGD2 to investigate its effects on key asthma-related parameters.
Signaling Pathway of DK-PGD2 in Asthma
The binding of DK-PGD2 to the CRTH2 receptor on immune cells initiates a pro-inflammatory signaling cascade. This pathway plays a central role in the amplification of the allergic inflammatory response in asthma.
Experimental Protocols
I. Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol describes a standard method for inducing allergic airway inflammation in mice using ovalbumin (OVA).
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
DK-PGD2 (Cayman Chemical or equivalent)
-
Vehicle for DK-PGD2 (e.g., saline with a small percentage of ethanol (B145695) or DMSO, to be optimized for solubility)
-
Nebulizer system
Experimental Workflow:
Procedure:
-
Sensitization (Days 0 and 14):
-
Prepare the sensitization solution by emulsifying 20 µg of OVA with 2 mg of alum in a final volume of 200 µL of sterile saline per mouse.
-
Administer the OVA/alum suspension via intraperitoneal (i.p.) injection to each mouse on days 0 and 14.
-
For the control group, administer 200 µL of sterile saline with alum.
-
-
DK-PGD2 Administration (Days 21, 22, and 23):
-
Prepare a stock solution of DK-PGD2 in an appropriate vehicle. The final concentration should be determined based on dose-response studies, but a starting point could be in the range of 10-100 µg/kg.
-
One hour prior to each OVA challenge, administer DK-PGD2 or vehicle control to the respective groups. The route of administration can be intratracheal, intraperitoneal, or via nebulization, depending on the experimental question. Intratracheal or nebulized administration is recommended for direct airway effects.
-
-
OVA Challenge (Days 21, 22, and 23):
-
Place the mice in a nebulizer chamber.
-
Expose the mice to an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes.
-
The control group should be challenged with aerosolized saline.
-
-
Analysis (Day 24):
-
24 hours after the final OVA challenge, perform the desired analyses, including measurement of airway hyperresponsiveness (AHR), collection of bronchoalveolar lavage fluid (BALF), and preparation of lung tissue for histology.
-
II. Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and can be assessed by measuring the bronchoconstrictive response to methacholine (B1211447).
Procedure (Invasive Method):
-
Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Perform a tracheostomy and cannulate the trachea.
-
Connect the mouse to a small animal ventilator.
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Measure lung resistance (RL) and dynamic compliance (Cdyn) after each methacholine dose.
-
Plot the dose-response curve for each group.
III. Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is performed to collect cells and fluid from the airways for analysis of inflammatory infiltrates.
Procedure:
-
Euthanize the mouse via an approved method.
-
Expose the trachea and insert a cannula.
-
Instill and aspirate 1 mL of ice-cold sterile saline three times.
-
Pool the recovered BALF on ice.
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
-
The BALF supernatant can be stored at -80°C for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).
IV. Lung Histology
Histological analysis of lung tissue is used to assess airway inflammation and remodeling.
Procedure:
-
After BAL, perfuse the lungs with saline via the right ventricle.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure.
-
Excise the lungs and immerse in formalin for at least 24 hours.
-
Process the fixed lung tissue, embed in paraffin, and cut sections (4-5 µm).
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to visualize mucus production.
-
Score the stained sections for peribronchial and perivascular inflammation and goblet cell hyperplasia.
Data Presentation
The following tables summarize the expected quantitative data from a study investigating the effects of DK-PGD2 in a mouse model of asthma. The values are illustrative and will vary depending on the specific experimental conditions.
Table 1: Effect of DK-PGD2 on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁴) | Eosinophils (x10⁴) | Neutrophils (x10³) | Lymphocytes (x10⁴) |
| Saline/Vehicle | 1.5 ± 0.3 | 14.5 ± 2.5 | 0.1 ± 0.05 | 0.5 ± 0.2 | 0.4 ± 0.1 |
| OVA/Vehicle | 8.2 ± 1.5 | 25.1 ± 4.2 | 45.3 ± 8.1 | 2.1 ± 0.8 | 10.5 ± 2.3 |
| OVA/DK-PGD2 | 12.5 ± 2.1# | 28.3 ± 5.1 | 78.6 ± 12.5# | 3.5 ± 1.1 | 15.2 ± 3.1# |
*p < 0.05 compared to Saline/Vehicle group. #p < 0.05 compared to OVA/Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of DK-PGD2 on Th2 Cytokine Levels in BALF (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Saline/Vehicle | 10 ± 2 | 15 ± 4 | 25 ± 6 |
| OVA/Vehicle | 85 ± 15 | 150 ± 25 | 210 ± 35 |
| OVA/DK-PGD2 | 140 ± 22# | 250 ± 40# | 350 ± 50# |
*p < 0.05 compared to Saline/Vehicle group. #p < 0.05 compared to OVA/Vehicle group. Data are presented as mean ± SEM.
Table 3: Effect of DK-PGD2 on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Peak Lung Resistance (RL) (cmH₂O·s/mL) at 50 mg/mL Methacholine |
| Saline/Vehicle | 1.8 ± 0.2 |
| OVA/Vehicle | 4.5 ± 0.6 |
| OVA/DK-PGD2 | 6.2 ± 0.8# |
*p < 0.05 compared to Saline/Vehicle group. #p < 0.05 compared to OVA/Vehicle group. Data are presented as mean ± SEM.
Conclusion
The administration of DK-PGD2 in a mouse model of allergic asthma provides a valuable tool to investigate the specific role of the CRTH2 receptor in the pathogenesis of the disease. The protocols outlined in these application notes offer a standardized approach to study the effects of DK-PGD2 on key features of asthma, including airway inflammation, Th2 cytokine production, and AHR. The expected outcomes, as summarized in the data tables, demonstrate the pro-inflammatory effects of CRTH2 activation. These studies are essential for the validation of CRTH2 as a therapeutic target and for the preclinical evaluation of CRTH2 antagonists.
Application Notes and Protocols for Studying Cytokine Release Induced by 13,14-Dihydro-15-keto prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), a key lipid mediator in inflammatory responses, particularly those associated with allergic reactions.[1][2] DK-PGD2 functions as a selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] Activation of the CRTH2 receptor on various immune cells, most notably T helper 2 (Th2) cells and type 2 innate lymphoid cells (ILC2s), triggers a signaling cascade that leads to the production and release of pro-inflammatory cytokines.[3][4][5][6] This makes DK-PGD2 a valuable tool for studying the mechanisms of type 2 immunity and for the development of novel therapeutics targeting allergic diseases such as asthma.[5]
These application notes provide detailed protocols for utilizing DK-PGD2 to induce and measure cytokine release from primary human immune cells, along with expected outcomes and data presentation guidelines.
Mechanism of Action: DK-PGD2 Signaling Pathway
DK-PGD2 exerts its effects by binding to and activating the G-protein coupled receptor CRTH2. This interaction initiates a downstream signaling cascade, culminating in the transcription and secretion of type 2 cytokines.
Caption: DK-PGD2 signaling pathway leading to cytokine release.
Data Presentation: Quantitative Analysis of Cytokine Release
The following tables summarize the quantitative data on cytokine release induced by DK-PGD2 in different immune cell populations.
Table 1: EC50 Values for DK-PGD2-Induced Cytokine Secretion from Human ILC2s
| Cytokine | EC50 Range (nM) |
| IL-5 | 108.1 - 526.9 |
| IL-13 | 125.2 - 788.3 |
Data adapted from a study on PGD2 metabolites' effects on ILC2s, where DK-PGD2 was shown to induce dose-dependent cytokine secretion. The provided ranges reflect the variability observed in such studies.[7]
Table 2: Qualitative Effects of DK-PGD2 on Cytokine Production by Human Th2 Cells
| Cytokine | Effect of DK-PGD2 Stimulation |
| IL-2 | Enhanced Production |
| IL-4 | Enhanced Production |
| IL-5 | Enhanced Production |
| IL-13 | Enhanced Production |
| IL-10 | No significant effect |
The effect of PGD2, which is mimicked by DK-PGD2, preferentially up-regulates proinflammatory cytokine production in human Th2 cells through a CRTH2-dependent mechanism.[3][6]
Experimental Protocols
Protocol 1: In Vitro Stimulation of ILC2s and Th2 cells for Cytokine Release Measurement by ELISA
This protocol describes the stimulation of isolated human ILC2s or Th2 cells with DK-PGD2 and the subsequent quantification of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Experimental workflow for measuring cytokine release by ELISA.
Materials:
-
Isolated human ILC2s or Th2 cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2)
-
96-well cell culture plates
-
ELISA kits for human IL-4, IL-5, and IL-13
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate human ILC2s or Th2 cells from peripheral blood mononuclear cells (PBMCs) using appropriate cell isolation kits. Resuspend the cells in complete RPMI-1640 medium.
-
Cell Seeding: Seed the isolated cells into a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in 100 µL of medium.
-
Stimulation: Prepare serial dilutions of DK-PGD2 in complete medium. A suggested concentration range for a dose-response curve is 0.1 nM to 1 µM. Add 100 µL of the DK-PGD2 dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of the solvent used for DK-PGD2, e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 8 to 24 hours. The optimal incubation time should be determined empirically, but peak protein release for PGD2-stimulated Th2 cells has been observed at around 8 hours.[3]
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Quantification: Quantify the concentrations of IL-4, IL-5, and IL-13 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Intracellular Cytokine Staining and Flow Cytometry Analysis
This protocol allows for the single-cell analysis of cytokine production within ILC2s or Th2 cells following stimulation with DK-PGD2.
Caption: Workflow for intracellular cytokine staining and flow cytometry.
Materials:
-
Isolated human ILC2s or Th2 cells
-
Complete RPMI-1640 medium
-
This compound (DK-PGD2)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry tubes or 96-well U-bottom plates
-
Fluorescently labeled antibodies for surface markers (e.g., anti-CD4, anti-CRTH2)
-
Fixation/Permeabilization buffer kit
-
Fluorescently labeled antibodies for intracellular cytokines (e.g., anti-IL-4, anti-IL-5, anti-IL-13)
-
Flow cytometer
Procedure:
-
Cell Preparation and Stimulation:
-
Prepare a single-cell suspension of isolated ILC2s or Th2 cells in complete medium.
-
Stimulate the cells with an optimal concentration of DK-PGD2 (e.g., 100 nM) in flow cytometry tubes or a 96-well U-bottom plate. Include an unstimulated control.
-
Incubate for approximately 2 hours at 37°C. This initial incubation allows for cytokine gene transcription to begin, as mRNA levels for PGD2-induced cytokines have been shown to peak within 2 hours.[3]
-
-
Inhibition of Protein Transport: Add a protein transport inhibitor (e.g., Brefeldin A at 5-10 µg/mL) to each sample to block cytokine secretion and cause their accumulation within the cells.
-
Final Incubation: Incubate for an additional 4-6 hours at 37°C.
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain for cell surface markers by incubating with fluorescently labeled antibodies (e.g., anti-CD4, anti-CRTH2) for 20-30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's protocol.
-
-
Intracellular Staining:
-
Stain for intracellular cytokines by incubating the permeabilized cells with fluorescently labeled anti-cytokine antibodies (e.g., anti-IL-4, anti-IL-5, anti-IL-13) for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells to remove unbound intracellular antibodies and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to gate on the cell population of interest and quantify the percentage of cells expressing each cytokine.
-
Troubleshooting
-
Low or no cytokine detection:
-
Verify the viability of the cells before and after the experiment.
-
Optimize the concentration of DK-PGD2 and the incubation time.
-
Ensure the proper functioning of the ELISA kit or flow cytometry antibodies and reagents.
-
-
High background in ELISA:
-
Ensure adequate washing steps are performed.
-
Check for non-specific binding by including appropriate controls.
-
-
High background in flow cytometry:
-
Include isotype controls to set gates correctly.
-
Ensure complete washing to remove unbound antibodies.
-
Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.
-
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers studying the role of this compound in mediating cytokine release. By utilizing these methods, scientists can further elucidate the mechanisms of type 2 inflammation and explore the therapeutic potential of targeting the PGD2-CRTH2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. cores.emory.edu [cores.emory.edu]
- 3. med.virginia.edu [med.virginia.edu]
- 4. anilocus.com [anilocus.com]
- 5. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
Application Notes and Protocols for DK-PGD2 Receptor Binding Affinity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prostaglandin (B15479496) D2 (PGD2) receptor 2, also known as CRTH2 (Chemoattractant Receptor-homologous molecule expressed on T-Helper type 2 cells) or DP2, is a G-protein coupled receptor that plays a pivotal role in mediating type 2 immune responses.[1][2] It is activated by PGD2 and its metabolite, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2).[3] The activation of the DK-PGD2 receptor on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils induces a cascade of pro-inflammatory events, including cell migration and activation, which are central to the pathophysiology of allergic diseases like asthma.[1][4] Consequently, the DK-PGD2 receptor has emerged as a significant therapeutic target for the development of novel anti-inflammatory and anti-allergic drugs.
These application notes provide a detailed protocol for a radioligand binding affinity assay to characterize the binding of test compounds to the human DK-PGD2 receptor. The protocol is designed for researchers in academia and the pharmaceutical industry engaged in drug discovery and development.
Signaling Pathway
The DK-PGD2 receptor is coupled to the inhibitory G-protein, Gαi.[5][6] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][7] The βγ subunit can activate downstream signaling pathways, including the mobilization of intracellular calcium (Ca2+).[6][7] This signaling cascade ultimately leads to various cellular responses, including chemotaxis.[5]
References
- 1. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of 13,14-Dihydro-15-keto Prostaglandin D2 in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) in biological samples, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). DK-PGD2 is a stable metabolite of Prostaglandin D2 (PGD2) and serves as a crucial biomarker for PGD2 production.[1] PGD2 is involved in various physiological and pathological processes, including allergic inflammation. DK-PGD2 is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2 receptor.[1][2] This method is intended for researchers, scientists, and drug development professionals investigating the role of the PGD2 pathway in inflammation and other biological processes.
Introduction
Prostaglandin D2 (PGD2) is a key lipid mediator derived from the cyclooxygenase (COX) pathway. However, its short half-life in vivo makes direct measurement challenging. The quantification of its more stable metabolites, such as 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2), provides a more reliable indication of PGD2 biosynthesis.[3] DK-PGD2 exerts its biological effects primarily through the activation of the CRTH2/DP2 receptor, which is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[1] Activation of this receptor is implicated in the pathogenesis of allergic diseases like asthma.[4]
This document outlines a robust LC-MS/MS method for the accurate quantification of DK-PGD2, including sample preparation, chromatographic separation, and mass spectrometric detection.
Signaling Pathway
The signaling pathway of this compound primarily involves its interaction with the CRTH2 (DP2) receptor, a G protein-coupled receptor. This interaction triggers a cascade of intracellular events leading to the activation of immune cells and the subsequent inflammatory response.
Experimental Workflow
The overall experimental workflow for the quantification of DK-PGD2 by LC-MS/MS is depicted below. The process begins with sample collection and preparation, followed by instrumental analysis and data processing.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (Cayman Chemical or equivalent)
-
This compound-d4 (DK-PGD2-d4) internal standard (Cayman Chemical or equivalent)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), water, and formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Biological matrix (e.g., human plasma)
Sample Preparation
-
Thawing: Thaw biological samples (e.g., plasma) on ice.
-
Internal Standard Spiking: To a 500 µL aliquot of the sample, add the internal standard (DK-PGD2-d4) to a final concentration of 1 ng/mL.
-
Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile to the sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A: 20% Mobile Phase B).
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | 20% B to 95% B over 10 min, hold for 2 min, then re-equilibrate |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| DK-PGD2 | 351.2 | 175.2 | 150 |
| DK-PGD2-d4 (IS) | 355.2 | 179.2 | 150 |
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described LC-MS/MS method. These values may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | > 85% |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological matrices. This protocol is suitable for use in research and drug development settings to investigate the role of the PGD2 pathway in health and disease. The detailed experimental procedures and performance characteristics serve as a valuable resource for scientists working in this field.
References
- 1. caymanchem.com [caymanchem.com]
- 2. thomassci.com [thomassci.com]
- 3. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DK-PGD2 ELISA Kit
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using a competitive ELISA for the quantification of DK-PGD2, a metabolite of Prostaglandin D2.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the DK-PGD2 competitive ELISA?
A1: This assay is a competitive enzyme-linked immunosorbent assay (ELISA). In this format, PGD2 present in your sample competes with a fixed amount of labeled PGD2 (e.g., biotinylated or enzyme-conjugated) for a limited number of binding sites on a PGD2-specific antibody that is coated on the microplate wells.[1][2][3][4][5] The more DK-PGD2 in the sample, the less labeled PGD2 can bind to the antibody. After a washing step to remove unbound components, a substrate is added that reacts with the enzyme on the labeled PGD2. The intensity of the resulting color is inversely proportional to the concentration of DK-PGD2 in the sample.[1][3][6][7]
Q2: What are the critical steps in the DK-PGD2 ELISA protocol?
A2: Critical steps for a successful assay include:
-
Sample and Standard Preparation: Accurate serial dilution of the standards is crucial for a reliable standard curve. Proper collection and storage of samples are vital to prevent analyte degradation.[8][9]
-
Pipetting: Precise and consistent pipetting technique is essential, especially when adding samples, standards, and the labeled competitor.[10][11]
-
Incubation Times and Temperatures: Adhering to the recommended incubation times and temperatures ensures that the competitive binding reaction reaches equilibrium.[12][13][14]
-
Washing: Thorough washing between steps is necessary to remove unbound reagents and reduce background signal. However, overly aggressive washing can lead to a weak signal.[10][11][15]
-
Plate Handling: Avoid stacking plates during incubation to ensure even temperature distribution.[16] Do not allow wells to dry out during the assay.[10][16]
Q3: How should I prepare my samples for the DK-PGD2 ELISA?
A3: Sample preparation depends on the sample type. Here are some general guidelines:
-
Serum: Allow blood to clot at room temperature for 30 minutes to 2 hours, then centrifuge at 1000 x g for 15-20 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9][17]
-
Plasma: Collect blood into tubes containing an anticoagulant like EDTA or heparin. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.[9][17]
-
Urine: Collect urine samples and centrifuge to remove particulate matter. Samples can be assayed directly or stored at ≤ -20°C.
-
Cell Culture Supernatants: Centrifuge to remove cells and debris. Assay the supernatant immediately or store in aliquots at ≤ -20°C.
For complex matrices, purification may be necessary to remove interfering substances.[18] Always perform a preliminary experiment to determine the optimal sample dilution to ensure the results fall within the range of the standard curve.[2]
Troubleshooting Low Signal
A low or no signal is a common issue in competitive ELISAs. In this format, a low signal corresponds to a high concentration of the analyte in the sample. However, if the standard curve also shows a low signal, it indicates a problem with the assay itself. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Reagent-Related Issues | |
| Improperly stored or expired reagents | Ensure all kit components are stored at the recommended temperatures and have not expired.[11] Bring all reagents to room temperature before use.[19] |
| Incorrect reagent preparation (e.g., standards, wash buffer, conjugate) | Double-check all dilution calculations and ensure reagents are thoroughly mixed before use.[10][11] Prepare fresh standard solutions for each assay.[10] |
| Inactive enzyme conjugate or substrate | Use fresh reagents. Do not mix reagents from different kit lots.[16] Ensure the substrate has not been exposed to light.[12] |
| Procedural Errors | |
| Incorrect incubation times or temperatures | Strictly follow the protocol's recommended incubation times and temperatures.[10][12] Avoid stacking plates during incubation.[16] |
| Inadequate washing | Ensure all wells are filled and emptied completely during each wash step. However, avoid overly aggressive washing that can dislodge the coated antibody.[10][15] |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques.[10][11] Ensure no air bubbles are introduced into the wells. |
| Omission of a key reagent | Review the protocol to ensure all reagents were added in the correct order. |
| Plate and Instrument Issues | |
| Incorrect plate reader settings | Verify that the correct wavelength and filter settings are used for the substrate in your kit (e.g., 450 nm for TMB). |
| Poor binding of the antibody to the plate | This is less common with pre-coated plates but can be an issue with self-coated plates. Ensure the correct type of ELISA plate is used.[10] |
Experimental Protocols
Generic DK-PGD2 Competitive ELISA Protocol
This protocol is a generalized procedure based on common competitive ELISA principles for prostaglandins. Always refer to the specific manual provided with your DK-PGD2 ELISA kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer by diluting the concentrated stock solution with deionized water as instructed in the kit manual.
-
Prepare the standard curve by performing serial dilutions of the PGD2 standard. A typical range might be 15.63-1000 pg/mL.[3]
-
Prepare the biotinylated-PGD2 and HRP-conjugate working solutions according to the kit instructions.
-
-
Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.[1][17][20]
-
Immediately add 50 µL of the biotinylated-PGD2 working solution to each well.[17][20]
-
Cover the plate and incubate for 45-60 minutes at 37°C.[1][17][20]
-
Wash the plate 3-5 times with the prepared wash buffer.[1][20]
-
Add 100 µL of the HRP-conjugate working solution to each well.
-
Cover the plate and incubate for 30-60 minutes at 37°C.[1][20]
-
Wash the plate 5 times with the wash buffer.
-
Add 90-100 µL of TMB substrate to each well and incubate for 15-20 minutes at 37°C in the dark.[1][20]
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 10-30 minutes of adding the stop solution.[7][21]
-
Visualizations
Caption: Workflow for a typical DK-PGD2 competitive ELISA.
Caption: Troubleshooting logic for low signal in a DK-PGD2 ELISA.
References
- 1. krishgen.com [krishgen.com]
- 2. assaygenie.com [assaygenie.com]
- 3. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]
- 4. assets.exkitstore.com [assets.exkitstore.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 7. Prostaglandin E2/PGE2 Competitive ELISA Kit - MULTI SCIENCES [multisciences.net]
- 8. go.zageno.com [go.zageno.com]
- 9. mybiosource.com [mybiosource.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. ELISA incubation times can be reduced by 2.45-GHz microwaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. bosterbio.com [bosterbio.com]
- 17. cdn.gentaur.com [cdn.gentaur.com]
- 18. caymanchem.com [caymanchem.com]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. abcam.cn [abcam.cn]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Ensuring the Stability of DK-PGD2 in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the degradation of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) in various biological samples. Accurate measurement of this critical PGD2 metabolite is essential for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is DK-PGD2 and why is its stability in biological samples a concern?
DK-PGD2 is a primary metabolite of prostaglandin (B15479496) D2 (PGD2), formed through the action of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). PGD2 itself is an unstable compound, and its metabolites, including DK-PGD2, are often measured as indicators of in vivo PGD2 production.[1] Like its precursor, DK-PGD2 is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results. Factors such as temperature, pH, and enzymatic activity can all contribute to its degradation.[2][3]
Q2: What are the primary pathways of DK-PGD2 degradation?
The primary enzymatic degradation of PGD2 is initiated by 15-PGDH, leading to the formation of 15-keto-PGD2, which is then converted to DK-PGD2. DK-PGD2 itself can be further metabolized. Additionally, non-enzymatic degradation can occur, influenced by the chemical environment of the sample. For instance, a similar metabolite, 13,14-dihydro-15-keto-PGE2, is known to be unstable in aqueous media, especially at high or low pH, and its degradation is accelerated in the presence of albumin.[2][3]
Q3: What are the ideal storage conditions for samples intended for DK-PGD2 analysis?
For optimal stability, biological samples should be processed immediately after collection. If immediate analysis is not possible, samples should be stored at -80°C.[4] Studies on the parent compound, PGD2, have shown significant degradation at room temperature and even at -20°C over relatively short periods.[4] Repeated freeze-thaw cycles should be strictly avoided as they can accelerate degradation.
Q4: Can I use enzyme inhibitors to prevent DK-PGD2 degradation?
Yes, enzyme inhibitors are crucial. To prevent the formation of new prostaglandins (B1171923) from arachidonic acid after sample collection, a cyclooxygenase (COX) inhibitor such as indomethacin (B1671933) should be added, typically at a concentration of around 10 µg/mL.[5] This is particularly important for samples like whole blood or cell lysates where enzymatic activity is high.
Q5: How does the choice of anticoagulant for blood samples affect DK-PGD2 stability?
While specific studies on the effect of different anticoagulants on DK-PGD2 stability are limited, it is generally recommended to use EDTA or heparin for plasma collection.[6] Prostaglandins themselves can have anticoagulant properties, and their interaction with collection tube additives should be considered.[7][8][9] It is crucial to process the blood sample quickly after collection, regardless of the anticoagulant used.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of samples for DK-PGD2 measurement.
Issue 1: Low or Undetectable DK-PGD2 Levels
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | - Immediate Processing: Ensure samples are processed immediately upon collection. For blood, centrifuge at 4°C to separate plasma.[1] - Optimal Storage: Store all samples at -80°C until analysis. Avoid storage at -20°C or room temperature.[4] - Avoid Freeze-Thaw Cycles: Aliquot samples into single-use volumes before freezing.[1] |
| Inefficient Extraction | - Method Optimization: Solid-Phase Extraction (SPE) is a common method for prostaglandin purification. Optimize the SPE protocol, ensuring the correct sorbent and elution solvents are used.[10] - Check for Breakthrough: Analyze the flow-through and wash fractions during SPE to ensure the analyte is not being lost.[11] |
| Matrix Effects in LC-MS/MS | - Use of Internal Standards: Always use a stable isotope-labeled internal standard for DK-PGD2 to correct for matrix effects and extraction losses. - Sample Cleanup: Improve sample cleanup procedures to remove interfering substances. - Chromatographic Separation: Optimize the HPLC method to separate DK-PGD2 from co-eluting matrix components.[12] |
Issue 2: High Variability in DK-PGD2 Measurements
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardized Protocols: Implement and strictly follow a standard operating procedure (SOP) for all sample collection, processing, and storage steps. - Consistent Timing: Ensure that the time between sample collection and processing/freezing is consistent for all samples in a study. |
| Hemolysis in Plasma/Serum Samples | - Proper Collection Technique: Use appropriate venipuncture techniques to minimize hemolysis. - Visual Inspection: Visually inspect plasma/serum for any reddish discoloration indicative of hemolysis. Hemolysis can interfere with analytical measurements and may indicate sample degradation.[13][14] |
| Assay Performance (ELISA) | - Standard Curve Issues: Ensure the standard curve is prepared accurately and in the same matrix as the samples to minimize matrix effects.[15] - Washing Steps: Inadequate washing of ELISA plates can lead to high background and variability. Ensure thorough and consistent washing.[15] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for DK-PGD2 Analysis
-
Collection:
-
Collect whole blood into tubes containing an anticoagulant (EDTA or heparin).
-
Immediately after collection, add a COX inhibitor (e.g., indomethacin to a final concentration of 10 µg/mL) to prevent ex vivo prostaglandin synthesis.[5] Gently invert the tube several times to mix.
-
-
Processing:
-
Centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.[6]
-
Carefully collect the plasma supernatant, avoiding the buffy coat.
-
-
Storage:
-
Aliquot the plasma into single-use cryovials.
-
Immediately freeze and store the aliquots at -80°C until analysis.
-
Protocol 2: Urine Sample Collection and Processing for DK-PGD2 Analysis
-
Patient Preparation:
-
Collection:
-
Collect a random or 24-hour urine sample in a sterile container. For 24-hour collections, the container should be kept refrigerated during the collection period.
-
-
Processing:
-
Mix the collected urine well.
-
Transfer 5-10 mL of the urine into a transport tube.
-
-
Storage:
Protocol 3: Cell Culture Supernatant Collection for DK-PGD2 Analysis
-
Collection:
-
Collect the cell culture supernatant from the experimental cultures.
-
-
Processing:
-
To remove cells and cellular debris, centrifuge the supernatant at 1,000 x g for 10-20 minutes at 4°C.[1][15]
-
Carefully collect the clear supernatant.
-
For LC-MS/MS analysis, it is recommended to add an antioxidant like butylated hydroxytoluene (BHT) and to acidify the sample to prevent degradation. For example, add 5 µL of 10% BHT and 40 µL of 1 M citric acid to a 500 µL aliquot.[4]
-
-
Storage:
Visualizations
Signaling Pathway of PGD2 Metabolism
Caption: Enzymatic conversion of Arachidonic Acid to DK-PGD2.
Experimental Workflow for Sample Analysis
Caption: General workflow for biological sample analysis of DK-PGD2.
Troubleshooting Logic for Low Analyte Recovery
Caption: Decision tree for troubleshooting low DK-PGD2 recovery.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticoagulation with prostaglandins during extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticoagulation with prostaglandin E1 and unfractionated heparin during continuous venovenous hemofiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticoagulation with prostaglandins and unfractionated heparin during continuous venovenous haemofiltration: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. welch-us.com [welch-us.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 17. FPROS - Overview: Prostaglandin D2 (PG D2), Random Urine [mayocliniclabs.com]
solubility issues of 13,14-Dihydro-15-keto prostaglandin D2 in PBS
Welcome to the technical support center for prostaglandin (B15479496) analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Solubility of 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) in PBS
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (DK-PGD2) in PBS?
A1: The solubility of this compound (DK-PGD2) in PBS (pH 7.2) is approximately 2.5 mg/mL.[1] However, achieving this concentration directly can be challenging due to the hydrophobic nature of the compound.
Q2: Why is my DK-PGD2 not dissolving in PBS?
A2: Prostaglandins (B1171923), including DK-PGD2, are lipid-derived molecules and often exhibit poor solubility in aqueous solutions like PBS.[2] Factors that can contribute to solubility issues include the concentration you are trying to achieve, the temperature of the solvent, and the method of dissolution. Direct dissolution of the crystalline solid in PBS can be difficult and may require specific techniques.[3][4]
Q3: Can I dissolve DK-PGD2 directly in PBS without using an organic solvent?
A3: While it is possible to dissolve some prostaglandins directly in aqueous buffers, it often requires prolonged agitation or brief sonication.[3] However, the recommended and more reliable method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.
Q4: What are the recommended organic solvents for creating a DK-PGD2 stock solution?
A4: DK-PGD2 is readily soluble in several organic solvents. Recommended options for preparing a stock solution include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1]
Q5: How should I dilute the organic stock solution into PBS?
A5: To minimize the risk of precipitation, the organic stock solution should be added dropwise to the PBS while vortexing or stirring. It is crucial to ensure that the final concentration of the organic solvent in your working solution is minimal, as high concentrations can have physiological effects on your experimental system.[4][5]
Q6: What is the stability of DK-PGD2 in PBS?
A6: Aqueous solutions of prostaglandins are generally not recommended for long-term storage.[2][4] It is best to prepare fresh working solutions daily from a frozen organic stock. The stability of prostaglandins in aqueous solutions can be pH-dependent.[3]
Troubleshooting Guide: Dissolving DK-PGD2 in PBS
If you are encountering issues with the solubility of DK-PGD2 in PBS, please follow the steps below:
| Problem | Possible Cause | Suggested Solution |
| Compound appears as a film or oil in the vial. | The compound may have melted during shipping or storage, especially if it is a low-melting solid. | Gently warm the vial to ensure all the material is at the bottom. Proceed with dissolving in an appropriate organic solvent. |
| Precipitate forms after diluting the organic stock into PBS. | The concentration of the compound in the final aqueous solution exceeds its solubility limit. | - Increase the volume of PBS to lower the final concentration.- Increase the percentage of the organic co-solvent (if your experiment can tolerate it).- Try a different co-solvent for the initial stock solution. |
| The compound will not dissolve even in the organic solvent. | The concentration is too high, or the solvent is not appropriate. | - Refer to the solubility data to ensure you are not exceeding the solubility limit in the organic solvent.- Try gentle warming (be cautious of compound stability) or brief sonication to aid dissolution. |
| The aqueous solution is cloudy. | This may indicate the formation of micelles or fine precipitate. | - Try further dilution.- Consider sterile filtering the solution to remove any undissolved particles. |
Data Presentation: Solubility of DK-PGD2
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Approximate Solubility |
| DMF | 50 mg/mL[1] |
| DMSO | 30 mg/mL[1] |
| Ethanol | 50 mg/mL[1] |
| PBS (pH 7.2) | 2.5 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a DK-PGD2 Stock Solution in an Organic Solvent
-
Weigh the Compound: Accurately weigh the desired amount of DK-PGD2 in a clean, dry vial.
-
Add Solvent: Add the appropriate volume of the chosen organic solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolve: Cap the vial and vortex or sonicate briefly until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a DK-PGD2 Working Solution in PBS
-
Equilibrate: Allow the PBS buffer to reach the desired experimental temperature.
-
Calculate Volume: Determine the volume of the organic stock solution needed to achieve the final desired concentration in PBS.
-
Dilute: While vortexing the PBS, slowly add the calculated volume of the DK-PGD2 organic stock solution dropwise.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Use Promptly: Use the freshly prepared aqueous solution for your experiment as soon as possible, as stability in aqueous media can be limited.
Visualizations
Experimental Workflow for DK-PGD2 Solution Preparation
Caption: Workflow for preparing DK-PGD2 solutions.
Simplified Signaling Pathway of DK-PGD2
Caption: Simplified DK-PGD2 signaling pathway.
References
Technical Support Center: Minimizing Off-Target Effects of DK-PGD2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and control for off-target effects of 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is DK-PGD2 and what is its primary molecular target?
A1: DK-PGD2 is a stable metabolite of Prostaglandin D2 (PGD2).[1] Its primary and high-affinity molecular target is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3] CRTH2 is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium (Ca2+), promoting pro-inflammatory responses.[3]
Q2: What are the potential off-target effects of DK-PGD2?
A2: While DK-PGD2 is highly selective for CRTH2, potential off-target effects may occur, especially at higher concentrations. The primary off-target concerns are:
-
DP1 Receptor: PGD2, the precursor of DK-PGD2, also binds to the DP1 receptor, which couples to Gs protein and increases cAMP levels, often mediating anti-inflammatory effects.[3] Although DK-PGD2 has a much lower affinity for DP1, high experimental concentrations could lead to its activation.[2]
-
Thromboxane (B8750289) (TP) Receptor: PGD2 has been shown to interact with the TP receptor at micromolar concentrations, inducing contractile responses.[4] While direct binding data for DK-PGD2 on the TP receptor is limited, it remains a potential off-target that should be considered. The existence of dual CRTH2/TP antagonists like Ramatroban (B1678793) further suggests a pharmacological link between these two receptors.[2][5][6][7][8]
Q3: How can I be confident that the observed effects in my experiment are mediated by CRTH2?
A3: To confirm CRTH2-mediated effects, a combination of the following strategies is recommended:
-
Use of Selective Antagonists: Pre-treatment of your cells or tissue with a selective CRTH2 antagonist (e.g., Fevipiprant, CAY10471) should block the effects of DK-PGD2.[1]
-
Dose-Response Curves: Generate a full dose-response curve for DK-PGD2. The EC50 value should be in the low nanomolar range, consistent with its high affinity for CRTH2.
-
Control Agonists: Use a selective DP1 agonist (e.g., BW245C) and a TP receptor agonist (e.g., U46619) as controls to characterize the distinct signaling pathways in your experimental system.
-
Signaling Pathway Analysis: Confirm that the observed downstream signaling events are consistent with Gi activation (e.g., decreased cAMP, increased intracellular Ca2+).
-
Genetic Knockdown/Knockout: If available, using cells or tissues with genetic deletion of CRTH2 (PTGDR2 gene) will provide the most definitive evidence.
Q4: What are the typical working concentrations for DK-PGD2?
A4: For on-target CRTH2-mediated effects, DK-PGD2 is typically used in the low nanomolar range (e.g., 0.1 - 100 nM). The optimal concentration should be determined empirically for each cell type and assay by performing a dose-response experiment. Using concentrations in the micromolar range significantly increases the risk of off-target effects.
Data Presentation
Table 1: Binding Affinities (Ki) of DK-PGD2 and Related Ligands at On-Target and Potential Off-Target Receptors
| Ligand | Receptor | Binding Affinity (Ki, nM) | Selectivity for CRTH2 |
| DK-PGD2 | CRTH2 | 2.91 ± 0.29 [2] | - |
| DP1 | >30,000[2] | >2000-fold[2] | |
| TP | Data not available (potential for interaction at high concentrations) | - | |
| PGD2 | CRTH2 | 2.4 ± 0.2[2] | - |
| DP1 | ~0.3 | ~8-fold lower affinity than DP1[2] | |
| TP | Micromolar range[4] | - | |
| BW245C (DP1 agonist) | DP1 | High affinity | Selective for DP1 |
| U46619 (TP agonist) | TP | High affinity | Selective for TP |
Table 2: Functional Potency (EC50) of DK-PGD2 in Cellular Assays
| Assay | Cell Type | EC50 (nM) |
| Eosinophil Shape Change | Human Eosinophils | 2.7 ± 2.3[1] |
| ILC2 Migration | Human ILC2s | 17.4 - 91.7 |
| Inhibition of Forskolin-stimulated cAMP | HEK293-CRTH2 cells | 1.8 ± 0.4[3] |
Experimental Protocols
Radioligand Binding Assay to Determine Binding Affinity
Objective: To determine the binding affinity (Ki) of DK-PGD2 and test compounds for the CRTH2 receptor.
Materials:
-
HEK293 cells stably expressing human CRTH2
-
Cell lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors)
-
Assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
[3H]PGD2 (Radioligand)
-
Unlabeled PGD2 (for non-specific binding determination)
-
DK-PGD2 and other test compounds
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Filter-Mate Harvester
-
Scintillation counter and scintillation fluid
Methodology:
-
Membrane Preparation:
-
Culture HEK293-CRTH2 cells to near confluence.
-
Harvest cells and homogenize in cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of [3H]PGD2 (e.g., 0.4 nM) to each well.
-
Add increasing concentrations of unlabeled DK-PGD2 or test compound.
-
For determining non-specific binding, add a high concentration of unlabeled PGD2 (e.g., 10 µM).
-
Initiate the binding reaction by adding the membrane preparation (3-20 µg protein per well).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Eosinophil Shape Change Assay
Objective: To assess the functional activity of DK-PGD2 by measuring its ability to induce shape change in eosinophils.
Materials:
-
Isolated human eosinophils
-
Shape change buffer (e.g., HBSS with Ca2+ and Mg2+)
-
DK-PGD2 and other test compounds
-
Formaldehyde (B43269) (for fixing cells)
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection).
-
Resuspend the purified eosinophils in shape change buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Stimulation:
-
Add increasing concentrations of DK-PGD2 to the eosinophil suspension.
-
Include a vehicle control (buffer only).
-
To test for off-target effects, pre-incubate cells with selective antagonists for DP1 (e.g., BWA868C) or TP (e.g., SQ29548) before adding DK-PGD2.
-
Incubate at 37°C for 5-15 minutes.
-
-
Fixation and Analysis:
-
Stop the reaction by adding an equal volume of cold formaldehyde (e.g., 4%).
-
Analyze the cells on a flow cytometer. Eosinophil shape change is detected as an increase in the forward scatter (FSC) signal.
-
-
Data Analysis:
-
Gate on the eosinophil population.
-
Determine the mean FSC for each condition.
-
Plot the change in FSC against the log concentration of DK-PGD2 to generate a dose-response curve and calculate the EC50.
-
Calcium Flux Assay
Objective: To measure the increase in intracellular calcium concentration in response to DK-PGD2 stimulation.
Materials:
-
Cells expressing CRTH2 (e.g., HEK293-CRTH2, human eosinophils, or ILC2s)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
DK-PGD2 and other test compounds
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Preparation and Dye Loading:
-
Culture cells in a black, clear-bottom 96-well plate to near confluency.
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye by incubating them in the dye solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader or prepare cells for flow cytometry.
-
Establish a baseline fluorescence reading.
-
Add DK-PGD2 or other test compounds to the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
Add ionomycin at the end of the experiment as a positive control for maximal calcium influx.
-
Use EGTA to chelate extracellular calcium as a negative control.
-
-
Data Analysis:
-
Calculate the change in fluorescence (or the ratio of bound to unbound dye for ratiometric dyes like Indo-1) over time.
-
Plot the peak fluorescence change against the log concentration of DK-PGD2 to determine the EC50.
-
Troubleshooting Guides
Issue 1: High background or no response in the calcium flux assay.
| Possible Cause | Troubleshooting Steps |
| Poor cell health | Ensure cells are healthy and not over-confluent. Damaged cells can have high basal calcium levels. |
| Inadequate dye loading | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature for your specific cell type. |
| Dye extrusion | Some cell types actively pump out the dye. The addition of probenecid (B1678239) to the assay buffer can inhibit this process. |
| Low receptor expression | Verify the expression of CRTH2 in your cell line using techniques like qPCR, western blot, or flow cytometry. |
| Inactive DK-PGD2 | Use a fresh aliquot of DK-PGD2. Verify its activity with a positive control cell line. |
| Assay buffer issues | Ensure the assay buffer contains calcium and is at the correct pH and temperature. |
Issue 2: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Steps |
| Cell passage number variability | Use cells within a consistent and low passage number range for all experiments. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare master mixes of reagents where possible. |
| Temperature fluctuations | Ensure all reagents and the plate are at the correct and consistent temperature throughout the assay. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain a humid environment. |
Issue 3: Suspected off-target effects.
| Possible Cause | Troubleshooting Steps |
| High concentration of DK-PGD2 | Perform a full dose-response curve and use the lowest effective concentration of DK-PGD2. |
| Activation of DP1 receptors | Pre-incubate cells with a selective DP1 antagonist (e.g., BWA868C). If the response to DK-PGD2 is diminished, DP1 activation may be occurring. Additionally, measure cAMP levels; DP1 activation will increase cAMP, while CRTH2 activation will decrease it. |
| Activation of TP receptors | Pre-incubate cells with a selective TP receptor antagonist (e.g., SQ29548). If the response to DK-PGD2 is reduced, TP receptor activation is likely. |
| Ligand bias | The ligand may preferentially activate one signaling pathway over another. Test for activity in multiple downstream pathways (e.g., β-arrestin recruitment) to fully characterize the response. |
Mandatory Visualizations
References
- 1. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D(2) induces contraction via thromboxane A(2) receptor in rat liver myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minor structural modifications convert the dual TP/CRTH2 antagonist ramatroban into a highly selective and potent CRTH2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Treatment of COVID-19 Pneumonia and Acute Respiratory Distress With Ramatroban, a Thromboxane A2 and Prostaglandin D2 Receptor Antagonist: A Four-Patient Case Series Report [frontiersin.org]
- 6. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 8. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
improving recovery of DK-PGD2 during sample extraction
Welcome to the technical support center for improving the recovery of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DK-PGD2 and why is its accurate measurement important?
DK-PGD2 is a stable metabolite of Prostaglandin (B15479496) D2 (PGD2), a key mediator in various physiological and pathological processes, including allergic inflammation.[1] PGD2 itself is chemically unstable, making its direct measurement challenging.[2] DK-PGD2, being more stable, serves as a reliable surrogate biomarker for PGD2 production and activity. Accurate quantification of DK-PGD2 is crucial for understanding its role in inflammatory diseases like asthma and for evaluating the efficacy of therapeutic interventions targeting the PGD2 pathway.
Q2: What are the main challenges in achieving high recovery of DK-PGD2 during sample extraction?
The primary challenges include:
-
Low Abundance: Prostaglandins (B1171923) and their metabolites are often present at very low concentrations in biological samples, making them susceptible to significant losses during sample preparation.[3]
-
Chemical Instability: While more stable than its parent compound, DK-PGD2 can still degrade if samples are not handled and stored properly. PGD2, its precursor, is highly unstable, with significant degradation observed after just 8 hours at room temperature.[2]
-
Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and can interfere with the extraction process, leading to ion suppression or enhancement in mass spectrometry-based analyses.[3]
-
Suboptimal Extraction Protocol: The choice of extraction method (Solid-Phase Extraction vs. Liquid-Liquid Extraction), solvents, pH, and elution conditions can dramatically impact recovery rates.
Q3: What is the recommended storage procedure for samples intended for DK-PGD2 analysis?
To minimize degradation, samples should be processed as quickly as possible. If immediate analysis is not feasible, samples should be stored at -80°C.[2] Storage at -20°C is not recommended as significant degradation of PGD2 has been observed under these conditions.[2] It is also advisable to minimize freeze-thaw cycles.
Q4: Should I use an internal standard for DK-PGD2 quantification?
Absolutely. The use of a stable isotope-labeled internal standard, such as a deuterated form of DK-PGD2, is highly recommended. This is the most effective way to control for variability introduced during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of quantification.[3]
Troubleshooting Guide: Low DK-PGD2 Recovery
This guide addresses common issues leading to poor recovery of DK-PGD2 and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Analyte Signal | Analyte Loss During Sample Loading (SPE) | The sorbent's retention mechanism may not be appropriate for DK-PGD2, or the sample solvent may be too strong, preventing binding. Ensure the use of a suitable reversed-phase (e.g., C18) SPE cartridge.[4] The sample should be acidified (e.g., with formic acid) to a pH below the pKa of DK-PGD2 to ensure it is in a neutral, retainable form.[4] |
| Analyte Eluting in the Wash Fraction (SPE) | The wash solvent is too strong, causing premature elution of DK-PGD2. Reduce the percentage of organic solvent in the wash solution. A gradual increase in solvent strength during the wash steps can help remove interferences without losing the analyte of interest. | |
| Incomplete Elution from the SPE Cartridge | The elution solvent is not strong enough to desorb DK-PGD2 from the sorbent. Increase the strength of the elution solvent (e.g., higher percentage of methanol (B129727) or acetonitrile) or use a larger volume of the elution solvent.[5] | |
| Poor Partitioning in Liquid-Liquid Extraction (LLE) | The pH of the aqueous phase is not optimal for partitioning into the organic solvent. Adjust the pH of the sample to be acidic to neutralize the carboxylic acid group of DK-PGD2, making it more soluble in the organic phase. The choice of organic solvent is also critical; ethyl acetate (B1210297) is a commonly used solvent for prostaglandin extraction. | |
| High Variability Between Replicates | Inconsistent Sample Handling | Ensure uniform and consistent sample handling procedures for all samples, including storage time and temperature, and the number of freeze-thaw cycles. |
| SPE Cartridge Bed Drying Out | Do not allow the SPE cartridge bed to dry out between the conditioning, equilibration, and sample loading steps. This can lead to inconsistent interactions between the analyte and the sorbent.[3] | |
| Variable Flow Rates During SPE | Maintain a consistent and slow flow rate during sample loading to ensure adequate time for the analyte to interact with the sorbent. A flow rate of approximately 1-2 mL/min is often recommended.[3] | |
| Presence of Interfering Peaks | Matrix Effects | The sample extract contains co-eluting matrix components that interfere with the analysis. Optimize the wash steps in your SPE protocol to remove these interferences. Consider using a more selective sorbent or a different ionization technique in your mass spectrometer. Matrix-matched calibrators can also help to compensate for these effects.[3] |
| Contamination from Labware or Solvents | Ensure all glassware is properly cleaned and silanized to prevent adsorption of the analyte. Use high-purity solvents to avoid introducing contaminants. |
Data Summary
Comparison of Prostaglandin Extraction Methods
| Extraction Method | Reported Recovery Rate (General Prostaglandins) | Advantages | Disadvantages | Reference |
| Solid-Phase Extraction (SPE) | >90% (with optimization) | High selectivity, cleaner extracts, amenable to automation. | Can be more expensive, requires method development. | [4] |
| One-Step Methanol Extraction | Up to 95% | Fast, simple, high throughput, reduces sample loss from multiple transfer steps. | May have more matrix effects compared to SPE. | [6] |
| Liquid-Liquid Extraction (LLE) | Variable, depends on optimization | Inexpensive, simple equipment. | Can be labor-intensive, may form emulsions, larger solvent volumes required. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of DK-PGD2 from Plasma
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add an appropriate amount of deuterated DK-PGD2 internal standard.
-
Acidify the sample to a pH of approximately 3.5 by adding 1 M formic acid. This step is crucial for protonating the carboxyl group of DK-PGD2, allowing for its retention on a reversed-phase sorbent.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg).
-
Condition the cartridge by passing 2 mL of methanol through it.
-
Equilibrate the cartridge by passing 2 mL of acidified water (pH 3.5) through it. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of acidified water (pH 3.5) to remove polar interferences.
-
Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 15% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the DK-PGD2 from the cartridge with 2 mL of an appropriate organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of DK-PGD2 from Plasma
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add an appropriate amount of deuterated DK-PGD2 internal standard.
-
Acidify the sample to a pH of approximately 3.5 with 1 M formic acid.
-
-
Extraction:
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate) to the pre-treated plasma.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface and the lower aqueous layer.
-
Repeat the extraction step on the remaining aqueous layer with another 5 mL of the organic solvent to maximize recovery. Combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
PGD2/DK-PGD2 Signaling Pathway
Caption: PGD2 and DK-PGD2 Signaling Pathways.
General Experimental Workflow for DK-PGD2 Extraction and Analysis
Caption: DK-PGD2 Extraction and Analysis Workflow.
References
- 1. graphviz.org [graphviz.org]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. welchlab.com [welchlab.com]
- 6. A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2)
Welcome to the technical support center for the quantification of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and pitfalls encountered during the measurement of this important PGD2 metabolite.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low or No Signal Detected for DK-PGD2
| Possible Cause | Recommended Solution |
| Analyte Degradation | DK-PGD2, like other prostaglandins (B1171923), is prone to instability. Ensure samples are processed quickly on ice and stored at -80°C. Minimize freeze-thaw cycles. For long-term storage, -80°C is preferable to -20°C.[1] |
| Inefficient Extraction | Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen SPE cartridge and elution solvents are appropriate for prostaglandins. For LLE, the choice of organic solvent is critical for efficient recovery. |
| Suboptimal LC-MS/MS Conditions | Ensure you are using negative ion mode electrospray ionization (ESI), which is generally optimal for prostaglandins due to the carboxylic acid group. Optimize ion source parameters such as capillary voltage, gas flows, and temperatures to maximize the signal for DK-PGD2. |
| Inactive Reagents (ELISA) | Check the expiration dates of your ELISA kit components, particularly the antibody and enzyme conjugates. Ensure proper storage conditions have been maintained. |
| Incorrect Wavelength (ELISA) | Verify that the plate reader is set to the correct wavelength for the substrate used in your ELISA kit. |
Issue 2: High Variability Between Replicate Samples
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize your sample collection and processing protocol. Ensure consistent timing for each step, especially incubation times and temperatures. Add a cyclooxygenase inhibitor, such as indomethacin (B1671933) (to a final concentration of 10 µM), immediately after whole blood collection to prevent ex vivo formation of eicosanoids.[2] |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. When pipetting small volumes, use appropriate techniques to ensure accuracy and precision. |
| Insufficient Mixing | Ensure all solutions, including standards, samples, and reagents, are thoroughly mixed before use and before adding to the plate wells. |
| Edge Effects in ELISA Plates | To minimize edge effects, avoid using the outermost wells of the microplate. Alternatively, fill the outer wells with blank solution. Ensure even temperature distribution during incubation by avoiding stacking plates. |
| Variable Ion Suppression (LC-MS/MS) | The most effective way to compensate for variable ion suppression is to use a stable isotope-labeled internal standard (SIL-IS), such as DK-PGD2-d4 or DK-PGD2-d9.[3] The SIL-IS should be added to the sample at the beginning of the workflow. |
Issue 3: High Background Signal in ELISA
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and ensure that the wells are completely aspirated between washes. An automated plate washer can improve consistency. |
| Cross-Reactivity of Antibody | The antibody may be cross-reacting with other prostaglandins or related compounds in the sample matrix. Check the cross-reactivity data provided with the ELISA kit.[4][5][6][7] Sample purification prior to ELISA may be necessary. |
| High Concentration of Detection Reagents | Titrate the concentrations of the detection antibody and enzyme conjugate to determine the optimal working concentration that provides a good signal-to-noise ratio. |
| Contaminated Buffers or Reagents | Prepare fresh buffers for each assay. Ensure that all reagents are free from contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in quantifying DK-PGD2?
The primary challenge is the chemical instability of the molecule. DK-PGD2, a metabolite of PGD2, can degrade spontaneously, especially in aqueous media and in the presence of albumin.[8][9] This degradation is influenced by pH and temperature. Therefore, meticulous sample handling and storage are critical for accurate quantification.
Q2: Which is the better method for DK-PGD2 quantification: LC-MS/MS or ELISA?
Both methods have their advantages and disadvantages.
-
LC-MS/MS is considered the gold standard due to its high specificity and sensitivity. It can distinguish between structurally similar isomers and allows for the use of stable isotope-labeled internal standards to correct for sample loss and matrix effects.
-
ELISA can be a good option for quantifying a single analyte and is generally simpler and has a higher throughput. However, ELISAs are susceptible to antibody cross-reactivity with other prostaglandins, which can lead to inaccurate results. Sample purification may be required to minimize this issue.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for LC-MS/MS analysis?
A SIL-IS, such as 13,14-dihydro-15-keto PGD2-d4 or -d9, is chemically identical to DK-PGD2 but has a different mass.[3] It is added to the sample at the very beginning of the sample preparation process. Because it behaves identically to the endogenous DK-PGD2 throughout extraction, chromatography, and ionization, it allows for accurate correction for any analyte loss or variability in ionization efficiency, leading to more precise and accurate quantification.
Q4: What are the best practices for sample collection and storage?
-
Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA or heparin).[2] Immediately after collection, add a cyclooxygenase inhibitor like indomethacin to prevent the artificial formation of prostaglandins.[2]
-
Processing: Process samples as quickly as possible on ice.
-
Storage: For short-term storage, keep samples at 4°C. For long-term storage, samples should be stored at -80°C.[1] Avoid repeated freeze-thaw cycles. Studies on the related compound PGD2 show significant degradation after just 8 hours at room temperature and after 4 weeks at -20°C.[1]
Q5: Can I measure DK-PGD2 in urine?
Virtually no intact 13,14-dihydro-15-keto PGD2 survives in the urine. In humans, it is further metabolized to other compounds.[10] Therefore, urine is not a suitable matrix for measuring this specific metabolite.
Quantitative Data Summary
Table 1: Stability of Prostaglandin D2 (as a proxy for DK-PGD2) in Cell Culture Medium
| Storage Condition | Time | % PGD2 Remaining |
| Room Temperature | 8 hours | ~90% |
| Room Temperature | 26 hours | ~60% |
| -20°C | 4 weeks | ~30% |
| -80°C | 4 weeks | Stable |
Data adapted from a stability study on PGD2, which is expected to have similar stability to its metabolite, DK-PGD2.[1]
Experimental Protocols
Protocol 1: General Procedure for DK-PGD2 Quantification by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample type.
-
Sample Preparation (Solid-Phase Extraction - SPE): a. To 500 µL of plasma or cell culture supernatant, add a known amount of a stable isotope-labeled internal standard (e.g., 13,14-dihydro-15-keto PGD2-d4). b. Acidify the sample with citric acid to prevent free radical-catalyzed peroxidation.[1] c. Condition a C18 SPE cartridge with methanol (B129727) followed by water. d. Load the acidified sample onto the SPE cartridge. e. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. f. Elute the DK-PGD2 and internal standard with a stronger organic solvent (e.g., ethyl acetate (B1210297) or methanol). g. Evaporate the eluate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. HPLC System: A UHPLC system is recommended for optimal resolution. b. Column: A high-resolution C18 column or a phenyl-hexyl column can be used.[1] c. Mobile Phase: A gradient of acetonitrile (B52724) and water containing a modifier like ammonium (B1175870) acetate is commonly used.[1] d. Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode using multiple reaction monitoring (MRM) is ideal. e. MRM Transitions: Specific precursor-to-product ion transitions for both DK-PGD2 and the internal standard need to be determined and optimized.
Protocol 2: General Procedure for DK-PGD2 Quantification by ELISA
This protocol is based on a competitive ELISA format. Always refer to the specific instructions provided with your ELISA kit.
-
Sample Preparation: a. Depending on the sample matrix and the kit's instructions, sample purification using SPE may be necessary to remove interfering substances. b. If your PGD2 ELISA kit requires derivatization to stabilize the molecule (e.g., methoximation), this step should be performed on samples and standards.[2]
-
ELISA Procedure: a. Prepare a standard curve using the provided DK-PGD2 standard. b. Add standards, controls, and prepared samples to the wells of the antibody-coated microplate. c. Add the enzyme-conjugated DK-PGD2 (tracer) to each well. d. Incubate the plate according to the kit's instructions to allow for competitive binding. e. Wash the plate to remove unbound reagents. f. Add the substrate solution and incubate until color develops. g. Stop the reaction with the provided stop solution. h. Read the absorbance at the specified wavelength using a microplate reader. i. Calculate the DK-PGD2 concentration in your samples by comparing their absorbance to the standard curve.
Visualizations
Caption: DK-PGD2 signaling through the DP2 receptor.
Caption: Workflow for DK-PGD2 quantification.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. Human PGD2 ELISA kit | Cell Culture Supernatant, Serum, Tissue Homogenate [antibodies-online.com]
- 6. cdn.gentaur.com [cdn.gentaur.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting Cross-Reactivity in DK-PGD2 Immunoassays
Welcome to the technical support center for DK-PGD2 immunoassays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating cross-reactivity issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a DK-PGD2 immunoassay?
A: Cross-reactivity occurs when the antibodies in an immunoassay kit, which are intended to be specific for DK-PGD2 (13,14-dihydro-15-keto-prostaglandin D2), also bind to other structurally similar molecules present in the sample. This binding of non-target molecules can lead to inaccurate, often falsely elevated, measurements of DK-PGD2 concentration.
Q2: What are the common sources of cross-reactivity in prostaglandin (B15479496) immunoassays?
A: The most common sources of cross-reactivity are other prostaglandins (B1171923) and their metabolites that share a similar core structure with DK-PGD2. Due to the structural similarities among eicosanoids, antibodies raised against one prostaglandin may exhibit varying degrees of binding to others. It is crucial to consult the cross-reactivity data provided by the immunoassay kit manufacturer.
Q3: How can I identify if cross-reactivity is affecting my results?
A: Several indicators may suggest a cross-reactivity issue:
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Unexpectedly high concentrations of DK-PGD2: If the measured levels are physiologically improbable or inconsistent with previous findings.
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Discrepancies between different assay methods: If measuring the same sample with a different method (e.g., mass spectrometry) yields significantly different results.
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Poor parallelism: When serially diluted samples do not produce a linear response parallel to the standard curve. This suggests that the antibody is binding to an interfering substance that does not dilute in the same manner as the DK-PGD2 standard.
Q4: What steps can I take to minimize cross-reactivity?
A: To minimize cross-reactivity, consider the following approaches:
-
Sample Purification: Employing techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to separate DK-PGD2 from potentially cross-reactive molecules before performing the immunoassay can significantly improve specificity.
-
Antibody Specificity: Choose an immunoassay kit with a well-characterized antibody that has been tested for cross-reactivity against a wide range of related compounds. Whenever possible, opt for monoclonal antibodies over polyclonal antibodies, as they generally offer higher specificity.
-
Assay Validation: Perform your own validation experiments, including spike and recovery and parallelism tests, to assess the performance of the assay in your specific sample matrix.
Q5: Can components of the sample matrix interfere with the assay?
A: Yes, matrix effects can be a significant source of interference. Components such as lipids, proteins, and anticoagulants (e.g., EDTA, heparin) can non-specifically interfere with the antibody-antigen binding. Proper sample preparation, including dilution and extraction, is crucial to mitigate these effects. For example, serum and plasma samples may require dilution to reduce the impact of matrix components.
Data Presentation: Cross-Reactivity of Prostaglandin Immunoassays
Table 1: Example Cross-Reactivity Profile for a PGD2 Immunoassay
| Compound | Cross-Reactivity (%) |
| Prostaglandin D2 (PGD2) | 100% |
| Prostaglandin F2α (PGF2α) | 92.4% |
| Prostaglandin J2 (PGJ2) | 21.6% |
| Prostaglandin E2 (PGE2) | 2.86% |
| Thromboxane B2 (TXB2) | 2.54% |
| 11β-Prostaglandin F2α | 1.99% |
| 8-iso Prostaglandin F2α | 1.90% |
| Prostaglandin A2 | 0.72% |
Data sourced from a commercially available PGD2 Express ELISA Kit.[1]
Experimental Protocols
Protocol 1: General Procedure for a Competitive Prostaglandin ELISA
This protocol provides a general workflow for a competitive ELISA, which is a common format for small molecule immunoassays like those for prostaglandins.
-
Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Add standards and samples to the appropriate wells of the microplate.
-
Addition of HRP-Conjugated Analyte: Add the enzyme (e.g., Horseradish Peroxidase - HRP) conjugated prostaglandin to each well. This will compete with the prostaglandin in the sample for binding to the antibody coated on the plate.
-
Addition of Specific Antibody: Add the DK-PGD2 specific antibody to each well.
-
Incubation: Seal the plate and incubate for the time and temperature specified in the kit manual.
-
Washing: After incubation, wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugated prostaglandin will react with the substrate to produce a color change.
-
Stopping the Reaction: Add a stop solution to each well to terminate the enzyme-substrate reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the recommended wavelength. The intensity of the color is inversely proportional to the concentration of DK-PGD2 in the sample.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of DK-PGD2 in the unknown samples.
Protocol 2: Specificity Testing through Cross-Reactivity Assessment
This protocol outlines the steps to determine the cross-reactivity of your immunoassay with potentially interfering substances.
-
Prepare Stock Solutions: Prepare high-concentration stock solutions of DK-PGD2 (the target analyte) and the potential cross-reactants in a suitable solvent.
-
Generate a Standard Curve: Prepare a serial dilution of the DK-PGD2 standard to generate a standard curve as you would in a regular assay.
-
Prepare Cross-Reactant Dilutions: Prepare serial dilutions of each potential cross-reactant.
-
Run the Assay:
-
Run the DK-PGD2 standard curve on the ELISA plate.
-
In separate wells, run the serial dilutions of each potential cross-reactant.
-
-
Calculate the 50% Binding Concentration (IC50):
-
For the DK-PGD2 standard curve, determine the concentration that causes a 50% reduction in the maximum signal (B/B0 = 50%). This is the IC50 of DK-PGD2.
-
For each cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal. This is the IC50 of the cross-reactant.
-
-
Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each compound:
% Cross-Reactivity = (IC50 of DK-PGD2 / IC50 of Cross-Reactant) x 100%
Visualizations
PGD2 Signaling Pathway
Caption: PGD2 is synthesized from arachidonic acid and signals through DP1 and DP2 receptors.
Competitive Immunoassay Workflow
Caption: Workflow of a competitive immunoassay for small molecule detection.
Troubleshooting Logic for Cross-Reactivity
Caption: A logical workflow for troubleshooting suspected cross-reactivity in immunoassays.
References
Technical Support Center: Ensuring Reproducibility in DK-PGD2-Based Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) in functional assays. The information presented here is designed to enhance experimental reproducibility and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is DK-PGD2 and why is it used in functional assays?
A1: DK-PGD2 is a stable, enzymatic degradation product of Prostaglandin D2 (PGD2).[1] It is a highly selective agonist for the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] Its stability and selectivity make it a reliable tool for studying the downstream effects of DP2 activation in various immune cells.
Q2: What is the mechanism of action of DK-PGD2?
A2: DK-PGD2 exerts its effects by binding to and activating the DP2 receptor, a G-protein coupled receptor (GPCR). This activation signals through a Gαi-dependent pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca2+) mobilization.[3] These signaling events trigger a range of cellular responses, including chemotaxis, degranulation, and cytokine production in cells like eosinophils, basophils, and Type 2 innate lymphoid cells (ILC2s).
Q3: How should DK-PGD2 be stored and handled to ensure its stability and activity?
A3: Prostaglandins (B1171923) are known to be chemically unstable. PGD2, for instance, can degrade significantly in cell culture media within 8 hours at room temperature.[4] Therefore, it is crucial to handle DK-PGD2 according to the manufacturer's instructions. Generally, stock solutions should be prepared in an appropriate organic solvent like DMSO or ethanol, purged with an inert gas, and stored at -20°C or -80°C for long-term stability.[5][6] Aqueous solutions should be prepared fresh before each experiment and should not be stored for more than a day.[5] Repeated freeze-thaw cycles of stock solutions should be avoided.[6]
Q4: Why am I seeing high variability between replicate wells in my assay?
A4: High variability can stem from several factors. Inaccurate pipetting is a major source of error, so ensure your pipettes are calibrated and that you are mixing cell suspensions and reagents thoroughly but gently.[7] Uneven cell distribution in the wells can also lead to variability; this is particularly relevant for adherent cells.[8] Features like well scanning or orbital averaging during plate reading can help compensate for this heterogeneity.
Q5: My expected cellular response to DK-PGD2 is weak or absent. What could be the cause?
A5: A weak or absent response could be due to several reasons:
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Low Receptor Expression: The target cells may have low or no expression of the DP2 (CRTH2) receptor. Verify receptor expression using techniques like flow cytometry or qPCR.
-
Sub-optimal Cell Health: Ensure that the cells used are healthy and in the exponential growth phase. Over-confluent or frequently passaged cells can exhibit altered responses.[7]
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Incorrect Agonist Concentration: The concentration of DK-PGD2 may be too low. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
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Degraded DK-PGD2: The DK-PGD2 may have degraded due to improper storage or handling. Use a fresh aliquot of the compound.
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Assay Timing: The stimulation time might be too short. For GPCR assays, reaching equilibrium is crucial, which can take time, especially with slow-associating agonists.[9]
Troubleshooting Guide
This guide addresses common problems encountered in DK-PGD2 functional assays and provides a logical workflow for identifying and resolving them.
Problem 1: High Background Signal
High background can mask the specific response to DK-PGD2.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | Overgrown or unhealthy cell cultures can lead to increased background due to cell death and toxicity.[8] Ensure optimal seeding density and use cells with a low passage number. |
| Assay Buffer Components | Components in the assay buffer, such as serum, may contain factors that non-specifically activate the cells. Consider using serum-free media for the assay period. |
| Plate and Reagent Issues | The type of microplate can influence background noise. Black plates are generally recommended for fluorescence assays to minimize background and crosstalk. Ensure all reagents are properly prepared and free of contaminants. |
| Detector Settings | Incorrect gain settings on the plate reader can lead to high background. Optimize the gain setting using control wells. |
Problem 2: Poor Assay Window (Low Signal-to-Background Ratio)
A small assay window can make it difficult to discern a true biological effect.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Seeding Density | Cell density is a critical parameter. Too few cells will result in a weak signal, while too many can lead to overcrowding and a reduced assay window.[7][9] Optimize the cell seeding density by testing a range of densities.[10] |
| Inappropriate Assay Timing | The kinetics of the cellular response are important. Measure the response at several time points after DK-PGD2 stimulation to identify the peak response time. |
| Insufficient Agonist Potency | The concentration of DK-PGD2 may not be sufficient to elicit a maximal response. Perform a full dose-response curve to determine the EC50 and optimal concentration. |
| Low Receptor Expression | If the target cells have low DP2 receptor expression, the maximal response may be inherently low. Consider using a cell line that overexpresses the DP2 receptor as a positive control. |
Logical Troubleshooting Workflow
Figure 1: A logical workflow for troubleshooting common issues in DK-PGD2 functional assays.
Quantitative Data Summary
The following table summarizes the potency (EC50 values) of DK-PGD2 in various functional assays across different cell types. These values can serve as a reference for expected outcomes.
| Cell Type | Assay | DK-PGD2 EC50 (nM) | Reference |
| Human Eosinophils | Shape Change | 2.7 ± 2.3 | [1] |
| Human ILC2s | Cell Migration | ~1-10 | [1] |
| Human ILC2s | IL-5 Secretion | ~1-10 | [1] |
| Human ILC2s | IL-13 Secretion | ~1-10 | [1] |
| Human Osteoclasts | Apoptosis | 3.07 ± 2.5 |
Note: EC50 values can vary depending on the specific experimental conditions, cell source, and assay protocol.
Detailed Experimental Protocols
Protocol 1: Eosinophil Shape Change Assay
This protocol details the steps for measuring eosinophil shape change in response to DK-PGD2 stimulation using flow cytometry.[1]
Materials:
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Isolated human granulocytes
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Assay Buffer (e.g., 0.1% BSA in DPBS)
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DK-PGD2 stock solution
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Fixation Solution (e.g., 0.25% BD Cell-Fix™)
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Flow cytometer
Workflow Diagram:
Figure 2: Workflow for the eosinophil shape change assay.
Procedure:
-
Isolate granulocytes from whole blood using a suitable method like dextran (B179266) sedimentation followed by Ficoll-Paque gradient centrifugation.[1]
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Resuspend the isolated granulocytes in assay buffer to a final concentration of 6.25 x 10^6 cells/ml.[1]
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In a 96-well plate or microfuge tubes, add 80 µl of the cell suspension and 10 µl of assay buffer to each well/tube.
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Incubate the plate/tubes in a water bath at 37°C for 5 minutes.[1]
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Prepare serial dilutions of DK-PGD2 in assay buffer.
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Add 10 µl of the DK-PGD2 dilutions (or vehicle control) to the corresponding wells/tubes and incubate for an additional 5 minutes at 37°C.[1]
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Stop the reaction by adding 250 µl of cold fixation solution and immediately place the plate/tubes on ice for at least 5 minutes.[1]
-
Analyze the samples on a flow cytometer. Gate on the eosinophil population based on their forward scatter (FSC), side scatter (SSC), and autofluorescence properties.[1]
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The change in cell shape is quantified as the percentage increase in the mean FSC of the eosinophil population compared to the vehicle-treated control.[1]
Protocol 2: ILC2 Migration (Chemotaxis) Assay
This protocol describes a transwell assay to measure the migration of ILC2s towards a DK-PGD2 gradient.
Materials:
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Isolated human or mouse ILC2s
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RPMI 1640 medium + 0.5% BSA (Migration Medium)
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DK-PGD2
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Transwell inserts (e.g., 5 µm pore size)
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24-well companion plates
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Cell viability assay kit (e.g., CellTiter-Glo®) or flow cytometer for cell counting
Workflow Diagram:
Figure 3: Workflow for the ILC2 migration assay.
Procedure:
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Isolate ILC2s from peripheral blood or tissue (e.g., lung) using appropriate cell sorting or isolation kits.[11]
-
Resuspend the ILC2s in Migration Medium at a concentration of 1 x 10^6 cells/ml.
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Prepare serial dilutions of DK-PGD2 in Migration Medium.
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Add 600 µl of the DK-PGD2 dilutions (or medium alone as a negative control) to the lower wells of a 24-well plate.
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Place the transwell inserts into the wells, ensuring no air bubbles are trapped underneath.
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Add 100 µl of the ILC2 suspension to the top of each transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-3 hours (the optimal time should be determined empirically).
-
After incubation, carefully remove the inserts. To remove non-migrated cells from the top of the membrane, gently wipe with a cotton swab.
-
Quantify the number of migrated cells in the lower chamber. This can be done by:
-
Luminescence-based viability assay: Add a reagent like CellTiter-Glo® to the lower well, incubate, and measure luminescence.[1]
-
Flow cytometry: Collect the cells from the lower chamber, add counting beads, and analyze on a flow cytometer.
-
-
Calculate the chemotactic index by dividing the number of cells that migrated towards DK-PGD2 by the number of cells that migrated towards the medium-only control.
Signaling Pathway Visualization
DK-PGD2 binding to the DP2 (CRTH2) receptor initiates a signaling cascade that is central to its pro-inflammatory effects.
Figure 4: Simplified signaling pathway of DK-PGD2 via the DP2 (CRTH2) receptor.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Culture of Mouse Lung ILC2s - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DK-PGD2 Cellular Stimulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cellular stimulation experiments with DK-PGD2.
Frequently Asked Questions (FAQs)
Q1: What is DK-PGD2 and what is its primary mechanism of action?
A1: DK-PGD2, or 13,14-dihydro-15-keto-prostaglandin D2, is a stable metabolite of prostaglandin (B15479496) D2 (PGD2).[1] It functions as a selective agonist for the Prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[2][3][4] The activation of the DP2 receptor by DK-PGD2 on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s), triggers a cascade of pro-inflammatory responses.[1][2][4]
Q2: What are the typical cellular responses observed after stimulation with DK-PGD2?
A2: Cellular responses to DK-PGD2 stimulation are cell-type specific and primarily mediated through the DP2 receptor. Common responses include:
-
Eosinophils: Shape change, degranulation, and chemotaxis.[4][5]
-
Th2 Cells: Chemotaxis and production of cytokines like IL-4, IL-5, and IL-13.[4][6]
-
Basophils: Chemokinesis and degranulation.[4]
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Osteoclasts: Induction of apoptosis.[3]
Q3: What is the general signaling pathway activated by DK-PGD2?
A3: DK-PGD2 binds to the DP2 (CRTH2) receptor, which is a G-protein coupled receptor (GPCR). This interaction typically leads to the activation of the Gαi subunit, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca2+) concentrations.[4] This signaling cascade ultimately mediates the pro-inflammatory effects associated with DK-PGD2.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of DK-PGD2 and PGD2 Activity on the CRTH2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) and its parent molecule, prostaglandin (B15479496) D2 (PGD2), on the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). The CRTH2 receptor is a key player in the inflammatory cascade, particularly in allergic diseases such as asthma. Understanding the nuances of agonist activity at this G protein-coupled receptor (GPCR) is critical for the development of novel therapeutics. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Agonist Activity
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of DK-PGD2 and PGD2 for the human CRTH2 receptor based on data from in vitro studies.
Table 1: Binding Affinity of DK-PGD2 and PGD2 at the CRTH2 Receptor
| Ligand | Ki (nM) | Radioligand | Cell Line | Reference |
| PGD2 | 2.4 ± 0.2 | [3H]PGD2 | HEK293(EBNA) | [1] |
| DK-PGD2 | 2.91 ± 0.29 | [3H]PGD2 | HEK293(EBNA) | [1] |
Table 2: Functional Potency of DK-PGD2 and PGD2 at the CRTH2 Receptor
| Ligand | EC50 (nM) | Assay Type | Cell Line | Reference |
| PGD2 | 1.8 ± 0.4 | cAMP Inhibition | HEK293(EBNA) | [1] |
| DK-PGD2 | 2.1 ± 0.4 | cAMP Inhibition | HEK293(EBNA) | [1] |
| PGD2 | 17.4 ± 3.9 | ILC2 Migration | Human ILC2s | [2] |
| DK-PGD2 | 14.2 ± 3.4 | ILC2 Migration | Human ILC2s | [2] |
| PGD2 | 0.7 ± 0.2 | Eosinophil Shape Change | Human Eosinophils | [2] |
| DK-PGD2 | 2.7 ± 2.3 | Eosinophil Shape Change | Human Eosinophils | [2] |
Based on the presented data, both PGD2 and its metabolite, DK-PGD2, exhibit high and comparable binding affinities and functional potencies at the CRTH2 receptor.[1][2] Their similar nanomolar Ki and EC50 values in radioligand binding and cAMP inhibition assays suggest that the conversion of PGD2 to DK-PGD2 does not significantly alter its ability to bind to and activate the CRTH2 receptor.[1] This makes DK-PGD2 a useful and selective tool for studying CRTH2-mediated effects, as it displays significantly lower affinity for the DP1 receptor compared to PGD2.[1]
CRTH2 Signaling Pathway
Activation of the CRTH2 receptor by either PGD2 or DK-PGD2 initiates a signaling cascade characteristic of Gαi/o-coupled receptors. This pathway plays a crucial role in mediating pro-inflammatory responses.
Caption: CRTH2 receptor signaling pathway upon agonist binding.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay quantifies the binding affinity of a ligand for its receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes from HEK293(EBNA) cells stably expressing the human CRTH2 receptor are prepared by homogenization and centrifugation.
-
Incubation: In a 96-well plate, a constant concentration of [3H]PGD2 (e.g., 2 nM) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (PGD2 or DK-PGD2) in a suitable binding buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled PGD2.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Culture: HEK293 cells expressing CRTH2 are seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can enter the cell and is cleaved by intracellular esterases to its fluorescent, calcium-sensitive form.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader, and varying concentrations of the agonist (PGD2 or DK-PGD2) are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically before and after the addition of the agonist. An increase in intracellular calcium leads to a proportional increase in fluorescence.
-
Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve, from which the EC50 value is calculated.
Chemotaxis Assay
This assay assesses the ability of a ligand to induce directed cell migration.[3]
Caption: Workflow for a chemotaxis assay.
Methodology:
-
Chamber Setup: A chemotaxis chamber, such as a Boyden chamber, is used, which consists of an upper and a lower well separated by a microporous membrane.
-
Cell and Agonist Loading: A suspension of the cells of interest (e.g., human Th2 cells or eosinophils) is placed in the upper chamber. The lower chamber is filled with media containing various concentrations of the chemoattractant (PGD2 or DK-PGD2).
-
Incubation: The chamber is incubated for a period that allows for cell migration through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Cell Quantification: After incubation, the number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or flow cytometry.
-
Data Analysis: The number of migrated cells is plotted against the agonist concentration to determine the chemotactic response.
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of DK-PGD2: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) reveals its pronounced selectivity for the DP2 receptor over the DP1 receptor, establishing it as a critical tool for researchers in immunology, inflammation, and drug development. This guide provides a detailed comparison of its activity on both receptors, supported by experimental data and protocols.
13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2), a stable metabolite of prostaglandin D2 (PGD2), demonstrates significant preferential binding and activation of the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2][3] This selectivity is crucial for dissecting the distinct physiological and pathological roles of the DP1 and DP2 receptors, which often mediate opposing effects in inflammatory and allergic responses.[4]
Quantitative Comparison of Receptor Activity
Experimental data from radioligand binding assays and functional assays consistently demonstrate the high selectivity of DK-PGD2 for the DP2 receptor. The binding affinity (Ki) and functional potency (EC50/IC50) values highlight a significant disparity in its interaction with the two prostaglandin D2 receptor subtypes.
| Ligand | Receptor | Assay Type | Measured Value | Unit | Selectivity (DP1/DP2) | Reference |
| DK-PGD2 | DP2 (CRTH2) | Radioligand Binding (Ki) | 2.91 ± 0.29 | nM | ~2000-fold | [1] |
| DP2 (CRTH2) | Radioligand Binding (Ki) | 160 | nM | >187.5-fold | [1] | |
| DP1 | Radioligand Binding (Ki) | >30,000 | nM | [1] | ||
| DP2 (CRTH2) | Functional (pEC50) | 7.33 | [5] |
Signaling Pathways and Experimental Workflows
The differential engagement of DP1 and DP2 receptors by their ligands initiates distinct intracellular signaling cascades. Understanding these pathways is fundamental to interpreting experimental outcomes.
DP1 and DP2 Receptor Signaling Pathways
The DP1 receptor is primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4] In contrast, the DP2 receptor is coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels and a subsequent increase in intracellular calcium concentration.[4]
Experimental Workflow for Determining Receptor Selectivity
The selectivity of a ligand is typically determined through a series of binding and functional assays. A standard workflow involves expressing the receptors in suitable cell lines, followed by competitive radioligand binding studies and functional assays measuring downstream signaling events.
Detailed Experimental Protocols
The following are summaries of typical protocols used to determine the binding affinity and functional activity of ligands like DK-PGD2 at DP1 and DP2 receptors.
Radioligand Binding Assay (Competitive)
This assay measures the ability of an unlabeled ligand (DK-PGD2) to compete with a radiolabeled ligand (e.g., [³H]-PGD2) for binding to the receptor.
-
Membrane Preparation: Cells stably expressing either human DP1 or DP2 receptors are harvested and homogenized. The cell membranes are then isolated by centrifugation.
-
Assay Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of [³H]-PGD2 and varying concentrations of the unlabeled competitor ligand (DK-PGD2).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
Functional Assay: Calcium Mobilization (for DP2)
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled DP2 receptor.
-
Cell Preparation: Cells expressing the DP2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are exposed to varying concentrations of the agonist (DK-PGD2).
-
Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.[4]
Functional Assay: cAMP Measurement (for DP1)
This assay quantifies the change in intracellular cAMP levels following the activation of the Gs-coupled DP1 receptor.
-
Cell Culture: Cells expressing the DP1 receptor are cultured in appropriate media.
-
Compound Stimulation: The cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay or a bioluminescence-based assay.
-
Data Analysis: The concentration of the agonist that elicits 50% of the maximal increase in cAMP (EC50) is determined from the dose-response curve.
Conclusion
The data presented unequivocally establishes this compound as a highly selective agonist for the DP2 receptor. Its minimal activity at the DP1 receptor makes it an invaluable pharmacological tool for elucidating the specific roles of DP2 in health and disease, and for the screening and development of novel therapeutic agents targeting the PGD2 signaling pathway.
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 13,14-Dihydro-15-keto Prostaglandin D2 and 15-deoxy-Δ12,14-Prostaglandin J2 in Inflammation
In the intricate landscape of inflammatory signaling, metabolites of prostaglandin (B15479496) D2 (PGD2) play divergent and critical roles. This guide provides a detailed comparison of two key PGD2 metabolites: 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). Understanding their distinct mechanisms of action is crucial for researchers and professionals in drug development targeting inflammatory pathways.
Introduction
Both DK-PGD2 and 15d-PGJ2 are downstream products of PGD2 metabolism, yet they exhibit contrasting effects on the inflammatory response. DK-PGD2 is primarily recognized as a selective agonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, often promoting pro-inflammatory cascades, particularly in allergic inflammation.[1][2][3] In contrast, 15d-PGJ2 is a well-characterized anti-inflammatory agent, largely through its activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), although it also engages in PPARγ-independent activities.[4][5][6]
Biosynthesis and Metabolism
The formation of these two critical mediators from PGD2 follows distinct enzymatic and non-enzymatic pathways.
Receptor Binding and Affinity
The differential effects of DK-PGD2 and 15d-PGJ2 can be partly attributed to their distinct receptor binding profiles and affinities.
| Ligand | Receptor | Binding Affinity (Ki/EC50) | Primary Effect |
| DK-PGD2 | CRTH2 (DP2) | Ki: 160 nM[1] | Pro-inflammatory |
| DP1 | Ki: >30,000 nM[1] | - | |
| 15d-PGJ2 | PPARγ | EC50: 2 µM[7] | Anti-inflammatory |
| CRTH2 (DP2) | Preferential binding over DP1 (89-fold selectivity)[1] | Pro/Anti-inflammatory | |
| DP1 | Lower affinity | - |
Signaling Pathways and Mechanisms of Action
The signaling cascades initiated by DK-PGD2 and 15d-PGJ2 are markedly different, leading to their opposing roles in inflammation.
This compound (DK-PGD2): A Pro-inflammatory Mediator
DK-PGD2 acts as a selective and potent agonist for the CRTH2 (DP2) receptor, which is predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[3][8]
Binding of DK-PGD2 to CRTH2 leads to Gαi-protein coupling, resulting in increased intracellular calcium mobilization and a decrease in cyclic AMP (cAMP) levels.[9] This cascade promotes the chemotaxis and activation of inflammatory cells, leading to the release of pro-inflammatory cytokines such as IL-5 and IL-13, which are hallmarks of type 2 inflammation seen in conditions like asthma.[10]
15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2): A Predominantly Anti-inflammatory Mediator
15d-PGJ2 exerts its anti-inflammatory effects through multiple mechanisms, both dependent and independent of PPARγ.
-
PPARγ-Dependent Pathway: As a natural agonist for PPARγ, 15d-PGJ2 binds to this nuclear receptor, leading to the transcription of anti-inflammatory genes and the repression of pro-inflammatory gene expression.[5][11]
-
PPARγ-Independent Pathways: 15d-PGJ2 can directly inhibit key pro-inflammatory signaling pathways. It has been shown to suppress the activity of nuclear factor-kappa B (NF-κB) by inhibiting IκB kinase (IKK) and the DNA binding of NF-κB subunits.[4][12] It can also inhibit the JAK-STAT signaling pathway.[4][6]
It is important to note that some studies have reported pro-inflammatory actions of 15d-PGJ2, such as the induction of apoptosis in cardiomyocytes via the DP2 receptor, highlighting its complex and context-dependent biological activities.[13]
Experimental Data Summary
| Experiment | 13,14-Dihydro-15-keto PGD2 (DK-PGD2) | 15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) | Reference |
| Receptor Binding | Selective CRTH2 agonist | Potent PPARγ agonist, also binds CRTH2 | [1][7] |
| Eosinophil Activation | Potent activator | Can activate eosinophils | [14][15] |
| ILC2 Activation | Induces IL-5 and IL-13 secretion | Can induce cytokine secretion | [10] |
| NF-κB Inhibition | Not a primary mechanism | Potent inhibitor | [12] |
| PPARγ Activation | No significant activity | Strong agonist | [7] |
Experimental Protocols
Prostaglandin Measurement by ELISA
This protocol outlines a general procedure for quantifying prostaglandins (B1171923) like DK-PGD2 and 15d-PGJ2 in cell culture supernatants using a competitive ELISA kit.
-
Sample Preparation: Collect cell culture supernatants and centrifuge at 1,000 x g for 20 minutes to remove cellular debris.[16]
-
Assay Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add 50 µL of each standard and sample to the appropriate wells of the pre-coated microplate.[16]
-
Immediately add 50 µL of the prostaglandin-HRP conjugate to each well.[16]
-
Seal the plate and incubate for the time and temperature specified in the kit protocol (e.g., 60 minutes at 37°C).[16]
-
Wash the plate multiple times with the provided wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate at room temperature in the dark for 15-20 minutes.[16]
-
Add 50 µL of stop solution to each well.[16]
-
Read the absorbance at 450 nm using a microplate reader.[17]
-
-
Data Analysis: Calculate the concentration of the prostaglandin in the samples by comparing their absorbance to the standard curve.
In Vitro COX Inhibition Assay (Fluorometric)
This assay can be used to assess the upstream synthesis of prostaglandins.
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound.
-
Plate Setup: Add buffer, heme, and enzyme to a 96-well plate.[18]
-
Inhibitor Addition: Add various concentrations of the test compound or vehicle control.
-
Pre-incubation: Incubate for 15 minutes at room temperature.[18]
-
Reaction Initiation: Add arachidonic acid to start the reaction.[18]
-
Measurement: Measure the fluorescence at appropriate time points to determine the reaction rate.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.[18]
Conclusion
The comparison between 13,14-Dihydro-15-keto PGD2 and 15-deoxy-Δ12,14-Prostaglandin J2 underscores the complexity of the inflammatory response and the nuanced roles of lipid mediators. While DK-PGD2 primarily functions as a pro-inflammatory agonist of the CRTH2 receptor, driving allergic inflammation, 15d-PGJ2 is a potent anti-inflammatory agent acting through both PPARγ-dependent and -independent mechanisms. This dichotomy highlights the importance of specific metabolite profiling in understanding inflammatory diseases and provides distinct targets for therapeutic intervention. For researchers and drug development professionals, a clear understanding of these opposing functions is paramount for designing effective and targeted anti-inflammatory therapies.
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thomassci.com [thomassci.com]
- 3. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. 15d-PGJ2: the anti-inflammatory prostaglandin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pnas.org [pnas.org]
- 13. 15-deoxy-Δ12,14-PGJ2 promotes inflammation and apoptosis in cardiomyocytes via the DP2/MAPK/TNFα axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. benchchem.com [benchchem.com]
Validating the Biological Relevance of DK-PGD2 as a PGD2 Metabolite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) D2 (PGD2), a major product of mast cells, plays a pivotal role in allergic inflammation. Its biological effects are mediated through two distinct G-protein coupled receptors: the DP1 receptor, which is associated with vasodilation and inhibition of platelet aggregation, and the DP2 receptor (also known as CRTH2), which mediates pro-inflammatory responses such as chemotaxis of eosinophils, basophils, and T helper 2 (Th2) cells.[1][2][3] PGD2 is, however, an unstable molecule that is rapidly metabolized in vivo to various products.[1][4] This guide focuses on validating the biological relevance of one such metabolite, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), by comparing its activity with PGD2 and other key metabolites.
Comparative Biological Activity of PGD2 Metabolites
The biological activity of PGD2 and its metabolites is largely determined by their affinity and efficacy at the DP1 and DP2 receptors. While PGD2 is a potent agonist for both receptors, its metabolites exhibit varying degrees of selectivity. DK-PGD2, formed via the enzymatic 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway, is a highly selective agonist for the DP2 receptor.[5][6] This selectivity makes DK-PGD2 a valuable tool for dissecting the specific roles of the DP2 receptor in inflammatory processes.
The following table summarizes the comparative potencies (EC50 values) of PGD2 and its metabolites in inducing eosinophil shape change, a classic DP2-mediated response.
| Compound | EC50 (nM) for Eosinophil Shape Change | Receptor Selectivity |
| PGD2 | 0.7 ± 0.2 | DP1 and DP2 Agonist |
| DK-PGD2 | 2.7 ± 2.3 | Selective DP2 Agonist |
| Δ¹²-PGD₂ | 1.2 ± 1.8 | Preferential DP2 Agonist |
| 15-deoxy-Δ¹²,¹⁴-PGD₂ | 1.5 ± 1.6 | Preferential DP2 Agonist |
| PGJ₂ | 1.6 ± 3.8 | |
| Δ¹²-PGJ₂ | 5.6 ± 1.0 | |
| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | 12.0 ± 0.7 | |
| 9α,11β-PGF₂ | > 1000 |
Data compiled from a study on eosinophils from asthmatic patients.[5]
As the data indicates, DK-PGD2 is a potent activator of eosinophils, with an EC50 value in the low nanomolar range, comparable to that of PGD2.[5] This supports its biological relevance as a key mediator of DP2 receptor signaling.
Experimental Protocols
Eosinophil Shape Change Assay
This assay is a fundamental method for assessing the activation of eosinophils, which is a hallmark of DP2 receptor agonism.
-
Cell Isolation: Eosinophils are isolated from peripheral blood of donors, typically using density gradient centrifugation followed by negative selection to achieve high purity.
-
Stimulation: Isolated eosinophils are incubated with varying concentrations of PGD2, DK-PGD2, or other metabolites for a short period (e.g., 10-15 minutes) at 37°C.
-
Analysis: Changes in cell shape, from a round to a more polarized, amoeboid morphology, are quantified using flow cytometry. The forward scatter (FSC) of the cells is measured, which increases as the cells change shape.
-
Data Interpretation: The EC50 value, the concentration of agonist that produces 50% of the maximal response, is calculated from the dose-response curve.
Type 2 Innate Lymphoid Cell (ILC2) Migration Assay
ILC2s are potent sources of type 2 cytokines and their migration is a critical step in the inflammatory cascade. This migration is known to be mediated by the DP2 receptor.
-
ILC2 Isolation: ILC2s are isolated from peripheral blood or tissue samples, often using cell sorting techniques based on specific cell surface markers.
-
Chemotaxis Assay: A chemotaxis chamber (e.g., a Transwell plate) is used, with a porous membrane separating an upper and lower chamber. ILC2s are placed in the upper chamber.
-
Stimulation: The lower chamber is filled with media containing different concentrations of PGD2, DK-PGD2, or other metabolites as chemoattractants.
-
Incubation: The plate is incubated for a period (e.g., 1-2 hours) at 37°C to allow the ILC2s to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells in the lower chamber is counted using a cell counter or by flow cytometry.
-
Data Interpretation: The results are expressed as the number of migrated cells or as a percentage of the total input cells, and EC50 values for migration can be determined.
Signaling Pathways and Experimental Workflows
PGD2 Metabolism
Prostaglandin D2 undergoes rapid enzymatic and non-enzymatic degradation in vivo, leading to the formation of several biologically active metabolites.[5] The metabolic fate of PGD2 is crucial as its metabolites can prolong and, in some cases, modify the initial inflammatory signal.
Caption: Simplified metabolic pathways of Prostaglandin D2 (PGD2).
PGD2 Receptor Signaling
PGD2 and its metabolites exert their effects through the DP1 and DP2 receptors, which are coupled to different G-proteins and trigger distinct downstream signaling cascades.
Caption: PGD2 and DK-PGD2 signaling through DP1 and DP2 receptors.
Experimental Workflow for Validating DK-PGD2 Activity
The following workflow outlines the key steps to validate the biological relevance of DK-PGD2 as a PGD2 metabolite.
References
- 1. PGD2 metabolism in plasma: kinetics and relationship with bioactivity on DP1 and CRTH2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrary prostaglandins: the opposing roles of PGD2 and its metabolites in leukocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
A Cross-Species Comparative Guide to DK-PGD2 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a stable metabolite of prostaglandin (B15479496) D2 (PGD2), across different species. The information presented is supported by experimental data to aid in the evaluation of its potential as a pharmacological tool and therapeutic target.
Introduction to DK-PGD2
Prostaglandin D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation.[1] It exerts its effects through two main G protein-coupled receptors: the DP1 receptor and the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[2][3] DK-PGD2 is an enzymatic degradation product of PGD2 that demonstrates high selectivity as an agonist for the DP2 receptor, with significantly less activity at the DP1 receptor.[1][4][5] This selectivity makes DK-PGD2 a valuable tool for studying the specific roles of the DP2 receptor in various biological systems.
Quantitative Comparison of DK-PGD2 Activity
The following table summarizes the available quantitative data on the activity of DK-PGD2 and its parent compound, PGD2, in different species. The data highlights the potency of these ligands in activating the DP2 (CRTH2) receptor, a key player in inflammatory responses.
| Species | Assay Type | Ligand | Parameter | Value (nM) | Cell Type/System |
| Human | Eosinophil Shape Change | DK-PGD2 | EC50 | 2.7 ± 2.3 | Peripheral Blood Eosinophils |
| PGD2 | EC50 | 0.7 ± 0.2 | Peripheral Blood Eosinophils | ||
| Radioligand Binding | DK-PGD2 | Ki | 2.91 ± 0.29 | Recombinant hCRTH2 | |
| PGD2 | Ki | 2.4 ± 0.2 | Recombinant hCRTH2 | ||
| Mouse | Radioligand Binding | DK-PGD2 | Affinity Rank | > PGD2 | Recombinant mCRTH2 |
| PGD2 | Kd | 8.8 ± 0.8 | Recombinant mCRTH2 |
Note: A direct quantitative comparison of EC50 or Ki values for mouse is not available in the searched literature, only a rank order of affinity.[6]
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and experimental procedures related to DK-PGD2, the following diagrams are provided.
Cross-Species Observations
While comprehensive quantitative data across a wide range of species is limited, the available information provides some key insights:
-
Human: DK-PGD2 is a potent agonist of the human DP2 receptor, effectively inducing downstream cellular responses such as eosinophil shape change with nanomolar efficacy.[4] Its binding affinity to the recombinant human DP2 receptor is comparable to that of PGD2.[5]
-
Mouse: Studies on the mouse DP2 receptor also demonstrate that DK-PGD2 is a high-affinity ligand, with a binding affinity greater than or equal to PGD2.[6] In vivo studies in mice have shown that activation of the DP2 receptor by a specific agonist, which could be mimicked by DK-PGD2, increases eosinophil recruitment in models of allergic inflammation.[7][8]
-
Canine: In canine proximal colonic epithelium, DK-PGD2 has been shown to have inhibitory effects on short-circuit current, suggesting a role for the DP2 receptor in regulating ion transport in this species.[9][10]
-
Zebrafish: Research in zebrafish has identified a role for PGD2 signaling in promoting spinal cord neurogenesis and has shown that the DP2 receptor is involved in colon cancer cell migration in a zebrafish xenograft model.[11][12] However, specific data on the activity of DK-PGD2 is not yet available.
-
Invertebrates: The prostaglandin signaling system, including enzymes for PGD2 synthesis, is present in various invertebrates.[13] However, the existence and function of a specific DP2 receptor ortholog and the activity of DK-PGD2 in these species remain largely unexplored.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to characterize DK-PGD2 activity.
Eosinophil Shape Change Assay
This assay measures the morphological changes in eosinophils upon activation, which is a hallmark of their response to chemoattractants.
-
Cell Isolation: Eosinophils are isolated from whole blood, typically from atopic asthmatic patients for human studies, using methods such as negative selection with magnetic beads.[4]
-
Incubation: Isolated eosinophils are incubated with varying concentrations of DK-PGD2 or other test compounds for a short period (e.g., 6 minutes) at 37°C.[4]
-
Fixation: The reaction is stopped by adding a fixative, such as ice-cold paraformaldehyde.
-
Flow Cytometry Analysis: The change in cell shape is quantified by measuring the forward scatter (FSC) of the cells using a flow cytometer. An increase in FSC indicates cell activation and shape change.[4]
-
Data Analysis: The percentage of shape-changed cells or the mean fluorescence values of the forward scatter are plotted against the ligand concentration to determine the EC50 value.[4]
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a ligand to its receptor.
-
Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., HEK293 cells transfected with the DP2 receptor) are prepared by homogenization and centrifugation.[5]
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]PGD2) and varying concentrations of the unlabeled competitor ligand (e.g., DK-PGD2) in a suitable buffer.
-
Filtration: The incubation is terminated by rapid filtration through a filter mat, which separates the bound from the free radioligand. The filters are then washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the competitor ligand, from which the Ki value can be calculated using the Cheng-Prusoff equation.[5]
ILC2 Migration Assay
This assay assesses the chemotactic effect of DK-PGD2 on Type 2 Innate Lymphoid Cells (ILC2s).
-
ILC2 Isolation: ILC2s are isolated from peripheral blood of atopic asthmatic patients.[4]
-
Chemotaxis Assay: A modified Boyden chamber assay is typically used. ILC2s are placed in the upper chamber, and different concentrations of DK-PGD2 are placed in the lower chamber.
-
Incubation: The chambers are incubated for a set period (e.g., 90 minutes) at 37°C to allow for cell migration.
-
Cell Counting: The number of ILC2s that have migrated to the lower chamber is counted, often using flow cytometry.
-
Data Analysis: The number of migrated cells is plotted against the ligand concentration to determine the EC50 value for migration.[4]
Conclusion
DK-PGD2 is a potent and selective agonist for the DP2 (CRTH2) receptor across the mammalian species studied, primarily humans and mice. This makes it an invaluable research tool for dissecting the specific contributions of the DP2 receptor to inflammatory and allergic diseases. While data in non-mammalian vertebrates and invertebrates is still emerging, the conservation of prostaglandin signaling pathways suggests that the DP2 receptor and its ligands may have unappreciated roles in a broader range of species. The provided experimental protocols offer a foundation for further investigation into the comparative pharmacology of DK-PGD2.
References
- 1. Selective modulation of chemokinesis, degranulation, and apoptosis in eosinophils through the PGD2 receptors CRTH2 and DP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 3. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the prostaglandin D2 receptor DP2/CRTH2 increases allergic inflammation in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activity of metabolites of PGD2 on canine proximal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium-stimulated short-circuit currents in the canine proximal colonic epithelium: effects of DK-PGD2, a metabolite of prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in vivo drug screen in zebrafish reveals that cyclooxygenase 2-derived prostaglandin D2 promotes spinal cord neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High PGD2 receptor 2 levels are associated with poor prognosis in colorectal cancer patients and induce VEGF expression in colon cancer cells and migration in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
A Comparative Guide to the Signaling Pathways of DK-PGD2 and Other Prostaglandins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways of Δ12-Prostaglandin D2 (DK-PGD2) and other primary prostaglandins (B1171923), including Prostaglandin (B15479496) D2 (PGD2), Prostaglandin E2 (PGE2), Prostaglandin F2α (PGF2α), Prostacyclin (PGI2), and Thromboxane (B8750289) A2 (TXA2). The information is presented to facilitate objective comparison and is supported by experimental data and methodologies.
Introduction to Prostaglandin Signaling
Prostaglandins are a group of bioactive lipid compounds derived from arachidonic acid that play crucial roles in numerous physiological and pathological processes, including inflammation, immunity, and smooth muscle function.[1] They exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, initiating a cascade of intracellular signaling events.[2] The diverse biological activities of prostaglandins are dictated by the specific receptor subtypes they activate and the subsequent downstream signaling pathways.
Comparative Overview of Prostaglandin Signaling Pathways
The major prostaglandins each interact with a distinct set of receptors, leading to the activation of different G-proteins and the production of various second messengers. A summary of these interactions is presented below.
Summary of Prostaglandin Receptors and Downstream Signaling
| Prostaglandin | Receptor(s) | Primary G-Protein Coupling | Primary Second Messenger(s) |
| DK-PGD2 | DP2 (CRTH2) | Gi | ↓ cAMP |
| PGD2 | DP1 (PTGDR) | Gs | ↑ cAMP |
| DP2 (CRTH2) | Gi | ↓ cAMP, ↑ Ca2+ | |
| PGE2 | EP1 | Gq | ↑ IP3, ↑ Ca2+ |
| EP2 | Gs | ↑ cAMP | |
| EP3 | Gi | ↓ cAMP | |
| EP4 | Gs | ↑ cAMP | |
| PGF2α | FP | Gq | ↑ IP3, ↑ Ca2+ |
| PGI2 | IP | Gs | ↑ cAMP |
| TXA2 | TP | Gq | ↑ IP3, ↑ Ca2+ |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling cascades initiated by DK-PGD2 and other major prostaglandins upon binding to their respective receptors.
DK-PGD2 Signaling Pathway
DK-PGD2, a metabolite of PGD2, primarily signals through the DP2 receptor (also known as CRTH2).[3] This interaction leads to the activation of an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
PGD2 Signaling Pathways
PGD2 exerts its effects through two distinct receptors, DP1 and DP2, which trigger opposing downstream signals.[4] Activation of DP1 stimulates adenylyl cyclase via a Gs protein, leading to an increase in cAMP.[5][6] Conversely, binding to DP2 activates a Gi protein, inhibiting adenylyl cyclase and decreasing cAMP levels.[7][8]
PGE2 Signaling Pathways
PGE2 has the most complex signaling network, interacting with four receptor subtypes (EP1-EP4) that couple to different G-proteins.[9][10] EP1 activation leads to increased intracellular calcium via Gq.[11] EP2 and EP4 are coupled to Gs, increasing cAMP levels, although EP4 can also couple to Gi.[10][12] EP3 is primarily coupled to Gi, leading to a decrease in cAMP.[10]
PGF2α, PGI2, and TXA2 Signaling Pathways
PGF2α, PGI2, and TXA2 each primarily interact with a single receptor type to elicit their effects.
-
PGF2α binds to the FP receptor, which couples to Gq to activate the phospholipase C (PLC) pathway, increasing inositol (B14025) trisphosphate (IP3) and intracellular calcium.[13][14]
-
PGI2 (Prostacyclin) signals through the IP receptor, which activates Gs to increase cAMP levels, leading to smooth muscle relaxation and inhibition of platelet aggregation.[15][16]
-
TXA2 interacts with the TP receptor, coupled to Gq, which also activates the PLC pathway, resulting in vasoconstriction and platelet aggregation.[17][18]
Quantitative Comparison of Receptor Binding
The affinity of a prostaglandin for its receptor is a key determinant of its biological potency. The following table summarizes available data on the binding affinities (Ki values) of various prostaglandins for their respective receptors. Lower Ki values indicate higher binding affinity.
| Ligand | Receptor | Binding Affinity (Ki, nM) |
| PGD2 | DP (mouse) | 3.3 |
| PGF2α | FP (mouse) | 3.6 |
| PGE2 | EP1 (mouse) | 36 |
| PGE2 | EP2 (mouse) | 13 |
| PGE2 | EP3 (mouse) | 0.6 |
| PGE2 | EP4 (mouse) | 1.1 |
| Iloprost (PGI2 analog) | IP (mouse) | 1.9 |
| S-145 (TXA2 analog) | TP (mouse) | 0.6 |
Data sourced from studies on mouse prostanoid receptors expressed in Chinese hamster ovary cells.[19]
Experimental Protocols
The data presented in this guide are typically generated using a variety of standard laboratory techniques. Below are brief overviews of the methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand (e.g., a prostaglandin) for its receptor.
Objective: To quantify the interaction between a radiolabeled ligand and a receptor.
General Procedure:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the receptor.
-
Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled prostaglandin (e.g., [3H]PGE2) and varying concentrations of a competing, non-labeled ligand.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Second Messenger Accumulation Assays (e.g., cAMP Assay)
These assays measure the intracellular concentration of second messengers, such as cAMP or calcium, following receptor activation.
Objective: To quantify the functional response of a cell to prostaglandin stimulation.
General Procedure for cAMP Assay:
-
Cell Culture: Cells expressing the prostaglandin receptor of interest are cultured in appropriate media.
-
Stimulation: The cells are treated with varying concentrations of the prostaglandin agonist for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis: The cells are lysed to release their intracellular contents.
-
Quantification: The concentration of cAMP in the cell lysate is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The results are plotted as a dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
This guide provides a foundational comparison of the signaling pathways of DK-PGD2 and other major prostaglandins. For more in-depth information, researchers are encouraged to consult the primary literature cited.
References
- 1. benchchem.com [benchchem.com]
- 2. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 5. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prostacyclin - Wikipedia [en.wikipedia.org]
- 17. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 18. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Validation of DK-PGD2 as a Biomarker for Allergic Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) and other key biomarkers in the context of allergic inflammation. It is designed to offer an objective analysis of their performance, supported by experimental data, to aid in research and drug development.
Executive Summary
Prostaglandin (B15479496) D2 (PGD2) is a critical mediator in the pathogenesis of allergic diseases, primarily produced by activated mast cells upon allergen exposure.[1] Its biological effects are mediated through two main receptors: the D-prostanoid (DP) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1] While PGD2 itself is unstable, its metabolites serve as valuable biomarkers for mast cell activation and allergic inflammation. DK-PGD2 is a stable, selective agonist for the CRTH2 receptor, a key player in the inflammatory cascade.[1][2] This guide explores the utility of measuring PGD2 metabolites, including DK-PGD2 and tetranor-PGDM (T-PGDM), in comparison to traditional biomarkers like histamine (B1213489) and tryptase.
Comparative Analysis of Biomarkers for Allergic Inflammation
The selection of an appropriate biomarker is crucial for diagnosing, monitoring disease activity, and evaluating therapeutic responses in allergic inflammation. The following table summarizes quantitative data on various biomarkers from studies on allergic diseases.
| Biomarker | Patient Population | Sample Type | Mean Concentration in Patients | Mean Concentration in Healthy Controls | Fold Change/Significance | Reference |
| Urinary Tetranor-PGDM (T-PGDM) | Food Allergy | Urine | Significantly Higher | Lower | p < 0.05 | [3][4] |
| Asthma | Urine | 62 ± 6 ng/mmol creatinine | 54 ± 9 ng/mmol creatinine | Not statistically significant at baseline | [5] | |
| Aspirin-Intolerant Asthma (post-challenge) | Urine | ~3-fold increase | - | p < 0.05 | [5] | |
| Plasma 9α,11β-PGF2 (PGD2 metabolite) | Allergic Asthma (post-allergen challenge) | Plasma | Significant early increase | No significant change | p < 0.05 | [6][7] |
| Urinary 9α,11β-PGF2 (PGD2 metabolite) | Atopic Asthma (post-allergen challenge) | Urine | ~3-fold increase | - | p < 0.05 | [8][9] |
| Nasal Secretions PGD2 (post-allergen challenge) | Allergic Rhinitis | Nasal Lavage | 423.2 ± 182.4 pg | 0.6 ± 0.6 pg | p < 0.05 | [10] |
| Serum Tryptase | Allergic Asthma (post-allergen challenge) | Serum | No significant change | - | Not significant | [6][7] |
| Suspected Mastocytosis | Serum | Higher in patients with mast cell aggregates | Lower in patients without aggregates | p = 0.0012 | [11] | |
| Urinary N-methylhistamine | Suspected Mastocytosis | Urine | Higher in patients with mast cell aggregates | Lower in patients without aggregates | p = 0.0140 | [11] |
Signaling Pathways and Experimental Workflows
To understand the role of DK-PGD2 and other PGD2 metabolites, it is essential to visualize the underlying biological pathways and the experimental procedures used for their assessment.
PGD2 Signaling in Allergic Inflammation
Prostaglandin D2 is synthesized from arachidonic acid and exerts its effects by binding to DP1 and CRTH2 receptors on various immune cells. The activation of the CRTH2 receptor by PGD2 and its metabolite DK-PGD2 is a key driver of type 2 inflammation.
Caption: PGD2 signaling cascade in allergic inflammation.
Experimental Workflow for Biomarker Analysis
The quantification of DK-PGD2 and other eicosanoids in biological samples typically involves sophisticated analytical techniques to ensure accuracy and sensitivity.
Caption: A typical workflow for measuring PGD2 metabolites.
Detailed Experimental Protocols
Quantification of DK-PGD2 and other PGD2 Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of PGD2 and its metabolites due to its high sensitivity and specificity.
1. Sample Preparation (Solid Phase Extraction):
-
Acidify biological samples (e.g., urine, plasma) to pH 3.0-3.5 with formic acid.
-
Add an internal standard (e.g., deuterated PGD2) to each sample.
-
Apply the sample to a pre-conditioned C18 solid-phase extraction cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 15% methanol) to remove interfering substances.
-
Elute the prostaglandins (B1171923) with a high-organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Quantification: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard. Create a standard curve using known concentrations of the analytes to quantify the amounts in the samples.
Measurement of PGD2 Metabolites by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput and more accessible method for quantifying PGD2 metabolites, though it may have lower specificity compared to LC-MS/MS.
1. Assay Principle: A competitive ELISA format is typically used. 2. Procedure:
-
Standards and samples are added to the wells of a microplate pre-coated with a capture antibody.
-
A fixed amount of enzyme-conjugated PGD2 metabolite (the tracer) is added to each well.
-
The plate is incubated, during which the PGD2 metabolite in the sample competes with the tracer for binding to the capture antibody.
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which is converted by the enzyme on the bound tracer to produce a colored product.
-
The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the PGD2 metabolite in the sample.
-
A standard curve is generated to determine the concentration of the analyte in the samples.
Flow Cytometry for CRTH2 Expression
Flow cytometry is used to identify and quantify the expression of the CRTH2 receptor on the surface of immune cells, such as eosinophils and Th2 lymphocytes.
1. Cell Staining:
-
Collect whole blood or isolate peripheral blood mononuclear cells (PBMCs).
-
Incubate the cells with a cocktail of fluorescently labeled antibodies specific for cell surface markers to identify the cell populations of interest (e.g., CD4 for T helper cells, CD16 for granulocytes) and an antibody against CRTH2.
-
Include appropriate isotype controls to account for non-specific antibody binding. 2. Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the specific cell populations based on their forward and side scatter characteristics and the expression of lineage markers.
-
Quantify the percentage of cells expressing CRTH2 and the mean fluorescence intensity (MFI) of CRTH2 expression within each cell population.
Conclusion
The measurement of PGD2 metabolites, including DK-PGD2 and T-PGDM, offers a promising avenue for a more specific and sensitive assessment of mast cell activation in allergic inflammation compared to traditional markers like histamine and tryptase. While urinary T-PGDM has shown utility in food allergy and asthma, plasma levels of PGD2 metabolites may be more sensitive for detecting acute responses to allergen challenges.[3][6][7] DK-PGD2, as a selective CRTH2 agonist, is a valuable tool for in vitro and in vivo studies to dissect the role of this key inflammatory pathway.[1][2] The choice of biomarker and analytical method should be guided by the specific research question, the nature of the biological sample, and the required level of sensitivity and specificity. Further head-to-head comparative studies are warranted to fully establish the clinical utility of these biomarkers in different allergic diseases.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 metabolite in urine is an index of food allergy [a.u-tokyo.ac.jp]
- 5. Increased urinary excretion of the prostaglandin D2 metabolite 9 alpha, 11 beta-prostaglandin F2 after aspirin challenge supports mast cell activation in aspirin-induced airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma 9α,11ß-PGF2, a PGD2 metabolite, as a sensitive marker of mast cell activation by allergen in bronchial asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma 9alpha,11beta-PGF2, a PGD2 metabolite, as a sensitive marker of mast cell activation by allergen in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - On the role of PGD2 metabolites as markers of mast cell activation in asthma - Karolinska Institutet - Figshare [openarchive.ki.se]
- 9. ovid.com [ovid.com]
- 10. Unilateral nasal allergen challenge leads to bilateral release of prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of serum tryptase and urine N-methylhistamine in patients with suspected mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercially Available 11-keto-Prostaglandin D2 (DK-PGD2) ELISA Kits
For researchers, scientists, and drug development professionals investigating inflammatory pathways, allergic reactions, and sleep regulation, the accurate quantification of prostaglandin (B15479496) D2 (PGD2) metabolites is crucial. 11-keto-Prostaglandin D2 (DK-PGD2) is a key secondary metabolite of PGD2, and its measurement provides a stable indicator of PGD2 production. This guide offers an objective comparison of commercially available DK-PGD2 ELISA kits, presenting performance data, detailed experimental protocols, and visualizations to aid in selecting the most suitable kit for your research needs.
Performance Characteristics of DK-PGD2 ELISA Kits
The selection of an appropriate ELISA kit is paramount for generating reliable and reproducible data. Key performance characteristics of DK-PGD2 ELISA kits from prominent manufacturers are summarized below.
| Manufacturer | Kit Name | Catalog No. | Assay Type | Assay Range | Sensitivity | Sample Types |
| Cayman Chemical | Prostaglandin D2 ELISA Kit | 512031 | Competitive | 19.5-2,500 pg/mL | 55 pg/mL | Cell Culture Lysates, Enzymatic Reactions |
| Invitrogen | PGD2 Competitive ELISA Kit | EEL012 | Competitive | 15.63-1,000 pg/mL | 9.38 pg/mL | Serum, Plasma |
| MyBioSource | Human Prostaglandin D2 ELISA Kit | MBS749852 | Competitive | Not Specified | 1.0 pg/mL | Serum, Plasma, Cell Culture Supernates, Body Fluid, Tissue Homogenate |
| Abbexa | Prostaglandin D2 (PGD2) ELISA Kit | abx350721 | Competitive | 15.625 - 1000 pg/ml | 9.375 pg/ml | Serum, Plasma, Biological Fluids |
| Elabscience | PGD2(Prostaglandin D2) ELISA Kit | E-EL-0066 | Competitive | 15.625-1000 pg/mL | 9.375 pg/mL | Serum, Plasma, Biological Fluids |
Precision and Specificity
Precision, measured by intra- and inter-assay coefficients of variation (CV), and specificity, determined by cross-reactivity with related molecules, are critical for data accuracy.
| Manufacturer | Kit Name | Intra-Assay CV | Inter-Assay CV | Key Cross-Reactivity Data |
| Cayman Chemical | Prostaglandin D2 ELISA Kit | <10% | <10% | PGD2: 100%, PGF2α: 92.4%, PGJ2: 21.6%, PGE2: 2.86%[1] |
| Invitrogen | PGD2 Competitive ELISA Kit | <10% | <10% | Information not readily available |
| MyBioSource | Human Prostaglandin D2 ELISA Kit | <8% | <10% | High sensitivity and excellent specificity for human PGD2 asserted, but specific cross-reactivity data is not provided.[2] |
| Abbexa | Prostaglandin D2 (PGD2) ELISA Kit | Not Specified | Not Specified | High sensitivity and excellent specificity for PGD2 asserted, but specific cross-reactivity data is not provided. |
| Elabscience | PGD2(Prostaglandin D2) ELISA Kit | Not Specified | Not Specified | No significant cross-reactivity or interference between Universal PGD2 and analogues was observed.[3] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these assays. Below are generalized experimental protocols based on the manufacturers' instructions.
General Competitive ELISA Protocol
This protocol outlines the fundamental steps for a competitive ELISA, which is the format for all the compared kits. In this assay, a fixed amount of labeled PGD2 competes with the PGD2 in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of PGD2 in the sample.
-
Reagent and Sample Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized standards and antibodies and diluting samples to fall within the assay's detection range.
-
Standard and Sample Addition: Add a defined volume of standards and samples to the appropriate wells of the antibody-pre-coated microplate.
-
Competitive Reaction: Add a fixed amount of HRP-conjugated PGD2 or a biotinylated PGD2 followed by streptavidin-HRP to each well. Incubate the plate for the time and temperature specified in the protocol to allow for the competitive binding to occur.
-
Washing: Aspirate the contents of the wells and wash them multiple times with the provided wash buffer to remove any unbound reagents.
-
Substrate Incubation: Add the TMB substrate solution to each well. The HRP enzyme will catalyze the conversion of the substrate, leading to a color change. Incubate the plate in the dark for a specified period.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. This will typically change the color of the solution.
-
Absorbance Measurement: Read the absorbance of each well at the recommended wavelength (usually 450 nm) using a microplate reader.
-
Calculation of Results: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of DK-PGD2 in the samples.
Visualizing Key Processes
To further aid in the understanding of the underlying biology and experimental procedures, the following diagrams are provided.
Caption: A generalized workflow for a competitive ELISA.
Caption: Simplified Prostaglandin D2 synthesis and signaling pathway.
References
A Researcher's Guide to Commercial Antibodies for DK-PGD2 Signaling Analysis
For researchers, scientists, and drug development professionals investigating the biological roles of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), selecting a specific and reliable antibody is paramount. DK-PGD2 is a potent and selective agonist for the Prostaglandin D2 Receptor 2 (PTGDR2), also known as CRTH2. Consequently, the majority of commercially available antibodies are directed against this receptor to enable the study of its expression, localization, and the downstream effects of DK-PGD2 binding. This guide provides a comparative assessment of commercially available antibodies targeting the PTGDR2 receptor, supported by experimental data and detailed protocols to aid in your research.
Comparative Analysis of Commercial PTGDR2 (CRTH2) Antibodies
The following table summarizes the key features of several commercially available antibodies for the detection of the DK-PGD2 receptor, PTGDR2. This comparison is based on supplier-provided information and data from cited publications.
| Product Name | Supplier | Catalog No. | Clonality | Host | Reactivity | Validated Applications | Reported Dilutions/Concentrations |
| PGD2 Synthase/PTGDS Antibody | Novus Biologicals | NBP1-79280 | Polyclonal | Rabbit | Human, Mouse | WB, IHC, IHC-P | WB: 1.0 ug/ml, IHC-P: 4-8 ug/ml[1] |
| Prostaglandin D2 Receptor 2 Antibody | ProSci | 4029 | Polyclonal | Rabbit | Human, Mouse, Rat | WB, ELISA, IF, IHC-F, IHC-P | Not specified |
| Anti-Prostaglandin D2 Receptor Antibody | Boster Bio | A89881 | Polyclonal | Rabbit | Human, Mouse | WB | 1:3,000[2] |
| PGD2 Receptor Antibody | MyBioSource | MBS4507042 | Polyclonal | Rabbit | Human, Mouse | WB, IF | Not specified[3] |
| Prostaglandin D2 Receptor 2 (PTGDR2) antibody | antibodies-online | ABIN1077429 | Monoclonal | Rabbit | Human, Mouse | WB, ELISA | WB: 0.5 - 1 µg/mL[4] |
| Anti-CRTH2/GPR44 (extracellular) Antibody | antibodies-online | ABIN7043564 | Polyclonal | Rabbit | Rat, Mouse | WB, IHC, FACS, IF, LCI | Not specified[5] |
Experimental Methodologies
Detailed and reproducible protocols are critical for the successful application of any antibody. Below are representative protocols for key immunoassays used to assess PTGDR2 expression and function.
Western Blotting Protocol
This protocol is a general guideline for detecting PTGDR2 in cell lysates.
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Immunodetection:
-
Block the membrane with 3% non-fat dry milk in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary anti-PTGDR2 antibody (e.g., at a 1:3,000 dilution[2] or 0.5-1 µg/mL[4]) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG H&L at 1:10,000 dilution[2]) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL Basic Kit and image the blot.[2]
-
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections
This protocol is designed for localizing PTGDR2 in tissue samples.
-
Tissue Preparation:
-
Deparaffinize and rehydrate formalin-fixed paraffin-embedded tissue sections.
-
Perform antigen retrieval if recommended by the antibody datasheet.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with the primary anti-PTGDR2 antibody (e.g., at a concentration of 4-8 ug/ml[1]) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop the color with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Competitive ELISA for PGD2 Quantification
While not an antibody for DK-PGD2 itself, competitive ELISA kits are used to measure PGD2 levels, which can be relevant for studying the overall pathway.
-
Principle: PGD2 in the sample competes with a fixed amount of labeled PGD2 for binding to a limited amount of anti-PGD2 antibody coated on a microplate.[6][7]
-
General Procedure:
-
Add standards and samples to the wells of the pre-coated microplate.[6]
-
Add a biotinylated detection antibody specific for PGD2.[6]
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.[6]
-
Add Avidin-HRP conjugate and incubate.[6]
-
Wash the plate.
-
Add TMB substrate and incubate for color development. The color intensity is inversely proportional to the amount of PGD2 in the sample.[7]
-
Add a stop solution to terminate the reaction.[6]
-
Measure the optical density at 450 nm.[7]
-
Calculate the PGD2 concentration in the samples by comparing their absorbance to the standard curve.
-
Visualizing the DK-PGD2 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated.
Figure 1. Simplified signaling pathway of DK-PGD2 via the PTGDR2 (CRTH2) receptor.
Figure 2. General experimental workflow for Western Blot analysis of PTGDR2.
References
- 1. PGD2 Synthase/PTGDS Antibody - BSA Free (NBP1-79280): Novus Biologicals [novusbio.com]
- 2. Anti-Prostaglandin D2 Receptor Antibody (A89881) | Antibodies.com [antibodies.com]
- 3. mybiosource.com [mybiosource.com]
- 4. anti-Prostaglandin D2 Receptor 2 Antibody - Human, Mouse, WB, ELISA [antibodies-online.com]
- 5. anti-Prostaglandin D2 Receptor 2 Antibody - Rat, WB, IHC, FACS [antibodies-online.com]
- 6. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]
- 7. PGD2(Prostaglandin D2) ELISA Kit - Elabscience® [elabscience.com]
Comparative Analysis of DK-PGD2 Effects on Eosinophils and Basophils: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the effects of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) on two key effector cells in allergic inflammation: eosinophils and basophils. DK-PGD2, a stable metabolite of prostaglandin (B15479496) D2 (PGD2), is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This receptor is highly expressed on both eosinophils and basophils, mediating their activation and recruitment to sites of allergic inflammation.[1][2][3][4][5][6] This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the reported potency of DK-PGD2 in inducing various functional responses in human eosinophils and basophils. It is important to note that the data presented are compiled from different studies, and direct comparisons of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Potency (EC₅₀) of DK-PGD2 on Eosinophil Activation
| Functional Response | DK-PGD2 EC₅₀ (nM) | Reference |
| Shape Change | 2.7 ± 2.3 | [7] |
| Chemokinesis | Induces chemokinesis at 1-10 nM | [8] |
| Degranulation | Promotes degranulation at 1-10 nM | [8] |
Table 2: Effects of DK-PGD2 on Basophil Activation
| Functional Response | Observation | Reference |
| Calcium Mobilization | Induced by DK-PGD2 | [3] |
| Migration | Induced by DK-PGD2 | [2][3] |
| CD11b Upregulation | Upregulated by DK-PGD2 | [3] |
| Degranulation | Enhanced by DK-PGD2 | [3] |
Signaling Pathway
DK-PGD2 exerts its effects on both eosinophils and basophils through the CRTH2 receptor, a G-protein-coupled receptor (GPCR). The binding of DK-PGD2 to CRTH2 initiates a signaling cascade that leads to various cellular responses.
Caption: DK-PGD2 signaling pathway in eosinophils and basophils.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the effects of DK-PGD2 on eosinophil and basophil activation.
References
- 1. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential modulation of human basophil functions through prostaglandin D2 receptors DP and chemoattractant receptor-homologous molecule expressed on Th2 cells/DP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]
- 6. Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective modulation of chemokinesis, degranulation, and apoptosis in eosinophils through the PGD2 receptors CRTH2 and DP - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 13,14-Dihydro-15-keto prostaglandin D2: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory safety protocols and hazardous waste regulations.
Immediate Safety Considerations: 13,14-Dihydro-15-keto prostaglandin D2 is often supplied in a flammable solvent, such as ethanol (B145695). Therefore, it is crucial to treat the waste as a flammable hazardous waste. The solution may also cause serious eye irritation. Always consult the Safety Data Sheet (SDS) for the specific product you are using for complete hazard information.
Step-by-Step Disposal Procedure
The proper disposal of this compound and its solutions involves collection and transfer to a designated hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2][3]
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste."
-
The label must include the full chemical name: "this compound," the solvent (e.g., "in Ethanol"), and the approximate concentration.[3][4]
-
This waste stream should be segregated from other incompatible waste types, such as acids and bases, to prevent dangerous chemical reactions.[2]
-
-
Waste Collection:
-
Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and the first rinse of any emptied containers, in the designated hazardous waste container.[3]
-
Use a container that is compatible with the waste. For flammable liquids, a glass or appropriate solvent-resistant plastic bottle is recommended.[4] Never use metal containers for corrosive wastes, although this specific prostaglandin is not classified as corrosive.[5]
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[1][3][4]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[2]
-
Store the waste container in a designated and properly ventilated "Satellite Accumulation Area" (SAA) within the laboratory.[2] This area should be away from sources of ignition such as heat, sparks, or open flames.[6]
-
-
Disposal of Empty Containers:
-
A container that has held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol).
-
The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and drying, deface or remove the original label from the empty container before disposing of it as regular laboratory glass or plastic waste.[1][3]
-
-
Arranging for Pickup:
-
Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often up to one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[1][2]
-
Quantitative Data Summary
The primary quantitative data relevant to the disposal of this compound solutions pertains to the characteristics of the solvent, which often dictates the hazardous waste classification.
| Parameter | Value | Significance for Disposal | Source |
| Ethanol Concentration | > 24% | Solutions with ethanol concentrations above 24% are typically classified as ignitable/flammable hazardous waste. | [2] |
| Flash Point (for solutions in Ethanol) | < 140°F (60°C) | Liquids with a flash point below this temperature are considered ignitable and must be managed as hazardous waste. | [7] |
| pH | Not Determined | While the pH is not specified, disposal of any chemical waste down the drain is generally prohibited. For aqueous solutions that are permitted for drain disposal, the pH must typically be between 5.0 and 12.5. | [2] |
| Water Hazard Class | 1 (Slightly hazardous for water) | This classification for the tetranor version indicates that the substance should not be allowed to enter groundwater, water courses, or sewage systems. | [6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Guide to Handling 13,14-Dihydro-15-keto prostaglandin D2
Essential protocols for the safe handling and disposal of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides researchers, scientists, and drug development professionals with immediate, essential safety and logistical information.
When handling 13,14-Dihydro-15-keto prostaglandin D2, a metabolite of prostaglandin D2, it is crucial to adhere to stringent safety protocols due to its potential biological activity.[1][2] While a specific Safety Data Sheet (SDS) is not publicly available, the classification of a similar deuterated compound as a "Dangerous Good for transport" suggests that caution is warranted.[3] The following guidelines are based on best practices for handling potent, biologically active compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. This includes the use of chemical-resistant gloves, eye and face protection, and appropriate lab clothing.[4][5][6]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Snug-fitting, meeting ANSI Z87.1 standards | Protects eyes from chemical splashes and fumes.[4][7] |
| Face Shield | Worn over safety goggles | Provides an additional layer of protection for the entire face from splashes.[4][7] | |
| Hand Protection | Nitrile Gloves | Disposable, chemical-resistant | Offers protection against a wide range of chemicals for short-term use.[7] |
| Neoprene Gloves | For handling highly corrosive substances | Recommended when dealing with more aggressive chemicals.[4] | |
| Body Protection | Laboratory Coat | Nomex® or similar flame-resistant material | Protects skin and personal clothing from spills and splashes.[7] |
| Chemical-Resistant Apron or Coverall | Made of materials like Tyvek or PVC | Provides an additional barrier against chemical exposure.[4] | |
| Respiratory Protection | Respirator | N95 or higher, depending on the procedure and potential for aerosolization | Necessary when handling powders or creating solutions where inhalation of particles is a risk.[4][5] |
| Foot Protection | Closed-toe Shoes | Made of a durable, non-porous material | Protects feet from spills and falling objects.[7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for minimizing risks during the handling of this compound.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.[8]
| Waste Type | Container | Disposal Procedure |
| Unused Compound | Original vial or a clearly labeled hazardous waste container | Treat as hazardous chemical waste. Follow institutional and local regulations for disposal. |
| Contaminated Labware (e.g., pipette tips, microfuge tubes) | Labeled hazardous waste bag or container | Segregate from non-hazardous waste.[8] |
| Contaminated Solvents | Labeled hazardous waste solvent container | Do not dispose of down the drain.[8] Collect in a designated container for hazardous liquid waste. |
| Contaminated PPE (gloves, disposable lab coat) | Labeled hazardous waste bag | Place in a designated container for solid hazardous waste.[9] |
Disclaimer: The information provided is based on general laboratory safety principles for handling potent biochemicals. Always consult your institution's specific safety protocols and, if available, the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. trimaco.com [trimaco.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. benchchem.com [benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
